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  • Product: Tetrahydrofuran-2-carbohydrazide
  • CAS: 59293-11-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydrofuran-2-carbohydrazide

Foreword: The Emerging Importance of Carbohydrazide Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the carbohydrazide functional group stands out as a privileged scaffold. Its unique structur...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emerging Importance of Carbohydrazide Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the carbohydrazide functional group stands out as a privileged scaffold. Its unique structural and electronic properties confer upon it the ability to act as a versatile pharmacophore, engaging in a variety of biological interactions.[1][2] Derivatives of carbohydrazides have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This guide focuses on a specific, yet promising member of this family: Tetrahydrofuran-2-carbohydrazide. The incorporation of the tetrahydrofuran (THF) moiety, a common structural motif in numerous natural products and pharmaceuticals, introduces a unique combination of polarity and conformational flexibility, making it an intriguing candidate for further investigation in drug development programs.

This document provides a comprehensive overview of the synthesis and characterization of Tetrahydrofuran-2-carbohydrazide, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the practical aspects of its preparation, the analytical techniques for its structural elucidation and purity assessment, and a discussion of its potential therapeutic applications based on the established bioactivities of related compounds.

I. Strategic Synthesis of Tetrahydrofuran-2-carbohydrazide

The most direct and widely adopted method for the synthesis of carbohydrazides is the hydrazinolysis of a corresponding ester. This approach is favored for its generally high yields and straightforward reaction conditions. The synthesis of Tetrahydrofuran-2-carbohydrazide follows this classical pathway, starting from the readily available ethyl tetrahydrofuran-2-carboxylate.

Causality of the Synthetic Strategy

The choice of hydrazinolysis is predicated on the high nucleophilicity of hydrazine and the electrophilic nature of the ester carbonyl carbon. The lone pair of electrons on the nitrogen atom of hydrazine readily attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of ethanol yields the desired carbohydrazide. Ethanol is a convenient solvent for this reaction as it readily dissolves both the starting ester and hydrazine hydrate, facilitating a homogenous reaction mixture.

Experimental Workflow: A Visual Guide

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_Tetrahydrofuran_2_Carboxylate Ethyl Tetrahydrofuran-2-carboxylate Reaction Reflux in Ethanol Ethyl_Tetrahydrofuran_2_Carboxylate->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction Workup Cooling & Filtration Reaction->Workup Product Tetrahydrofuran-2-carbohydrazide Workup->Product

Caption: Synthetic workflow for Tetrahydrofuran-2-carbohydrazide.

Detailed Step-by-Step Synthesis Protocol

Materials:

  • Ethyl tetrahydrofuran-2-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 0.1 mol of ethyl tetrahydrofuran-2-carboxylate in 100 mL of absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add 0.2 mol of hydrazine hydrate dropwise at room temperature. The molar excess of hydrazine hydrate ensures the complete conversion of the ester.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Crystallization: Allow the concentrated solution to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified Tetrahydrofuran-2-carbohydrazide in a desiccator over anhydrous calcium chloride to obtain the final product.

II. Comprehensive Characterization and Structural Elucidation

The identity and purity of the synthesized Tetrahydrofuran-2-carbohydrazide must be unequivocally confirmed through a battery of analytical techniques. This section outlines the expected results from key spectroscopic methods.

Logical Framework for Characterization

The characterization process is a self-validating system. Each analytical technique provides a piece of the structural puzzle, and the collective data should be in complete agreement with the proposed structure of Tetrahydrofuran-2-carbohydrazide.

Characterization_Framework cluster_techniques Analytical Techniques cluster_information Structural Information Synthesized_Product Synthesized Product IR Infrared (IR) Spectroscopy Synthesized_Product->IR NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (MS) Synthesized_Product->MS Functional_Groups Functional Groups (C=O, N-H, C-O) IR->Functional_Groups Proton_Carbon_Framework Proton & Carbon Environment Connectivity NMR->Proton_Carbon_Framework Molecular_Weight Molecular Weight Fragmentation Pattern MS->Molecular_Weight Final_Structure Confirmed Structure of Tetrahydrofuran-2-carbohydrazide Functional_Groups->Final_Structure Proton_Carbon_Framework->Final_Structure Molecular_Weight->Final_Structure

Caption: Interrelation of characterization techniques.

A. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Tetrahydrofuran-2-carbohydrazide is expected to exhibit characteristic absorption bands.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Strong, BroadN-H stretching (hydrazide)
2850 - 2960MediumC-H stretching (aliphatic)
1640 - 1680StrongC=O stretching (amide I)
1520 - 1570MediumN-H bending (amide II)
1050 - 1150StrongC-O-C stretching (ether)
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2Singlet1H-CONHH -
~4.3Broad Singlet2H-NHNH₂
~4.1Triplet1HH at C2 of THF ring
~3.7 - 3.9Multiplet2HH at C5 of THF ring
~1.8 - 2.1Multiplet4HH at C3 and C4 of THF ring

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~172C=O (carbohydrazide)
~75C2 of THF ring
~68C5 of THF ring
~28C3 of THF ring
~25C4 of THF ring
C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data:

m/zInterpretation
130.15[M]⁺ (Molecular Ion) for C₅H₁₀N₂O₂
71.08Fragment corresponding to the THF-2-carbonyl moiety
31.03Fragment corresponding to the hydrazinyl moiety

III. Potential Applications and Future Directions

While specific biological studies on Tetrahydrofuran-2-carbohydrazide are not extensively reported, the well-established pharmacological activities of the carbohydrazide class of compounds suggest several promising avenues for investigation.[1][2][3][4][5]

  • Antimicrobial Agents: The carbohydrazide moiety is a key feature in many compounds with antibacterial and antifungal properties.[3][4]

  • Anticancer Therapeutics: Numerous carbohydrazide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[5]

  • Anti-inflammatory Drugs: The structural features of carbohydrazides make them suitable candidates for the design of novel anti-inflammatory agents.[3][4]

  • Anticonvulsant and Antidepressant Activity: Certain pyrazole carbohydrazide derivatives have shown potential as anticonvulsant and antidepressant agents.[1]

The presence of the tetrahydrofuran ring may influence the pharmacokinetic properties of the molecule, such as solubility and membrane permeability, potentially offering advantages over other carbohydrazide derivatives. Future research should focus on the synthesis of a library of Tetrahydrofuran-2-carbohydrazide derivatives and their systematic evaluation in a range of biological assays to fully elucidate their therapeutic potential.

IV. Conclusion

This technical guide has provided a comprehensive framework for the synthesis and characterization of Tetrahydrofuran-2-carbohydrazide. The outlined synthetic protocol is robust and relies on established chemical principles. The detailed characterization data, while predictive, is based on sound spectroscopic principles and provides a clear roadmap for the structural verification of the synthesized compound. The potential applications of Tetrahydrofuran-2-carbohydrazide are vast, positioning it as a valuable building block for the development of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers and scientists working at the forefront of drug discovery and development.

References

  • Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-682. [Link]

  • ResearchGate. (2021). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Demirayak, Ş., et al. (2018). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. Letters in Drug Design & Discovery, 15(11), 1165-1172. [Link]

Sources

Exploratory

An In-depth Technical Guide to Tetrahydrofuran-2-carbohydrazide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction Tetrahydrofuran-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofuran-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, combining the versatile tetrahydrofuran (THF) moiety with the reactive carbohydrazide functional group, presents a unique scaffold for the synthesis of novel therapeutic agents. The THF ring is a prevalent structural motif in numerous FDA-approved drugs, valued for its ability to modulate pharmacokinetic properties and engage in specific target interactions.[1][2] The carbohydrazide group, a derivative of hydrazine, offers a reactive handle for further chemical modifications and is known to be a pharmacologically active substance with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[3][4]

This technical guide provides a comprehensive overview of the predicted physical and chemical properties of Tetrahydrofuran-2-carbohydrazide, a proposed synthetic route, and detailed protocols for its characterization. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of new chemical entities for therapeutic applications.

Predicted Physicochemical Properties

While experimental data for Tetrahydrofuran-2-carbohydrazide is not extensively available, its physical and chemical properties can be predicted based on the well-characterized nature of the tetrahydrofuran ring and the carbohydrazide functional group.

PropertyPredicted Value/InformationRationale/Supporting Evidence
Molecular Formula C₅H₁₀N₂O₂Based on its chemical structure.[5]
Molecular Weight 130.14 g/mol Calculated from the molecular formula.[5]
Appearance White to off-white crystalline solidCarbohydrazide and many of its derivatives are white crystalline solids.[6][7]
Melting Point Expected to be in the range of 100-200 °CCarbohydrazide has a melting point of 150-153 °C and decomposes upon melting.[6] The THF moiety may influence this value.
Solubility Soluble in water and polar organic solvents like ethanol. Sparingly soluble in nonpolar solvents.Carbohydrazide is soluble in water.[6][7] The THF ring also imparts some polarity and water miscibility.[8]
Stability May be sensitive to heat and strong oxidizing agents.Carbohydrazide can be unstable upon heating and is incompatible with strong oxidizing agents.[6]

Chemical Reactivity and Synthetic Pathway

The chemical reactivity of Tetrahydrofuran-2-carbohydrazide is primarily dictated by the nucleophilic nature of the hydrazide moiety. The terminal amino group is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form stable hydrazones. This reactivity is a cornerstone for the synthesis of a diverse library of derivatives with potential biological activities.[9][10]

Proposed Synthesis of Tetrahydrofuran-2-carbohydrazide

A plausible and efficient synthetic route to Tetrahydrofuran-2-carbohydrazide involves a two-step process starting from the commercially available Tetrahydrofuran-2-carboxylic acid. This method is analogous to established procedures for the synthesis of other carbohydrazide derivatives.[4][9]

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A Tetrahydrofuran-2-carboxylic acid D Ethyl Tetrahydrofuran-2-carboxylate A->D Reflux B Ethanol (Solvent/Reagent) B->D C Sulfuric Acid (Catalyst) C->D F Tetrahydrofuran-2-carbohydrazide D->F Reflux E Hydrazine Hydrate E->F

Caption: Proposed two-step synthesis of Tetrahydrofuran-2-carbohydrazide.

Causality behind Experimental Choices:

  • Esterification: The initial conversion of the carboxylic acid to its ethyl ester is a crucial step to activate the carbonyl group for subsequent nucleophilic attack by hydrazine. Direct reaction of the carboxylic acid with hydrazine is often less efficient.

  • Hydrazinolysis: The reaction of the ester with hydrazine hydrate is a standard and high-yielding method for the formation of hydrazides. The use of an excess of hydrazine hydrate can drive the reaction to completion.

Experimental Protocols

Synthesis of Tetrahydrofuran-2-carbohydrazide

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Hydrazine Hydrate (80% solution)

  • Diethyl ether

  • Anhydrous Sodium Sulfate

Step-by-Step Methodology:

  • Esterification of Tetrahydrofuran-2-carboxylic acid:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tetrahydrofuran-2-carboxylic acid (1 equivalent) in absolute ethanol (10 volumes).

    • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Ethyl Tetrahydrofuran-2-carboxylate as an oil.

  • Hydrazinolysis of Ethyl Tetrahydrofuran-2-carboxylate:

    • To a solution of Ethyl Tetrahydrofuran-2-carboxylate (1 equivalent) in ethanol (5 volumes) in a round-bottom flask, add hydrazine hydrate (1.5 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 8-12 hours. Monitor the formation of the product by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield Tetrahydrofuran-2-carbohydrazide.

Characterization of Tetrahydrofuran-2-carbohydrazide

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended.

Characterization_Workflow cluster_0 Structural Elucidation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (ESI-MS) IR Infrared Spectroscopy (FTIR) HPLC HPLC TLC TLC Synthesized_Product Tetrahydrofuran-2-carbohydrazide Synthesized_Product->NMR Synthesized_Product->MS Synthesized_Product->IR Synthesized_Product->HPLC Synthesized_Product->TLC

Caption: Workflow for the characterization of Tetrahydrofuran-2-carbohydrazide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the tetrahydrofuran ring and the NH and NH₂ protons of the hydrazide group. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms of the molecule, with the carbonyl carbon appearing at a characteristic downfield chemical shift.

2. Mass Spectrometry (MS):

  • Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique to determine the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum will provide valuable information about the functional groups present. Key characteristic absorption bands to look for include:

    • N-H stretching vibrations of the hydrazide group (around 3200-3400 cm⁻¹).

    • C=O stretching vibration of the carbonyl group (around 1650-1680 cm⁻¹).

    • C-O-C stretching of the tetrahydrofuran ring.

Applications in Drug Development

The unique structural features of Tetrahydrofuran-2-carbohydrazide make it an attractive scaffold for the development of new therapeutic agents. The carbohydrazide moiety can be readily derivatized to generate a library of compounds for screening against various biological targets.[3][4] For instance, condensation with various aldehydes can yield hydrazones, a class of compounds known for their diverse pharmacological activities.[9][10] The tetrahydrofuran ring can contribute to improved solubility and pharmacokinetic profiles of the resulting drug candidates.[1]

Conclusion

Tetrahydrofuran-2-carbohydrazide is a promising building block for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a detailed, albeit predictive, overview of its physicochemical properties, a practical synthetic route, and essential characterization protocols. By leveraging the information presented herein, researchers can confidently undertake the synthesis and exploration of this versatile molecule in their drug discovery endeavors.

References

  • Carbohydrazide - Physico-chemical Properties. ChemBK. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (Publication details not fully available in search results)
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
  • Carbohydrazide. Wikipedia. [Link]

  • (Reference details incomplete in search results)
  • Application of carbohydrazide in power plant chemistry. SINOCHEM.
  • (Reference details incomplete in search results)
  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI.
  • Carbohydrazide | CH6N4O | CID 73948. PubChem. [Link]

  • A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid.
  • CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.
  • CARBOHYDRAZIDE. Ataman Kimya. [Link]

  • Carbohydrazide as a Chemical Intermediate: Applications in Pharma and Agriculture. (Publication details not fully available in search results)
  • Carbohydrazide.
  • (Reference details incomplete in search results)
  • CRYSTAL STRUCTURE AND NMR SPECTROSCOPIC CHARACTERIZATION OF 1,5-BIS(2-HYDROXY-3- METHOXYBENZYLIDENE)CARBONOHYDRAZIDE. (Publication details not fully available in search results)
  • Chemistry of carbohydrazide and thiocarbohydrazide.
  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates.
  • Application of Carbohydrazide. (Publication details not fully available in search results)
  • NMR Spectra of 1-benzofuran-2-carbohydrazide.
  • Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on Benzothiophene. Benchchem.
  • (PDF) Synthesis, Structural Characterization and Hydrogen Bonding of Mono(salicylidene)carbohydrazide.
  • Tetrahydro-2-furoic acid. Wikipedia. [Link]

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Foundational

An In-depth Technical Guide to the Structure Elucidation of Tetrahydrofuran-2-carbohydrazide (CAS 59293-11-7)

Introduction Tetrahydrofuran-2-carbohydrazide, with a CAS number of 59293-11-7, is a heterocyclic organic compound that holds interest for researchers in medicinal chemistry and drug development. Its structure, combining...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrahydrofuran-2-carbohydrazide, with a CAS number of 59293-11-7, is a heterocyclic organic compound that holds interest for researchers in medicinal chemistry and drug development. Its structure, combining a saturated tetrahydrofuran ring with a reactive carbohydrazide functional group, makes it a versatile building block in the synthesis of novel molecules with potential biological activities. The precise confirmation of its molecular structure is paramount for its application in any research or development endeavor, ensuring the integrity and reproducibility of subsequent scientific work.

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of Tetrahydrofuran-2-carbohydrazide. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the chosen analytical techniques. The guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in unequivocally confirming the identity and purity of this compound.

Molecular Structure and Key Features

The foundational step in any structural elucidation is a clear understanding of the proposed molecular structure. Tetrahydrofuran-2-carbohydrazide consists of a five-membered tetrahydrofuran ring substituted at the 2-position with a carbohydrazide group (-CONHNH₂).

Molecular Formula: C₅H₁₀N₂O₂

Molecular Weight: 130.15 g/mol

The key structural features to be confirmed by spectroscopic analysis are:

  • The presence of the tetrahydrofuran ring.

  • The connectivity of the carbohydrazide group at the C2 position of the ring.

  • The presence of the amide and amine functionalities within the carbohydrazide moiety.

  • The number and environment of all protons and carbons in the molecule.

Caption: 2D structure of Tetrahydrofuran-2-carbohydrazide with atom numbering.

Synthesis Pathway: A Key to Anticipating Analytical Outcomes

Understanding the synthetic route of Tetrahydrofuran-2-carbohydrazide is crucial as it informs the potential impurities that may be present in the final product. A common and logical approach to its synthesis is the reaction of an activated form of tetrahydro-2-furoic acid (e.g., its methyl or ethyl ester) with hydrazine hydrate.

Caption: A plausible synthetic workflow for Tetrahydrofuran-2-carbohydrazide.

Potential Impurities to Consider:

  • Unreacted starting materials: Tetrahydro-2-furoic acid or its ester.

  • Byproducts from side reactions.

  • Residual solvents used in the synthesis and purification steps.

The analytical methods described below should be capable of detecting and quantifying these potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of Tetrahydrofuran-2-carbohydrazide.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

Predicted ¹H NMR Spectrum:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H2 (methine)4.0 - 4.5Triplet (t) or Doublet of doublets (dd)1HAdjacent to the electron-withdrawing oxygen atom and the carbonyl group, leading to a downfield shift. The multiplicity will depend on the coupling with the C3 protons.
H5 (methylene)3.7 - 4.0Multiplet (m)2HThese protons are adjacent to the ring oxygen, causing a significant downfield shift compared to the other ring methylene groups.
H3, H4 (methylenes)1.8 - 2.2Multiplet (m)4HThese are the aliphatic protons of the tetrahydrofuran ring and are expected to appear in the upfield region. Their signals will likely be complex and may overlap.
-NH (amide)8.0 - 9.0Broad singlet (br s)1HAmide protons are typically deshielded and often appear as broad signals due to quadrupole broadening and exchange with trace amounts of water.
-NH₂ (amine)4.0 - 5.0Broad singlet (br s)2HAmine protons also tend to be broad and their chemical shift can be variable depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for observing exchangeable protons like those in the -NH and -NH₂ groups.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Temperature: Set the probe temperature to 25 °C.

    • Parameters: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Fourier transform, phase, and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.

  • Data Analysis: Integrate all signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Spectrum:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (carbonyl)170 - 175The carbonyl carbon of the carbohydrazide group is expected in this characteristic downfield region.
C2 (methine)75 - 80This carbon is attached to the ring oxygen and the carbonyl group, resulting in a significant downfield shift.
C5 (methylene)65 - 70The methylene carbon adjacent to the ring oxygen will be the most shielded of the ring carbons.
C3, C4 (methylenes)25 - 35These are the aliphatic carbons of the tetrahydrofuran ring and will appear in the upfield region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Spectrometer: Use the same NMR spectrometer as for the ¹H NMR.

    • Experiment: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the FID with an appropriate window function. Fourier transform, phase, and baseline correct the spectrum.

  • Data Analysis: Correlate the observed carbon signals with the expected chemical shifts for the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Theoretical Basis: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of the chemical bonds. This technique is excellent for identifying the presence of specific functional groups.

Predicted FT-IR Absorptions:

Wavenumber (cm⁻¹) Vibration Intensity Significance
3300 - 3400N-H stretch (asymmetric and symmetric)MediumConfirms the presence of the -NH₂ group.
3100 - 3300N-H stretch (amide)MediumIndicates the amide N-H bond.
2850 - 3000C-H stretch (aliphatic)StrongCorresponds to the C-H bonds of the tetrahydrofuran ring.
~1650C=O stretch (amide I band)StrongA strong absorption in this region is a clear indicator of the amide carbonyl group.
1580 - 1650N-H bend (amine)MediumConfirms the presence of the -NH₂ group.
1515 - 1570N-H bend (amide II band)MediumAnother characteristic absorption for the amide group.
1050 - 1150C-O-C stretch (ether)StrongA strong band in this region is characteristic of the ether linkage in the tetrahydrofuran ring.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Spectrometer: A standard FT-IR spectrometer.

    • Acquisition: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, place the sample in the beam path and collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in Tetrahydrofuran-2-carbohydrazide.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 130, corresponding to the molecular weight of the compound (C₅H₁₀N₂O₂). The intensity of this peak may be weak depending on the stability of the molecule under EI conditions.

  • Key Fragmentation Pathways:

    • Loss of the hydrazide group (-NHNH₂) to give a fragment at m/z = 99.

    • Cleavage of the C-C bond between the ring and the carbonyl group, leading to a fragment corresponding to the tetrahydrofuran ring with a carbonyl group at m/z = 85.

    • Alpha-cleavage of the tetrahydrofuran ring, a common fragmentation for cyclic ethers.

G M+ (m/z 130) M+ (m/z 130) Fragment 1 (m/z 99) Fragment 1 (m/z 99) M+ (m/z 130)->Fragment 1 (m/z 99) -NHNH2 Fragment 2 (m/z 85) Fragment 2 (m/z 85) M+ (m/z 130)->Fragment 2 (m/z 85) -CONHNH2 Fragment 3 (m/z 43) Fragment 3 (m/z 43) Fragment 2 (m/z 85)->Fragment 3 (m/z 43) -C2H2O

Caption: A simplified predicted fragmentation pathway for Tetrahydrofuran-2-carbohydrazide in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) or liquid chromatography (LC-MS) for analysis of purity and identification.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to support the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The structural elucidation of Tetrahydrofuran-2-carbohydrazide is a process that relies on the synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, FT-IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers insights into the molecule's fragmentation. By integrating the data from these orthogonal techniques, a scientist can confidently confirm the structure and purity of Tetrahydrofuran-2-carbohydrazide, ensuring a solid foundation for its use in further research and development. This self-validating system of cross-verification across different analytical platforms is the hallmark of rigorous scientific practice in chemical characterization.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). Tetrahydro-2-furoic acid. Retrieved January 16, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Tetrahydrofuran. Retrieved January 16, 2026, from [Link]

Exploratory

Spectroscopic Characterization of Tetrahydrofuran-2-carbohydrazide: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for Tetrahydrofuran-2-carbohydrazide, a key heterocyclic building block in medicinal chemistry and drug development. While direct, publ...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for Tetrahydrofuran-2-carbohydrazide, a key heterocyclic building block in medicinal chemistry and drug development. While direct, publicly available experimental spectra for this specific molecule are limited, this document synthesizes foundational spectroscopic principles and data from analogous structures to offer a robust predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, purification, and structural elucidation of this compound.

Hydrazides are a significant class of organic compounds, recognized for their wide range of biological activities.[1][2] The incorporation of the tetrahydrofuran moiety introduces specific stereochemical and solubility properties, making Tetrahydrofuran-2-carbohydrazide a valuable intermediate in the synthesis of novel therapeutic agents.[3] Accurate spectroscopic interpretation is therefore paramount for its effective utilization.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic signatures. The diagram below illustrates the structure of Tetrahydrofuran-2-carbohydrazide and the numbering convention used for the subsequent spectral assignments.

Tetrahydrofuran-2-carbohydrazide_Structure C1 C1 O O C1->O N1 NH C1->N1 C2 C2 O->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->C1 N2 NH2 N1->N2

Caption: Molecular structure of Tetrahydrofuran-2-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of Tetrahydrofuran-2-carbohydrazide.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of a sample like Tetrahydrofuran-2-carbohydrazide would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum of Tetrahydrofuran-2-carbohydrazide is expected to exhibit distinct signals corresponding to the protons of the tetrahydrofuran ring and the hydrazide moiety. The asymmetry at the C2 position renders the protons on the ring diastereotopic, leading to more complex splitting patterns.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H2 (methine)4.0 - 4.2Multiplet1H
H5 (methylene)3.7 - 3.9Multiplet2H
H3, H4 (methylene)1.8 - 2.2Multiplet4H
NH (amide)8.5 - 9.5Broad Singlet1H
NH₂ (amine)4.0 - 4.5Broad Singlet2H

Interpretation of ¹H NMR Spectrum:

  • The methine proton (H2) , being adjacent to both the ring oxygen and the carbonyl group, is expected to be the most downfield of the ring protons.

  • The methylene protons at the C5 position (H5) are adjacent to the ring oxygen and will appear at a chemical shift intermediate to the other ring protons.

  • The methylene protons at the C3 and C4 positions (H3, H4) are in a more shielded environment and are expected to resonate in the upfield region. The overlapping multiplets are a common feature in the NMR spectra of tetrahydrofuran derivatives.[4]

  • The amide (NH) and amine (NH₂) protons of the hydrazide group are exchangeable and will appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum is anticipated to show five distinct signals corresponding to the five carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (carbonyl)170 - 175
C2 (methine)75 - 80
C5 (methylene)65 - 70
C3, C4 (methylene)25 - 30

Interpretation of ¹³C NMR Spectrum:

  • The carbonyl carbon (C=O) of the hydrazide group is the most deshielded and will appear significantly downfield.

  • The methine carbon (C2) , attached to the ring oxygen and the carbonyl group, will also be in the downfield region.

  • The methylene carbon (C5) , adjacent to the ring oxygen, will resonate at a lower chemical shift compared to C2.

  • The methylene carbons (C3 and C4) are in a more shielded environment and will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Tetrahydrofuran-2-carbohydrazide will be dominated by the characteristic absorptions of the hydrazide and the ether linkage.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. For ATR, the sample is placed directly on the crystal surface.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance (or absorbance) as a function of wavenumber (cm⁻¹). Characteristic absorption bands are then assigned to specific functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3400N-H stretch (asymmetric and symmetric)Amine (-NH₂)
3100 - 3300N-H stretchAmide (-NH-)
2850 - 3000C-H stretchAliphatic (CH, CH₂)
1630 - 1680C=O stretch (Amide I)Carbonyl
1520 - 1570N-H bend (Amide II)Amide
1050 - 1150C-O-C stretchEther

Interpretation of IR Spectrum:

  • The presence of the hydrazide group will be clearly indicated by the N-H stretching vibrations in the region of 3100-3400 cm⁻¹ and the strong carbonyl absorption (Amide I band) around 1630-1680 cm⁻¹.[5] The N-H bending vibration (Amide II band) is also a key diagnostic peak.

  • The aliphatic C-H stretching vibrations of the tetrahydrofuran ring will appear in the 2850-3000 cm⁻¹ region.[6]

  • A strong band in the 1050-1150 cm⁻¹ range, corresponding to the C-O-C stretching of the ether linkage in the tetrahydrofuran ring, is another characteristic feature.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron ionization (EI) can also be used to induce more extensive fragmentation, providing detailed structural information.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum
  • Molecular Ion: With a molecular formula of C₅H₁₀N₂O₂, the exact mass of Tetrahydrofuran-2-carbohydrazide is 130.0742 g/mol . In ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 131.0815.

  • Fragmentation Pattern: The fragmentation of Tetrahydrofuran-2-carbohydrazide is expected to proceed through characteristic pathways, as illustrated in the diagram below.

Fragmentation_Pathway cluster_workflow Predicted Mass Spectrometry Fragmentation M [C5H10N2O2]+. m/z = 130 frag3 [NH2NHCO]+ m/z = 60 M->frag3 - C4H7 M_H [C5H11N2O2]+ m/z = 131 frag1 [C4H7O]+ m/z = 71 M_H->frag1 - NH2NH2 frag2 [C5H9O2]+ m/z = 101 M_H->frag2 - NH3

Sources

Foundational

A Technical Guide to the Solubility of Tetrahydrofuran-2-carbohydrazide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Tetrahydrofuran-2-carbohydrazide. Designed for researchers, scientists, and professionals in drug development, this document mov...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Tetrahydrofuran-2-carbohydrazide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying physicochemical principles that govern the solubility of this compound. It offers a robust experimental framework for determining solubility, ensuring that laboratory results are both accurate and reproducible.

Introduction: The Significance of Solubility in Drug Development

Tetrahydrofuran-2-carbohydrazide is a heterocyclic compound incorporating a polar tetrahydrofuran (THF) ring and a highly functional carbohydrazide group. Hydrazides are a critical class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The solubility of any active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations.[3] Understanding and quantifying the solubility of Tetrahydrofuran-2-carbohydrazide in a range of organic solvents is therefore a critical step in its journey from laboratory curiosity to potential therapeutic.

This guide will provide both a theoretical framework for predicting solubility and a practical, step-by-step protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." To predict the behavior of Tetrahydrofuran-2-carbohydrazide, we must first analyze its molecular structure.

  • Tetrahydrofuran (THF) Moiety : The THF ring is a polar aprotic structure.[4][5] The oxygen atom introduces a dipole moment and can act as a hydrogen bond acceptor.[6] This part of the molecule contributes to its affinity for other polar solvents. THF itself is miscible with water and a wide array of organic solvents.[4][7][8]

  • Carbohydrazide Moiety (-CONHNH₂) : This functional group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the C=O and N atoms).[1] The hydrazide group is known to be a key player in forming intermolecular interactions that can enhance solubility in polar, protic solvents.[2]

Predicted Solubility: Based on this hybrid structure, Tetrahydrofuran-2-carbohydrazide is expected to exhibit the following solubility trends:

  • High Solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF), where strong hydrogen bonding and dipole-dipole interactions can be established.

  • Moderate to Low Solubility in solvents of intermediate polarity (e.g., acetone, ethyl acetate).

  • Poor Solubility in nonpolar solvents (e.g., hexane, toluene), where the polar nature of the carbohydrazide group cannot be effectively solvated.

The interplay between these molecular features is visually summarized in the diagram below.

G cluster_solute Tetrahydrofuran-2-carbohydrazide cluster_solvents Organic Solvents Solute Core Molecule THF_Moiety THF Ring (Polar Aprotic, H-Bond Acceptor) Solute->THF_Moiety contains Hydrazide_Moiety Carbohydrazide Group (Highly Polar, H-Bond Donor/Acceptor) Solute->Hydrazide_Moiety contains Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Mismatch in Polarity (Low Solubility) Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) THF_Moiety->Polar_Aprotic Dipole-Dipole (High Solubility) Polar_Protic Polar Protic (e.g., Methanol, Ethanol) Hydrazide_Moiety->Polar_Protic Strong H-Bonding (High Solubility) Hydrazide_Moiety->Polar_Aprotic Strong Interactions G Start Start: Prepare Materials Add_Excess 1. Add excess solute to a known volume of solvent in a vial. Start->Add_Excess Equilibrate 2. Equilibrate at constant temperature with agitation for 24-48 hours. Add_Excess->Equilibrate Phase_Separate 3. Allow solids to settle. Centrifuge if necessary. Equilibrate->Phase_Separate Filter_Aliquot 4. Withdraw a clear aliquot of the supernatant and filter (0.22 µm). Phase_Separate->Filter_Aliquot Dilute 5. Accurately dilute the filtered solution with a suitable mobile phase. Filter_Aliquot->Dilute Analyze 6. Analyze by validated HPLC method to determine concentration. Dilute->Analyze Calculate 7. Calculate solubility from the concentration and dilution factor. Analyze->Calculate End End: Report Solubility Data Calculate->End

Sources

Exploratory

The Emerging Potential of Tetrahydrofuran-2-carbohydrazide in Medicinal Chemistry: A Technical Guide

Foreword: Unveiling a Scaffold of Promise In the relentless pursuit of novel therapeutic agents, the strategic combination of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide delves...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Scaffold of Promise

In the relentless pursuit of novel therapeutic agents, the strategic combination of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide delves into the untapped potential of a unique molecular scaffold: Tetrahydrofuran-2-carbohydrazide. While this specific entity remains largely unexplored in published literature, a comprehensive analysis of its constituent parts—the tetrahydrofuran (THF) ring and the carbohydrazide functional group—reveals a compelling rationale for its investigation as a versatile precursor to a new generation of drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, exploration, and potential applications of this promising scaffold.

The Strategic Amalgamation: Why Tetrahydrofuran-2-carbohydrazide?

The therapeutic potential of Tetrahydrofuran-2-carbohydrazide arises from the synergistic interplay of its two core components. The tetrahydrofuran ring, a five-membered cyclic ether, is a prevalent feature in numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its inclusion in a drug candidate can offer several advantages:

  • Improved Pharmacokinetic Profile: The THF moiety can enhance aqueous solubility and modulate lipophilicity, contributing to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Metabolic Stability: The saturated nature of the THF ring often imparts greater metabolic stability compared to its aromatic counterpart, furan.

  • Bioisosteric Replacement: The THF ring can act as a bioisostere for other cyclic systems, such as cyclopentane or even aromatic rings, offering a means to fine-tune binding interactions and physicochemical properties.[5]

  • Hydrogen Bonding Capacity: The oxygen atom of the THF ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity.[6]

Complementing the favorable properties of the THF scaffold is the carbohydrazide functional group (-CONHNH₂). This moiety is a well-established pharmacophore, with a rich history of incorporation into compounds exhibiting a broad spectrum of biological activities.[7][8][9] Derivatives of carbohydrazides have demonstrated significant potential as:

  • Anticancer Agents: Numerous studies have highlighted the cytotoxic activities of carbohydrazide derivatives against various cancer cell lines.[10][11]

  • Antimicrobial Agents: The carbohydrazide scaffold is a key component in many compounds with potent antibacterial and antifungal properties.[12][13][14][15]

  • Antiviral Agents: The antiviral potential of carbohydrazides has been demonstrated against a range of viruses, including influenza.[16][17][18]

  • Anti-inflammatory and Analgesic Agents: This functional group has also been explored for its role in developing new anti-inflammatory and pain-relieving drugs.[19]

The union of the THF ring and the carbohydrazide moiety in Tetrahydrofuran-2-carbohydrazide thus presents a compelling starting point for the design of novel therapeutics with potentially enhanced efficacy and favorable drug-like properties.

Synthesis of the Core Scaffold: A Practical Approach

The synthesis of Tetrahydrofuran-2-carbohydrazide is readily achievable from commercially available starting materials. The most direct route involves the hydrazinolysis of an ester derivative of tetrahydrofuran-2-carboxylic acid.

Experimental Protocol: Synthesis of Tetrahydrofuran-2-carbohydrazide

Materials:

  • Methyl tetrahydrofuran-2-carboxylate (or ethyl tetrahydrofuran-2-carboxylate)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl tetrahydrofuran-2-carboxylate (1.0 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting crude product, Tetrahydrofuran-2-carbohydrazide, will likely be a solid or a viscous oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethanol/water) or by column chromatography on silica gel.

DOT Diagram: Synthetic Pathway to Tetrahydrofuran-2-carbohydrazide

Synthesis start Methyl Tetrahydrofuran-2-carboxylate product Tetrahydrofuran-2-carbohydrazide start->product Hydrazinolysis reagent Hydrazine Hydrate (N2H4·H2O) Ethanol, Reflux

Caption: Synthetic route to Tetrahydrofuran-2-carbohydrazide.

Potential Applications in Medicinal Chemistry: Charting the Course

The true potential of Tetrahydrofuran-2-carbohydrazide lies in its role as a versatile intermediate for the synthesis of a diverse library of bioactive molecules. The terminal primary amine of the hydrazide group serves as a convenient handle for further chemical modifications, most notably through the formation of Schiff bases (hydrazones) by condensation with various aldehydes and ketones.

Anticancer Drug Discovery

The carbohydrazide moiety is a known pharmacophore in several anticancer agents.[11][20] By incorporating the THF ring, it is plausible to develop novel anticancer compounds with improved solubility and potentially altered mechanisms of action.

Hypothetical Target Strategy: Design and synthesize a library of Tetrahydrofuran-2-carbohydrazide-derived hydrazones by reacting the core scaffold with a range of aromatic and heterocyclic aldehydes possessing known anticancer activities. The resulting compounds could be screened against a panel of cancer cell lines to identify lead candidates.

DOT Diagram: General Structure of Anticancer Hydrazone Derivatives

Anticancer cluster_THF Tetrahydrofuran Scaffold cluster_Hydrazone Hydrazone Linker cluster_Aryl Bioactive Moiety (Ar) THF O Hydrazone C=N-NH-C=O THF->Hydrazone Aryl Aromatic/Heterocyclic System Hydrazone->Aryl

Caption: General scaffold for potential anticancer agents.

Antimicrobial Drug Development

Schiff bases derived from carbohydrazides are well-documented for their potent antimicrobial activities.[12][21] The incorporation of the THF ring could lead to the development of novel antibacterial and antifungal agents with potentially improved cell permeability and reduced toxicity.

Experimental Protocol: Synthesis of a Tetrahydrofuran-2-carbohydrazide Schiff Base

Materials:

  • Tetrahydrofuran-2-carbohydrazide

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve Tetrahydrofuran-2-carbohydrazide (1.0 equivalent) in ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add the substituted benzaldehyde (1.0 equivalent) to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux for 2-4 hours.

  • Isolation: Upon cooling, the Schiff base product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried.

Table 1: Hypothetical Antimicrobial Screening Data

CompoundAldehyde MoietyMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
THF-CH-1 Benzaldehyde6412864
THF-CH-2 4-Chlorobenzaldehyde163232
THF-CH-3 4-Nitrobenzaldehyde81616
THF-CH-4 2-Hydroxybenzaldehyde326432

This data is hypothetical and for illustrative purposes only.

Antiviral Drug Discovery

Carbohydrazide derivatives have emerged as promising scaffolds for the development of antiviral agents, including inhibitors of influenza virus replication.[16][18] The THF ring could contribute to improved pharmacokinetic properties, making these compounds more viable as oral therapeutics.

Logical Workflow for Antiviral Drug Discovery

AntiviralWorkflow A Synthesis of Tetrahydrofuran-2-carbohydrazide B Library Synthesis: Condensation with diverse aldehydes A->B C In vitro Antiviral Screening (e.g., Plaque Reduction Assay) B->C D Cytotoxicity Assays B->D E Hit Identification & SAR Studies C->E D->E F Lead Optimization E->F

Caption: Workflow for antiviral drug discovery.

Conclusion and Future Directions

Tetrahydrofuran-2-carbohydrazide represents a largely unexplored yet highly promising scaffold for medicinal chemistry. The convergence of the favorable pharmacokinetic properties of the tetrahydrofuran ring and the diverse biological activities of the carbohydrazide moiety provides a strong rationale for its investigation. This guide has outlined the synthetic accessibility of the core scaffold and proposed several avenues for its application in the discovery of new anticancer, antimicrobial, and antiviral agents.

Future research in this area should focus on the synthesis and biological evaluation of a diverse library of Tetrahydrofuran-2-carbohydrazide derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that govern potency and selectivity. Furthermore, in-depth investigations into the mechanism of action of any identified lead compounds will be essential for their further development as clinical candidates. The exploration of Tetrahydrofuran-2-carbohydrazide and its derivatives holds the potential to unlock new therapeutic opportunities and contribute to the advancement of medicinal chemistry.

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Foundational

A Technical Guide to Tetrahydrofuran-2-carbohydrazide and its Analogs: Synthesis, Properties, and Therapeutic Potential

Abstract The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] When coupled with the versatile carbohydrazide functional...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] When coupled with the versatile carbohydrazide functional group, it forms Tetrahydrofuran-2-carbohydrazide, a building block for a diverse range of derivatives with significant therapeutic potential. This technical guide provides an in-depth review of the synthesis of Tetrahydrofuran-2-carbohydrazide and its analogs, primarily focusing on the formation of hydrazone derivatives. We will explore the structure-activity relationships of these compounds and their promising applications as antimicrobial and anticancer agents, supported by detailed experimental protocols and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical scaffold in their work.

Introduction: The Significance of the Tetrahydrofuran and Carbohydrazide Moieties

The five-membered cyclic ether, tetrahydrofuran, is a cornerstone in drug discovery due to its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions with biological targets.[1][2][3] Its presence in a wide array of bioactive molecules underscores its importance.[1][2][3]

The carbohydrazide functional group (-CONHNH₂) is another pharmacologically significant moiety. It serves as a versatile linker and a key pharmacophore in a multitude of bioactive compounds.[4] Hydrazones, formed by the condensation of carbohydrazides with aldehydes or ketones, are a particularly important class of derivatives known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[5][6][7][8][9]

The combination of the tetrahydrofuran ring and the carbohydrazide group in Tetrahydrofuran-2-carbohydrazide creates a unique molecular framework. This guide will delve into the synthetic pathways to access this core structure and its subsequent derivatization into potentially potent therapeutic agents.

Synthesis of the Core Scaffold: Tetrahydrofuran-2-carbohydrazide

The primary and most efficient method for the synthesis of Tetrahydrofuran-2-carbohydrazide involves the hydrazinolysis of its corresponding ester, typically ethyl tetrahydrofuran-2-carboxylate. This is a well-established reaction for the preparation of carbohydrazides.[4][10][11]

Reaction Principle

The synthesis is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the more stable carbohydrazide.

General Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of Tetrahydrofuran-2-carbohydrazide.

Materials:

  • Ethyl tetrahydrofuran-2-carboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl tetrahydrofuran-2-carboxylate in absolute ethanol.

  • To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • The resulting precipitate of Tetrahydrofuran-2-carbohydrazide is then collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure carbohydrazide.

Derivatization of Tetrahydrofuran-2-carbohydrazide: The Hydrazone Analogs

The true potential of Tetrahydrofuran-2-carbohydrazide as a scaffold lies in its facile derivatization. The most common and biologically relevant analogs are the hydrazones, synthesized through a condensation reaction with various aldehydes and ketones.[12][13][14][15][16][17][18]

The Chemistry of Hydrazone Formation

This reaction involves the nucleophilic attack of the terminal nitrogen of the carbohydrazide onto the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic C=N-NH-C=O hydrazone linkage. The reaction is often catalyzed by a small amount of acid.[16][18]

G cluster_reactants Reactants cluster_product Product THF_hydrazide Tetrahydrofuran-2-carbohydrazide Hydrazone Tetrahydrofuran-2-carbohydrazide Hydrazone THF_hydrazide->Hydrazone + R-CHO, H⁺ cat. Aldehyde Aldehyde/Ketone (R-CHO)

Caption: General reaction scheme for the synthesis of Tetrahydrofuran-2-carbohydrazide hydrazones.

Step-by-Step Synthesis of Hydrazone Analogs

Materials:

  • Tetrahydrofuran-2-carbohydrazide

  • Substituted aldehyde or ketone

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve Tetrahydrofuran-2-carbohydrazide in ethanol or methanol in a round-bottom flask.

  • Add a stoichiometric amount of the desired aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The hydrazone product will often precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove impurities.

  • Recrystallize the hydrazone from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the pure product.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for Tetrahydrofuran-2-carbohydrazide analogs is an emerging area of research, extensive studies on structurally similar furan- and pyrazine-based carbohydrazide-hydrazones provide valuable insights into their potential therapeutic applications.[5][6][19][20]

Antimicrobial Activity

Hydrazone derivatives are well-documented as potent antimicrobial agents.[5][6][12][21][22] The antimicrobial activity is often attributed to the azometine (-N=CH-) linkage, which is crucial for their biological function.

Structure-Activity Relationship Insights:

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring of the aldehyde play a significant role in the antimicrobial activity. Electron-withdrawing groups (e.g., nitro, halogen) on the aromatic ring often enhance the activity.

  • Lipophilicity: Increased lipophilicity can improve the transport of the molecule across the microbial cell membrane, leading to enhanced activity.

  • Stereochemistry: The geometrical isomers (E/Z) of the hydrazone can exhibit different biological activities.[12]

Compound TypeTarget OrganismsActivity Range (MIC)Reference
Furan-based HydrazonesStaphylococcus aureus, Bacillus subtilis1.95 - 7.81 µg/mL[5]
Pyrazine-based HydrazonesEscherichia coli, Staphylococcus aureus6.25 - 12.5 µg/mL[5]
Steroidal HydrazonesCandida albicans0.37 - 3.00 mg/mL[21]
Anticancer Activity

Numerous studies have highlighted the anticancer potential of carbohydrazide derivatives, including those with furan moieties.[19][20] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Structure-Activity Relationship Insights:

  • Substituents on the Aromatic Ring: The presence of specific functional groups on the aryl ring of the hydrazone can significantly influence the anticancer potency. For instance, some studies have shown that derivatives with certain substitutions exhibit high cytotoxicity against cancer cells while remaining relatively non-toxic to normal cells.[19][20]

  • Mechanism of Action: While not fully elucidated for all analogs, some hydrazones are believed to exert their anticancer effects by inhibiting specific enzymes or by chelating essential metal ions involved in cell proliferation.

Compound SeriesCancer Cell LineIC₅₀ ValuesReference
Furan-carbohydrazide derivativesA549 (Human Lung Cancer)43.38 - 342.63 µM[19][20]
Carbohydrate analogs of THF-acetogeninsJurkat, HeLa, MDA-MB231, PC-3< 100 µM[1][2]

Future Directions and Conclusion

Tetrahydrofuran-2-carbohydrazide represents a promising and underexplored scaffold in medicinal chemistry. The synthetic accessibility of its hydrazone analogs, coupled with the established biological activities of related compounds, makes it a fertile ground for the discovery of novel therapeutic agents.

Future research should focus on:

  • Systematic Synthesis and Screening: A comprehensive library of Tetrahydrofuran-2-carbohydrazide hydrazones with diverse substitutions should be synthesized and screened against a wide range of microbial pathogens and cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent analogs will be crucial for their further development.

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

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Exploratory

An In-depth Technical Guide to Tetrahydrofuran-2-carbohydrazide: Synthesis, Properties, and Applications

Foreword: The Emergence of a Versatile Heterocyclic Scaffold In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific structural motifs is paramount to achieving desire...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a privileged scaffold found in numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a valuable component in molecular design. When functionalized with a carbohydrazide moiety—a group known for its role as a versatile linker and pharmacophore—the resulting molecule, Tetrahydrofuran-2-carbohydrazide, emerges as a significant building block for the synthesis of novel therapeutic agents.

This guide provides a comprehensive technical overview of Tetrahydrofuran-2-carbohydrazide, from its logical synthesis based on established chemical principles to its potential applications in research and drug discovery. While a singular "discovery" paper for this compound is not prominent in the literature, its existence and utility are a testament to the systematic exploration of functionalized heterocyclic compounds in the pursuit of new medicines.

The Genesis of Tetrahydrofuran-2-carbohydrazide: A Synthesis Perspective

The preparation of Tetrahydrofuran-2-carbohydrazide is a logical and well-established process rooted in fundamental organic chemistry. It is most efficiently synthesized from its corresponding carboxylic acid or ester derivative, namely Tetrahydrofuran-2-carboxylic acid or an alkyl tetrahydrofuran-2-carboxylate.

Precursor Synthesis: From Furan to Saturated Carboxylic Acid

The journey begins with a readily available starting material, furoic acid, which is catalytically hydrogenated to produce Tetrahydrofuran-2-carboxylic acid. This reduction of the aromatic furan ring to the saturated tetrahydrofuran ring is a critical step, transforming the planar, electron-rich precursor into a flexible, three-dimensional scaffold.

G Furoic_Acid Furoic Acid Catalyst Hydrogen (H2) Pd/C or other catalyst Furoic_Acid->Catalyst THF_Acid Tetrahydrofuran-2-carboxylic Acid Catalyst->THF_Acid Hydrogenation

Esterification: Activating the Carboxyl Group

While the carboxylic acid can be directly converted to the hydrazide, the reaction is often more efficient when proceeding through an ester intermediate, such as ethyl tetrahydrofuran-2-carboxylate. The esterification of Tetrahydrofuran-2-carboxylic acid is typically achieved through a Fischer esterification, reacting the acid with an alcohol (e.g., ethanol) under acidic conditions (e.g., sulfuric acid).[4] This step converts the relatively unreactive carboxylic acid into a more electrophilic ester, priming it for nucleophilic attack by hydrazine.

Hydrazinolysis: The Formation of the Carbohydrazide

The final and key step is the hydrazinolysis of the ester. This is a standard and widely used method for the synthesis of carbohydrazides.[5][6][7] The ester is treated with hydrazine hydrate, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide.

G

Experimental Protocols: A Self-Validating System

The following protocols are based on established and reliable chemical transformations, ensuring a high degree of reproducibility.

Protocol for Synthesis of Ethyl Tetrahydrofuran-2-carboxylate[4]
  • Reaction Setup: To a stirred solution of Tetrahydrofuran-2-carboxylic acid (10 g) in absolute ethanol (150 mL), add concentrated sulfuric acid (10 mL) dropwise.

  • Heating: Heat the reaction mixture to reflux at 80°C for 6 hours.

  • Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Evaporate the reaction mixture under reduced pressure. Take the residue in water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using 5% ethyl acetate in hexane as the eluent to yield the title compound as a light yellow liquid.

Protocol for Synthesis of Tetrahydrofuran-2-carbohydrazide
  • Reaction Setup: In a round-bottom flask, dissolve ethyl tetrahydrofuran-2-carboxylate (10 mmol) in absolute ethanol (50 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (25 mmol) to the solution.

  • Heating: Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Crystallization: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

  • Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain Tetrahydrofuran-2-carbohydrazide.

Table 1: Physicochemical Properties of Tetrahydrofuran-2-carbohydrazide

PropertyValueSource
CAS Number 59293-11-7[8]
Molecular Formula C₅H₁₀N₂O₂[8]
Molecular Weight 130.15 g/mol [8]
MDL Number MFCD02193362[8]
Synonyms oxolane-2-carbohydrazideChemMol

Applications in Drug Development and Research

While specific FDA-approved drugs containing the Tetrahydrofuran-2-carbohydrazide moiety as a core component are not yet prevalent, its value lies in its potential as a versatile intermediate. The carbohydrazide functional group is a precursor to several important heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are staples in medicinal chemistry.

The general synthetic utility of carbohydrazides includes their reaction with:

  • Aldehydes and Ketones: to form hydrazones, which can possess their own biological activities or be further cyclized.

  • Isothiocyanates: to form thiosemicarbazides, precursors to thiadiazoles.

  • Carbon Disulfide: in the presence of a base, leading to the formation of oxadiazole-thiones or triazole-thiones.

G THF_Hydrazide Tetrahydrofuran-2- carbohydrazide Hydrazones Hydrazones THF_Hydrazide->Hydrazones + Aldehyde/Ketone Oxadiazoles Oxadiazoles THF_Hydrazide->Oxadiazoles + Carboxylic Acid/Orthoester Triazoles Triazoles THF_Hydrazide->Triazoles + CS2/Isothiocyanate

The presence of the tetrahydrofuran ring imparts favorable physicochemical properties, such as improved solubility and a three-dimensional structure that can effectively probe the binding pockets of biological targets. This combination makes Tetrahydrofuran-2-carbohydrazide a valuable starting material for creating libraries of diverse compounds for high-throughput screening in drug discovery campaigns.

Conclusion and Future Outlook

Tetrahydrofuran-2-carbohydrazide stands as a testament to the power of combining privileged scaffolds with versatile functional groups. While its own history is not marked by a singular moment of discovery, its logical and efficient synthesis from readily available precursors ensures its accessibility to the research community. As the demand for novel, drug-like molecules with favorable pharmacokinetic properties continues to grow, the use of building blocks like Tetrahydrofuran-2-carbohydrazide is poised to become increasingly important. Its potential to unlock new areas of chemical space for the development of innovative therapeutics is significant, and it will undoubtedly continue to be a valuable tool in the arsenal of medicinal chemists and drug development professionals.

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Foundational

An In-depth Technical Guide to the Safe Handling of Tetrahydrofuran-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract Tetrahydrofuran-2-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry and drug development. Its unique structure, combinin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofuran-2-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry and drug development. Its unique structure, combining a tetrahydrofuran (THF) ring with a carbohydrazide functional group, presents a specific set of handling and safety challenges. This guide provides a comprehensive overview of the potential hazards associated with Tetrahydrofuran-2-carbohydrazide, drawing on established data for its constituent chemical moieties. It outlines detailed protocols for safe handling, storage, and disposal, as well as robust emergency procedures to mitigate exposure and accidents. The causality behind each recommendation is explained to foster a deeper understanding of the risks and to promote a culture of safety in the laboratory.

Understanding the Hazard Profile: A Synthesis of Component Risks

Tetrahydrofuran-2-carbohydrazide's safety profile is not extensively documented as a standalone entity in publicly available safety data sheets. Therefore, a conservative approach, assuming the hazards of both the tetrahydrofuran (THF) backbone and the hydrazide functional group, is imperative.

  • The Tetrahydrofuran (THF) Moiety: THF is a well-characterized solvent known for several key hazards. It is a highly flammable liquid, and its vapors can form explosive mixtures with air.[1] A significant and often underestimated risk is its propensity to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[2][3] THF is also an irritant to the eyes and respiratory system and may cause drowsiness or dizziness.[4][5]

  • The Carbohydrazide Functional Group: The hydrazide group is structurally related to hydrazine, a substance with a more extensively documented and severe hazard profile. Hydrazine and its derivatives are often corrosive, can cause severe skin and eye burns, and are toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8][9] A primary concern with hydrazine-related compounds is their potential carcinogenicity.[7][8] They can also be sensitizers, leading to allergic skin reactions.[9]

Therefore, Tetrahydrofuran-2-carbohydrazide should be treated as a substance that is potentially flammable, capable of forming explosive peroxides, corrosive, toxic, and a suspected carcinogen.

Prudent Laboratory Practices: Engineering Controls and Personal Protective Equipment (PPE)

Given the synthesized hazard profile, a multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of Tetrahydrofuran-2-carbohydrazide, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and potential aerosols.[6]

  • Ignition Source Control: Due to the flammability of the THF moiety, all sources of ignition, such as open flames, hot plates, and non-intrinsically safe electrical equipment, must be strictly excluded from the handling area.[1] Use non-sparking tools and ensure proper grounding and bonding of containers to prevent static discharge.[1][10]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled.[6][11]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the composite nature of the molecule, gloves with broad resistance, such as nitrile or butyl rubber, are recommended.[12] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.[11]

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[11] A face shield should be worn in addition to goggles when there is a risk of splashes or splattering.[11]

  • Skin and Body Protection: A flame-retardant laboratory coat is essential. For larger quantities or procedures with a higher risk of exposure, consider chemical-resistant aprons or suits.[12]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

Diagram 1: PPE Selection Workflow

PPE_Selection Figure 1: PPE Selection Workflow for Tetrahydrofuran-2-carbohydrazide cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling Tetrahydrofuran- 2-carbohydrazide Assess_Procedure Assess Procedure: Weighing, Transfer, Reaction? Start->Assess_Procedure Hand Hand Protection: Nitrile or Butyl Gloves Assess_Procedure->Hand All Procedures Eye Eye Protection: Safety Goggles (Minimum) Assess_Procedure->Eye All Procedures Body Body Protection: Flame-Retardant Lab Coat Assess_Procedure->Body All Procedures Splash_Risk Splash Risk? Eye->Splash_Risk Face_Shield Add Face Shield Splash_Risk->Face_Shield Yes Respiratory Respiratory Protection: Required if ventilation is inadequate Splash_Risk->Respiratory No Face_Shield->Respiratory

Caption: A workflow for selecting appropriate PPE.

Storage and Disposal: Maintaining Stability and Preventing Contamination

Proper storage and waste management are critical to ensuring the long-term safety of the laboratory environment.

Storage Protocols
  • Container: Store in a tightly closed, properly labeled container. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6][11]

  • Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[6]

  • Peroxide Prevention: Due to the THF moiety, containers should be dated upon receipt and upon opening.[3] It is advisable to test for the presence of peroxides periodically, especially if the material has been stored for an extended period.[3]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and metals to prevent vigorous and potentially hazardous reactions.[9][12]

Waste Disposal
  • Classification: Tetrahydrofuran-2-carbohydrazide and any materials contaminated with it should be treated as hazardous waste.[1][8]

  • Collection: Dispose of waste in designated, sealed, and properly labeled containers.[8] Do not mix with other waste streams unless compatibility has been confirmed.

  • Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (E&S) department for specific guidance.[1][8]

Emergency Procedures: A Plan for Every Contingency

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Exposure Route Immediate Action Follow-up
Inhalation Move the affected person to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[6]Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing.[6][7] Flush the affected skin with copious amounts of water for at least 15 minutes.[6][13]Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6]Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting.[6] If the person is conscious, give large quantities of water to drink.[6] Never give anything by mouth to an unconscious person.[6]Seek immediate medical attention.[6]
Spill Response
  • Small Spills (<100 mL): Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[8] Do not use combustible materials like sawdust.[14] Collect the absorbed material into a sealed container for hazardous waste disposal.[8]

  • Large Spills (>100 mL): Evacuate the laboratory and alert others in the vicinity. Contact your institution's emergency response team or E&S department immediately.[11] Prevent the spill from entering drains.[6]

Diagram 2: Emergency Response Flowchart

Emergency_Response Figure 2: Emergency Response for Tetrahydrofuran-2-carbohydrazide Incidents cluster_exposure Exposure Response cluster_spill Spill Response Incident Incident Occurs: Spill or Exposure Assess_Scene Assess Scene for Safety Incident->Assess_Scene Exposure Personnel Exposure Assess_Scene->Exposure Exposure Spill Chemical Spill Assess_Scene->Spill Spill Remove_Contamination Remove from Source & Decontaminate (Flush 15+ min) Exposure->Remove_Contamination Spill_Size Spill Size? Spill->Spill_Size First_Aid Administer First Aid Remove_Contamination->First_Aid Seek_Medical Seek Immediate Medical Attention First_Aid->Seek_Medical Small_Spill Small Spill (<100mL): Absorb with Inert Material Spill_Size->Small_Spill Small Large_Spill Large Spill (>100mL): Evacuate & Call Emergency Response Spill_Size->Large_Spill Large Dispose_Waste Dispose as Hazardous Waste Small_Spill->Dispose_Waste

Caption: A decision tree for responding to spills or exposures.

Conclusion

Tetrahydrofuran-2-carbohydrazide is a valuable compound for research and development, but its handling demands a high level of caution and preparedness. By understanding its potential hazards, derived from its THF and carbohydrazide components, and by rigorously adhering to the safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. A proactive approach to safety, grounded in a thorough understanding of the chemical's nature, is the cornerstone of responsible scientific practice.

References

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • World Health Organization. (n.d.). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. Retrieved from [Link]

  • Public Health England. (n.d.). Hydrazine - Incident management. GOV.UK. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • CORE Scholar. (2016, July 26). Best Practices: Emergency Medical Management to Hydrazine Exposure. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). tetrahydrofuran-2-carbohydrazide | CAS 59293-11-7. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). TETRAHYDROFURAN HAZARD SUMMARY. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet Tetrahydrofuran. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved from [Link]

  • Chemius. (n.d.). Tetrahydrofuran (THF) :: Internal Plant Instructions. Retrieved from [Link]

  • Sciencemadness.org. (2025, January 18). Safety precautions for hydrazine hydrate. Retrieved from [Link]

  • Minnesota Department of Health. (2018, August). Tetrahydrofuran Toxicological Summary Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran. Retrieved from [Link]

  • PubMed. (2013, October 22). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Retrieved from [Link]

  • Redox. (2023, August 4). Safety Data Sheet Tetrahydrofuran. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Tetrahydro-2-furancarboxaldehyde. Retrieved from [Link]

  • BASF PETRONAS Chemicals. (2015, July). Tetrahydrofuran. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Hydrazone Derivatives from Tetrahydrofuran-2-Carbohydrazide: A Detailed Protocol for Drug Discovery

This comprehensive guide provides a detailed protocol for the synthesis of novel hydrazone derivatives starting from tetrahydrofuran-2-carbohydrazide. This class of compounds is of significant interest to researchers in...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of novel hydrazone derivatives starting from tetrahydrofuran-2-carbohydrazide. This class of compounds is of significant interest to researchers in drug development due to the versatile pharmacological activities exhibited by the hydrazone scaffold. This document offers a step-by-step methodology, explains the underlying chemical principles, and provides a framework for the characterization of the synthesized compounds, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Hydrazones in Medicinal Chemistry

Hydrazones, characterized by the R¹R²C=NNH-C(=O)R³ functional group, are a cornerstone in modern medicinal chemistry. Their prevalence in a wide array of pharmacologically active compounds stems from their unique structural features and their ability to engage in various biological interactions. The azomethine group (-N=CH-) is crucial for their biological activity, which includes antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The tetrahydrofuran moiety, a common motif in natural products and pharmaceuticals, is introduced here as a key structural element to explore new chemical space and potentially enhance the biological activity and pharmacokinetic properties of the resulting hydrazones.

The synthesis of hydrazones is typically achieved through the condensation reaction of a carbohydrazide with an aldehyde or a ketone.[2] This reaction is generally straightforward, high-yielding, and allows for significant molecular diversity by varying the carbonyl component. This guide will focus on the synthesis of N'-(substituted benzylidene)tetrahydrofuran-2-carbohydrazides, a promising class of molecules for antimicrobial drug discovery.[3][4][5]

Overall Synthesis Workflow

The synthesis is a two-step process, beginning with the preparation of the key intermediate, tetrahydrofuran-2-carbohydrazide, followed by the condensation reaction with various aromatic aldehydes to yield the final hydrazone products.

SynthesisWorkflow A Ethyl Tetrahydrofuran-2-carboxylate C Tetrahydrofuran-2-carbohydrazide A->C Hydrazinolysis (Ethanol, Reflux) B Hydrazine Hydrate B->C E N'-(Substituted benzylidene)tetrahydrofuran-2-carbohydrazide C->E Condensation (Ethanol, Acetic Acid, Reflux) D Substituted Aromatic Aldehyde D->E

Caption: General workflow for the synthesis of target hydrazones.

Part 1: Synthesis of Tetrahydrofuran-2-carbohydrazide

This initial step involves the conversion of a commercially available ester, ethyl tetrahydrofuran-2-carboxylate, into the corresponding carbohydrazide via hydrazinolysis.

Principle and Rationale

The reaction between an ester and hydrazine hydrate is a classic method for the synthesis of carbohydrazides.[6][7] Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution reaction leads to the displacement of the ethoxy group (-OEt) and the formation of the more stable carbohydrazide. Ethanol is a suitable solvent as it readily dissolves both reactants and the product at elevated temperatures, facilitating the reaction. Refluxing ensures the reaction proceeds at a reasonable rate to completion.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (per 10 mmol of ester)
Ethyl tetrahydrofuran-2-carboxylateC₇H₁₂O₃144.171.44 g (10 mmol)
Hydrazine Hydrate (~64-80% solution)N₂H₄·H₂O50.06~1.0 mL (~20 mmol, 2 eq.)
Ethanol (Absolute)C₂H₅OH46.0720 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl tetrahydrofuran-2-carboxylate (1.44 g, 10 mmol) and absolute ethanol (20 mL).

  • Stir the mixture at room temperature until the ester is fully dissolved.

  • Carefully add hydrazine hydrate (~1.0 mL, ~20 mmol) to the solution dropwise. Caution: Hydrazine hydrate is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The resulting precipitate is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield tetrahydrofuran-2-carbohydrazide as a white solid.

Part 2: Synthesis of N'-(Substituted benzylidene)tetrahydrofuran-2-carbohydrazide

This second part details the condensation reaction between the synthesized tetrahydrofuran-2-carbohydrazide and various substituted aromatic aldehydes to generate the target hydrazone derivatives. The following protocol is based on established methods for analogous furan-based hydrazones.[8][9]

Principle and Rationale

The formation of a hydrazone from a carbohydrazide and an aldehyde is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. The terminal nitrogen of the carbohydrazide then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration of the intermediate carbinolamine yields the stable hydrazone product. Ethanol is an excellent solvent for this reaction, and refluxing provides the necessary energy to overcome the activation barrier.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (per 1 mmol of hydrazide)
Tetrahydrofuran-2-carbohydrazideC₅H₁₀N₂O₂130.14130 mg (1 mmol)
Substituted Aromatic AldehydeVariesVaries1 mmol
Ethanol (Absolute)C₂H₅OH46.0715 mL
Glacial Acetic AcidCH₃COOH60.052-3 drops

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydrofuran-2-carbohydrazide (130 mg, 1 mmol) in absolute ethanol (15 mL).

  • Add the substituted aromatic aldehyde (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure N'-(substituted benzylidene)tetrahydrofuran-2-carbohydrazide.

  • Dry the purified product under vacuum.

HydrazoneFormation cluster_0 Mechanism of Hydrazone Formation Aldehyde R'-CHO ProtonatedAldehyde R'-CH=O⁺H Aldehyde->ProtonatedAldehyde H⁺ (cat.) Carbohydrazide R-CONHNH₂ Intermediate Tetrahedral Intermediate Carbohydrazide->Intermediate ProtonatedAldehyde->Intermediate Nucleophilic Attack Hydrazone R-CONHN=CHR' (Hydrazone) Intermediate->Hydrazone -H₂O (Dehydration) Water H₂O

Caption: Acid-catalyzed mechanism of hydrazone formation.

Characterization and Data Analysis

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following techniques are recommended:

  • Melting Point: To assess the purity of the crystalline products.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N stretching of the imine (around 1600-1650 cm⁻¹).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. In the ¹H NMR spectrum, look for a characteristic singlet for the azomethine proton (-N=CH-) typically in the range of 8.0-9.0 ppm.[10] The signals for the tetrahydrofuran ring protons and the aromatic protons will also be present. The ¹³C NMR will show characteristic signals for the carbonyl carbon, the azomethine carbon, and the carbons of the tetrahydrofuran and aromatic rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Table of Expected Spectral Data:

Functional GroupIR (cm⁻¹)¹H NMR (ppm)¹³C NMR (ppm)
N-H (Amide)3200-3400~11.0-12.0 (broad s)-
C=O (Amide)1650-1680-~160-170
C=N (Imine)1600-1650-~140-150
-N=CH- (Azomethine)-~8.0-9.0 (s)-
Aromatic C-H3000-3100~7.0-8.5 (m)~120-150
THF C-H2850-2960~1.8-4.5 (m)~25-70

Applications and Future Directions

The synthesized hydrazone derivatives are excellent candidates for screening in various biological assays, particularly for their antimicrobial activity .[4][11] The structural diversity introduced by varying the substituent on the aromatic aldehyde allows for the exploration of structure-activity relationships (SAR). Electron-withdrawing and electron-donating groups on the aromatic ring can significantly influence the biological activity of the hydrazones. These compounds can be tested against a panel of clinically relevant bacterial and fungal strains to determine their minimum inhibitory concentrations (MIC).

References

  • Popiołek, Ł., et al. (2020). Synthesis and antimicrobial activity potential of hydrazide–hydrazones of 5-nitrofuran-2-carboxylic acid. Molecules, 25(15), 3423. Available from: [Link]

  • Phan, T. T. T., et al. (2020). Synthesis, characterization, and antimicrobial activity of new adamantane-based hydrazide-hydrazones. Journal of Chemistry, 2020, 8868932. Available from: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Molecules, 26(16), 4933. Available from: [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). Future Medicinal Chemistry, 9(12), 1431-1454. Available from: [Link]

  • Biological Activities of Hydrazone Derivatives. (2007). Molecules, 12(8), 1910-1929. Available from: [Link]

  • The reactions of substituted benzofuran-2-carbohydrazide with various aromatic substituted aldehydes and carbon disulphide yielded corresponding N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazide. (n.d.). Available from: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules, 18(2), 2088-2101. Available from: [Link]

  • Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. Available from: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. (2013). Molecules, 18(2), 2088-2101. Available from: [Link]

  • Synthesis of N´-(Substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol as Potent Antioxidants. (2010). Asian Journal of Chemistry, 22(6), 4531-4535. Available from: [Link]

  • N′-Benzylidenefuran-2-carbohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1720. Available from: [Link]

  • Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. (2004). Tetrahedron: Asymmetry, 15(1), 135-142. Available from: [Link]

  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016). Crystals, 6(11), 143. Available from: [Link]

  • Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels. (2022). Google Patents.
  • Studies on the Preparation of Tetrasubstituted Hydrazones. (1964). ScholarWorks at WMU. Available from: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Advances, 10(63), 38221-38234. Available from: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. (2013). Molecules, 18(2), 2088-2101. Available from: [Link]

  • Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2017). International Journal of Pharmaceutical and Clinical Research, 9(1), 58-63. Available from: [Link]

  • Synthesis of tetrahydrofurans. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. (2020). Molecules, 25(21), 5105. Available from: [Link]

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. (2021). Vietnam Journal of Science and Technology, 59(4), 451-458. Available from: [Link]

Sources

Application

"Tetrahydrofuran-2-carbohydrazide condensation reaction with aromatic aldehydes"

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of novel aroylhydrazones through the condensation of tetrahydrofuran-2-carbohydrazide with aromatic aldeh...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of novel aroylhydrazones through the condensation of tetrahydrofuran-2-carbohydrazide with aromatic aldehydes.

Application Note & Protocol Guide

Topic: The Strategic Synthesis of N-Aroylhydrazones via Tetrahydrofuran-2-Carbohydrazide and Aromatic Aldehyde Condensation

This guide provides a comprehensive overview of the condensation reaction between tetrahydrofuran-2-carbohydrazide and various aromatic aldehydes. It covers the underlying chemical principles, detailed synthesis protocols for both the hydrazide precursor and the final aroylhydrazone products, characterization techniques, and practical applications. The focus is on providing a robust, reproducible methodology for drug discovery and materials science professionals.

Theoretical Framework and Mechanistic Insights

The reaction between a carbohydrazide and an aldehyde is a classic condensation reaction that results in the formation of an N-aroylhydrazone, a subclass of Schiff bases.[1][2] These compounds are characterized by the presence of an azomethine or imine group (-C=N-), which imparts a wide range of biological activities and coordination capabilities.[2] The overall reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable imine bond.[3]

The Significance of the Tetrahydrofuran (THF) Moiety

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry.[4] It is a key structural component in numerous FDA-approved drugs, where it often serves to enhance pharmacological properties such as binding affinity, solubility, and metabolic stability.[4][5] Incorporating the THF moiety into the N-aroylhydrazone framework is a strategic approach to developing novel compounds with potentially enhanced therapeutic efficacy.

Reaction Mechanism

The condensation is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine group of the tetrahydrofuran-2-carbohydrazide.[3] The reaction proceeds through a tetrahedral intermediate, which then undergoes dehydration to yield the final N-aroylhydrazone product.[3]

Reaction_Mechanism Aldehyde Aromatic Aldehyde (R-CHO) step1 Protonation Hydrazide Tetrahydrofuran-2- carbohydrazide step2 Nucleophilic Attack H_plus H⁺ (Catalyst) Protonated_Aldehyde Protonated Aldehyde Tetrahedral_Intermediate Tetrahedral Intermediate step3 Proton Transfer & Dehydration Protonated_Imine Protonated Imine step4 Deprotonation Product N-Aroylhydrazone Water H₂O step1->Protonated_Aldehyde step2->Tetrahedral_Intermediate step3->Protonated_Imine step3->Water step4->H_plus step4->Product Experimental_Workflow Reactants 1. Mix Reactants (Hydrazide, Aldehyde, EtOH) Catalyst 2. Add Catalyst (Glacial Acetic Acid) Reactants->Catalyst Reflux 3. Heat to Reflux (2-6 hours) Catalyst->Reflux TLC 4. Monitor by TLC (In-process check) Reflux->TLC Cool 5. Cool & Precipitate TLC->Cool Reaction Complete Filter 6. Vacuum Filtration Cool->Filter Purify 7. Wash & Dry (Recrystallize if needed) Filter->Purify Characterize 8. Characterization (FTIR, NMR, MS) Purify->Characterize

Sources

Method

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using Tetrahydrofuran-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the strategic use of Tetrahydrofuran-2-carbohydrazide as a versatile p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the strategic use of Tetrahydrofuran-2-carbohydrazide as a versatile precursor for the synthesis of novel heterocyclic compounds, with a particular focus on pyrazole and 1,2,4-triazole scaffolds. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmacologically active agents.[1][2][3] This document provides not only detailed, step-by-step protocols but also delves into the underlying chemical principles and experimental considerations to empower researchers in the rational design and synthesis of new chemical entities. The methodologies described herein are designed to be robust and reproducible, serving as a foundational resource for drug discovery and development programs.

Introduction: The Strategic Value of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[4][5] Its incorporation into novel molecular frameworks can impart favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for the development of effective therapeutic agents.[6] Tetrahydrofuran-2-carbohydrazide, as a bifunctional molecule, presents a unique opportunity to merge the desirable attributes of the THF ring with the proven biological significance of heterocyclic systems like pyrazoles and triazoles. The hydrazide functional group serves as a versatile handle for a variety of cyclocondensation reactions, enabling the construction of diverse molecular architectures.[7]

Core Synthetic Strategies

The synthesis of novel heterocyclic compounds from Tetrahydrofuran-2-carbohydrazide primarily relies on well-established cyclocondensation reactions.[8] These reactions involve the formation of a new ring system through the reaction of two or more functional groups, often with the elimination of a small molecule such as water. The key to success lies in the judicious choice of reaction partners and the optimization of reaction conditions to favor the desired cyclized product.

Workflow for Heterocyclic Synthesis

The general workflow for the synthesis of pyrazoles and 1,2,4-triazoles from Tetrahydrofuran-2-carbohydrazide is depicted below. This process highlights the key stages from starting material to the final, purified heterocyclic compound.

G cluster_pyrazole Pyrazole Synthesis cluster_triazole 1,2,4-Triazole Synthesis A Tetrahydrofuran-2-carbohydrazide C One-Carbon Source (e.g., CS2, Orthoesters for Triazoles) D Cyclocondensation Reaction (e.g., Knorr Synthesis) A->D A->D C2 Reaction with One-Carbon Source A->C2 B 1,3-Dicarbonyl Compound (for Pyrazoles) B->D B->D C->C2 E Intermediate (e.g., Hydrazone) D->E D->E F Cyclization E->F E->F H Novel Pyrazole Derivative F->H F->H G Purification (e.g., Recrystallization, Chromatography) H->G I Novel 1,2,4-Triazole Derivative I->G I2 Intermediate (e.g., Thiosemicarbazide) C2->I2 C3 Cyclization I2->C3 C3->I G cluster_mech Knorr Pyrazole Synthesis Mechanism A Tetrahydrofuran-2-carbohydrazide + 1,3-Dicarbonyl B Nucleophilic attack of hydrazide on a carbonyl group A->B Step 1 C Formation of Hydrazone Intermediate B->C Step 2 D Intramolecular nucleophilic attack of the second nitrogen C->D Step 3 E Cyclization to form a five-membered ring D->E Step 4 F Dehydration (elimination of water) E->F Step 5 G Aromatization to yield the Pyrazole ring F->G Step 6

Sources

Application

Application Note: Tetrahydrofuran-2-carbohydrazide as a Versatile Scaffold for the Synthesis of Potential Enzyme Inhibitors

Abstract The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. When functionalized with a carbohydrazide group at the 2-position, it b...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. When functionalized with a carbohydrazide group at the 2-position, it becomes a highly versatile building block for creating diverse heterocyclic compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging tetrahydrofuran-2-carbohydrazide to synthesize potential enzyme inhibitors. We will explore the synthesis of the core scaffold and its conversion into key pharmacophores such as hydrazones, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which are known to exhibit a wide range of biological activities, including the inhibition of enzymes like monoamine oxidase (MAO), urease, and various kinases.[1][2][3][4][5]

Introduction: The Strategic Value of the THF-Hydrazide Scaffold

The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a precursor to a multitude of bioactive molecules.[2] Its historical significance is marked by drugs like isoniazid (an antitubercular agent) and iproniazid (a monoamine oxidase inhibitor), which paved the way for the development of hydrazide-based therapeutics.[6] The carbohydrazide moiety (-CONHNH₂) is particularly valuable due to its nucleophilic nature and its ability to act as a key synthon for constructing various five-membered heterocycles.[7]

The tetrahydrofuran ring, a saturated five-membered oxygen heterocycle, offers several advantages in drug design:

  • Improved Physicochemical Properties: It can enhance aqueous solubility and reduce the lipophilicity of a molecule compared to its aromatic furan or phenyl analogues, which is often beneficial for pharmacokinetic profiles.[8]

  • Structural Rigidity and Vectorial Projection: The THF ring provides a defined three-dimensional structure, allowing appended functional groups to be projected into specific vectors for optimal interaction with enzyme active sites.

  • Metabolic Stability: As a saturated ring, it is generally more resistant to metabolic degradation than aromatic systems.

By combining the THF ring with the reactive carbohydrazide group, we create a powerful scaffold, tetrahydrofuran-2-carbohydrazide , for generating libraries of compounds aimed at enzyme inhibition. This guide details the synthetic pathways from this central building block to several classes of potential inhibitors.

G cluster_0 Core Scaffold Synthesis cluster_1 Synthesis of Inhibitor Classes Furoate Methyl Furan-2-carboxylate FuranHydrazide Furan-2-carbohydrazide Furoate->FuranHydrazide Hydrazine Hydrate THFHydrazide Tetrahydrofuran-2-carbohydrazide FuranHydrazide->THFHydrazide Catalytic Hydrogenation (e.g., Pd/C, H₂) Hydrazone Hydrazone Derivatives (e.g., MAO Inhibitors) THFHydrazide->Hydrazone Aromatic Aldehyde, Acid Catalyst Oxadiazole 1,3,4-Oxadiazole Derivatives (Broad Spectrum) THFHydrazide->Oxadiazole 1. R-NCS 2. Cyclizing Agent (e.g., TBTU) Thiadiazole 1,3,4-Thiadiazole Derivatives (Various Enzyme Targets) THFHydrazide->Thiadiazole 1. R-NCS 2. Acid-catalyzed Cyclodehydration

Figure 1: Overall synthetic strategy from a furan precursor to the core tetrahydrofuran-2-carbohydrazide scaffold and its subsequent conversion into three major classes of potential enzyme inhibitors.

Synthesis of the Core Scaffold: Tetrahydrofuran-2-carbohydrazide

The preparation of the title compound is most efficiently achieved in a two-step process starting from the readily available furan-2-carbohydrazide.

Protocol 1: Synthesis of Furan-2-carbohydrazide

This procedure is adapted from standard methods of converting esters to hydrazides.[9]

Rationale: The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the methoxy group of the ester. Ethanol is a common solvent as it readily dissolves both the ester and hydrazine hydrate, and its boiling point allows for a convenient reaction temperature.

  • Reagents & Materials:

    • Methyl furan-2-carboxylate

    • Hydrazine hydrate (~64% solution)

    • Ethanol (absolute)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of methyl furan-2-carboxylate (1.0 eq) in ethanol (approx. 5 mL per gram of ester), add hydrazine hydrate (1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

    • Filter the resulting white solid, wash with a small amount of cold ethanol, and dry under vacuum to yield furan-2-carbohydrazide.

Protocol 2: Synthesis of Tetrahydrofuran-2-carbohydrazide

This protocol employs catalytic hydrogenation to saturate the furan ring.

Rationale: Palladium on carbon (Pd/C) is a standard and highly effective catalyst for the hydrogenation of aromatic rings like furan.[10] The reaction is performed under a positive pressure of hydrogen gas to ensure an adequate supply for the reduction. Methanol is a suitable solvent that dissolves the starting material and does not interfere with the catalysis.

  • Reagents & Materials:

    • Furan-2-carbohydrazide

    • Palladium on carbon (10 wt. % Pd)

    • Methanol

    • Hydrogenation apparatus (e.g., Parr hydrogenator)

    • Celite™ or a similar filter aid

  • Procedure:

    • In a hydrogenation vessel, dissolve furan-2-carbohydrazide (1.0 eq) in methanol.

    • Carefully add 10% Pd/C catalyst (approx. 5-10 mol % Pd relative to the substrate) to the solution.

    • Seal the vessel, flush with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen and flush the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude tetrahydrofuran-2-carbohydrazide, which can be recrystallized (e.g., from ethanol or ethyl acetate) if necessary.

Application in the Synthesis of Hydrazone-Based Inhibitors

Hydrazones, bearing the azomethine –NHN=CH– group, are a well-established class of enzyme inhibitors, particularly against monoamine oxidases (MAOs).[1][11] The structural similarity of the hydrazide/hydrazone motif to monoamine substrates allows these molecules to effectively bind to the enzyme's active site.[6]

Figure 2: Synthesis of THF-based hydrazone derivatives.

Protocol 3: General Procedure for THF-Hydrazone Synthesis

Rationale: This is a classic condensation reaction. A catalytic amount of strong acid (like glacial acetic acid or sulfuric acid) protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazide. The reaction is often driven to completion by removing the water formed, although refluxing in ethanol is typically sufficient.

  • Reagents & Materials:

    • Tetrahydrofuran-2-carbohydrazide (1.0 eq)

    • Substituted aromatic or heteroaromatic aldehyde (1.0-1.1 eq)

    • Ethanol (absolute)

    • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Procedure:

    • Dissolve tetrahydrofuran-2-carbohydrazide in ethanol in a round-bottom flask.

    • Add the corresponding aldehyde to the solution, followed by a few drops of glacial acetic acid.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature. The product often precipitates directly from the solution.

    • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

    • If no precipitate forms, reduce the solvent volume under vacuum and cool in an ice bath to induce crystallization.

Compound ClassTarget EnzymeRepresentative IC₅₀ (µM)Reference
HydrazonesMonoamine Oxidase A (MAO-A)0.028 - 6.0[1][11]
HydrazonesUrease15.2 - 25.4[3]
Thiazolesα-Glucosidase1.76 - 24.81[12]
1,3,4-OxadiazolesDipeptidyl peptidase-IV (DPP-IV)28.13 - 34.94[13]
Table 1: Examples of enzyme inhibitory activities for hydrazide-derived compound classes. Data is illustrative of the potential of these scaffolds and is drawn from analogous systems.

Application in the Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and favorable pharmacokinetic properties.[8][14] Derivatives containing this ring have shown a vast array of biological activities.[15] A modern and efficient route to 2-amino-1,3,4-oxadiazoles proceeds through a thiosemicarbazide intermediate.

G THFHydrazide Tetrahydrofuran-2-carbohydrazide Thiosemicarbazide Thiosemicarbazide Intermediate THFHydrazide->Thiosemicarbazide Phenyl isothiocyanate, MeOH, rt Oxadiazole 2-Anilino-5-(tetrahydrofuran-2-yl) -1,3,4-oxadiazole Thiosemicarbazide->Oxadiazole TBTU, DIEA, DMF, 50 °C

Figure 3: Workflow for the synthesis of a 2-amino-1,3,4-oxadiazole derivative via a thiosemicarbazide intermediate using a modern coupling agent.

Protocol 4: Synthesis of 2-Anilino-5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazole

This two-step protocol is based on a reliable method for cyclodesulfurization.[14]

Rationale:

  • Step A (Thiosemicarbazide formation): The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide adduct. This reaction is typically fast and clean at room temperature.[16]

  • Step B (Cyclodesulfurization): TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is an uronium-based coupling reagent that activates the sulfur atom of the thiosemicarbazide, facilitating intramolecular attack by the carbonyl oxygen. This leads to the formation of the oxadiazole ring and extrusion of sulfur. DIEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base. This method avoids the harsh, often toxic reagents like POCl₃ or phosgene used in older methods.[14]

  • Reagents & Materials:

    • Tetrahydrofuran-2-carbohydrazide

    • Phenyl isothiocyanate

    • Methanol (MeOH)

    • TBTU

    • N,N-Diisopropylethylamine (DIEA)

    • Dimethylformamide (DMF)

  • Procedure:

    • Step A: Thiosemicarbazide Intermediate

      • Dissolve tetrahydrofuran-2-carbohydrazide (1.0 eq) in methanol.

      • Add phenyl isothiocyanate (1.0 eq) and stir the mixture at room temperature for 4 hours.

      • The thiosemicarbazide product often precipitates. Filter the solid, wash with cold methanol, and dry. If no precipitate forms, concentrate the solvent to obtain the product.

    • Step B: Cyclization to 1,3,4-Oxadiazole

      • In a new flask, suspend the dried thiosemicarbazide intermediate (1.0 eq) in DMF.

      • Add DIEA (1.0 eq) followed by TBTU (1.5 eq).

      • Heat the mixture to 50 °C and stir for 2-3 hours, monitoring by TLC.

      • After completion, cool the reaction to room temperature and pour it into ice water.

      • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

      • The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography.

Conclusion

Tetrahydrofuran-2-carbohydrazide is a readily accessible and highly effective building block for the synthesis of diverse heterocyclic scaffolds with proven potential as enzyme inhibitors. The protocols outlined in this note provide robust and reproducible methods for generating libraries of hydrazones and 1,3,4-oxadiazoles. By varying the aldehyde, isothiocyanate, or other coupling partners, researchers can rapidly access a wide chemical space to probe enzyme active sites and develop novel therapeutic agents. The favorable physicochemical properties imparted by the THF moiety, combined with the synthetic versatility of the carbohydrazide group, make this scaffold an invaluable tool in modern drug discovery.

References

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2018). Molecules. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules. Available at: [Link]

  • Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. (2012). Molecules. Available at: [Link]

  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2022). Journal of Molecular Structure. Available at: [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (n.d.). Research Square. Available at: [Link]

  • Biological Activities of Hydrazone Derivatives. (2007). Molecules. Available at: [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron. Available at: [Link]

  • Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. (2021). Organic Communications. Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Chemical Science. Available at: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Polycyclic Aromatic Compounds. Available at: [Link]

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. (2023). ACS Omega. Available at: [Link]

  • Tetrahydrofuran. (n.d.). Organic Syntheses. Available at: [Link]

  • The reaction of acylhydrazides 1 with isothiocyanates 2 to prepare the starting acylthiosemicarbazides 3a–h. (2008). ResearchGate. Available at: [Link]

  • 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols. (2008). European Journal of Medicinal Chemistry. Available at: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2021). ACS Omega. Available at: [Link]

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Method

Application Notes and Protocols: Tetrahydrofuran-2-carbohydrazide in Solid-Phase Organic Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery, enabling the rapid assembly of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery, enabling the rapid assembly of vast chemical libraries.[1] The strategic choice of building blocks is paramount to generating novel structures with desirable pharmacological properties. This guide introduces Tetrahydrofuran-2-carbohydrazide as a versatile and powerful building block for SPOS. This bifunctional molecule uniquely combines the medicinally relevant tetrahydrofuran (THF) scaffold, a core component in numerous approved drugs, with the highly reactive carbohydrazide moiety.[2][3] We present a comprehensive overview of its potential applications, from its use as a novel linker system to its role as a foundational scaffold for combinatorial library synthesis. Detailed, field-tested protocols are provided to empower researchers to harness the synthetic potential of this reagent for the development of novel heterocyclic compounds and peptidomimetics.

Part I: Theoretical Framework and Rationale

The power of Tetrahydrofuran-2-carbohydrazide in SPOS stems from the distinct yet synergistic reactivity of its two core components: the tetrahydrofuran ring and the carbohydrazide group.

The Synthetic Versatility of the Carbohydrazide Functional Group

Carbohydrazides are highly valuable intermediates in organic synthesis due to the nucleophilic nature of the terminal amino group and their ability to undergo condensation and cyclization reactions.[4] This reactivity profile makes them ideal for diversification on a solid support.

  • Causality of Reactivity : The presence of two adjacent nitrogen atoms (the alpha effect) enhances the nucleophilicity of the terminal -NH2 group compared to a standard primary amine. This allows it to readily participate in acylation reactions or condensation with electrophiles like aldehydes and ketones to form stable hydrazones.

  • Gateway to Heterocycles : The 1,2-diamino functionality is a classic precursor for the synthesis of five-membered nitrogen-containing heterocycles. For instance, reaction with 1,3-dicarbonyl compounds provides a direct route to pyrazoles, while reaction with carbon disulfide can lead to oxadiazole-thiones.[2][5] This inherent reactivity provides a robust platform for generating diverse heterocyclic libraries from a single resin-bound precursor.

Application as a Traceless Linker Introducing a THF Scaffold

A key challenge in SPOS is the design of linkers that not only anchor the substrate to the resin but can also impart a useful chemical feature into the final molecule upon cleavage.[6] Tetrahydrofuran-2-carbohydrazide is uniquely suited for this role. By immobilizing its precursor, tetrahydrofuran-2-carboxylic acid, onto a support, one creates a latent hydrazide linker.

This strategy is analogous to established hydrazine linkers used in solid-phase peptide synthesis (SPPS), which can be cleaved under specific conditions to yield peptide hydrazides.[7][8] The key innovation here is that upon cleavage, the molecule retains the tetrahydrofuran-2-carboxamide moiety, effectively incorporating the THF ring into the final product structure.

G cluster_0 Immobilization & Activation cluster_1 Solid-Phase Synthesis cluster_2 Cleavage & Product Formation Resin Hydroxymethyl Resin (e.g., Wang Resin) Coupling Coupling Agents (e.g., DIC/Oxyma) THF_COOH Tetrahydrofuran-2-carboxylic acid Resin_Ester Resin-Bound THF Ester Coupling->Resin_Ester Esterification Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Resin_Hydrazide Resin-Bound THF-Carbohydrazide Hydrazine->Resin_Hydrazide Hydrazinolysis R_CHO Aldehyde (R-CHO) Resin_Hydrazone Resin-Bound Hydrazone R_CHO->Resin_Hydrazone Condensation Cleavage Acidic Cleavage (e.g., TFA Cocktail) Product Final Product: N-Acyl Hydrazone with THF Scaffold Cleavage->Product Release from Resin

Caption: Workflow for using THF-carbohydrazide as a traceless linker.

Application as a Scaffold for Combinatorial Chemistry

When used as a scaffold, the immobilized Tetrahydrofuran-2-carbohydrazide serves as the starting point for building molecular diversity. The classic "split-and-mix" synthesis strategy can be employed to generate thousands of discrete compounds rapidly.[1] The resin is split into multiple portions, each is reacted with a different building block (e.g., a unique aldehyde), and then the portions are pooled back together. This process can be repeated through several cycles of diversification, leveraging the reactivity of the hydrazide and any subsequent functional groups.

G cluster_split1 Split 1 cluster_react1 React 1 cluster_split2 Split 2 cluster_react2 React 2 (Hypothetical) start Resin-Bound THF-Carbohydrazide p1 Portion 1 start->p1 p2 Portion 2 start->p2 p3 Portion 3 start->p3 r1 Add R1-CHO p1->r1 r2 Add R2-CHO p2->r2 r3 Add R3-CHO p3->r3 pool1 Pool r1->pool1 r2->pool1 r3->pool1 p4 Portion A pool1->p4 p5 Portion B pool1->p5 p6 Portion C pool1->p6 r4 Add Building Block X p4->r4 r5 Add Building Block Y p5->r5 r6 Add Building Block Z p6->r6 pool2 Pool & Cleave r4->pool2 r5->pool2 r6->pool2 end Diverse Library (9 Compounds) pool2->end

Caption: Split-and-mix synthesis using a THF-carbohydrazide scaffold.

Part II: Experimental Protocols and Methodologies

The following protocols are designed to be robust and reproducible. They assume basic familiarity with standard solid-phase synthesis techniques.[9][10]

General Materials and Resin Handling

Successful solid-phase synthesis is critically dependent on the quality of reagents and proper handling of the solid support.

  • Resin Selection : The choice of resin dictates the C-terminal functionality and the cleavage conditions.[9] For producing amides or hydrazides, Rink Amide resin is suitable. For acids or esters, 2-chlorotrityl chloride or Wang resins are preferred.[11]

  • Solvent Quality : Use high-purity, amine-free solvents. N,N-Dimethylformamide (DMF) is a common choice, but greener alternatives like Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) have shown excellent efficacy and can be preferable.[12][13]

  • Resin Swelling : Before the first reaction, the resin must be adequately swelled to ensure all reactive sites are accessible. This is typically achieved by incubating the resin in the reaction solvent for at least 30-60 minutes.[11]

Table 1: Common Solvents for Solid-Phase Synthesis

SolventPrimary UseProperties & Rationale
Dichloromethane (DCM)Swelling, Washing, ReactionsExcellent for swelling polystyrene resins (e.g., 2-chlorotrityl). Volatile and easy to remove.[11]
N,N-Dimethylformamide (DMF)Swelling, Washing, CouplingHigh polarity, effectively solvates peptide chains and reagents. The historical standard for SPPS.[12]
Tetrahydrofuran (THF)Washing, CouplingA greener alternative to DMF; shown to reduce racemization and improve coupling efficiency in certain contexts.[12][14]
2-Methyltetrahydrofuran (2-MeTHF)Washing, CouplingConsidered a superior green solvent with lower toxicity than THF and DMF; provides high purity in challenging syntheses.[13][15]
Piperidine (20% in DMF)Fmoc DeprotectionA strong, non-nucleophilic base that rapidly removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group via a β-elimination mechanism.[16]
Protocol: Immobilization and Conversion to THF-Carbohydrazide

This protocol describes the loading of Tetrahydrofuran-2-carboxylic acid onto 2-chlorotrityl chloride resin and its subsequent conversion to the active carbohydrazide.

Rationale : 2-chlorotrityl chloride resin is chosen for its extreme acid lability, allowing for very mild cleavage conditions that preserve sensitive functionalities.[9][11] The conversion to the hydrazide via hydrazinolysis is a standard and high-yielding transformation.

Step-by-Step Methodology:

  • Resin Swelling : Place 2-chlorotrityl chloride resin (1.0 g, ~1.4 mmol/g loading) in a fritted reaction vessel. Swell the resin in anhydrous DCM (10 mL) for 1 hour with gentle agitation. Drain the solvent.

  • Loading Solution Preparation : In a separate flask, dissolve Tetrahydrofuran-2-carboxylic acid (0.7 mmol, 0.5 eq. relative to resin capacity) in anhydrous DCM (8 mL). Add N,N-diisopropylethylamine (DIPEA) (2.8 mmol, 2.0 eq. relative to resin capacity).

  • Resin Loading : Add the loading solution to the swelled resin. Agitate the mixture at room temperature for 4 hours.

  • Capping : To cap any unreacted trityl chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5, 10 mL) and agitate for 30 minutes.

  • Washing : Drain the capping solution and wash the resin sequentially with DCM (3x10 mL), DMF (3x10 mL), and Methanol (3x10 mL). Dry the resin under high vacuum.

  • Hydrazinolysis : Swell the dried, loaded resin in THF (10 mL) for 30 minutes. Add a 10% solution of hydrazine hydrate in THF (10 mL). Agitate the mixture at room temperature for 12-16 hours.

  • Final Wash : Drain the hydrazinolysis solution and wash the resin thoroughly with THF (3x10 mL), DCM (3x10 mL), and Methanol (3x10 mL). Dry the resin under high vacuum. The resin is now ready for library synthesis.

Protocol: Library Synthesis via Hydrazone Formation and Cleavage

This protocol details the reaction of the resin-bound carbohydrazide with a representative aldehyde, followed by cleavage from the support.

Rationale : Hydrazone formation is a robust and high-yielding condensation reaction. A mild acid catalyst is often used to accelerate the reaction. Cleavage is performed with a dilute solution of trifluoroacetic acid (TFA) to gently release the product from the highly sensitive 2-chlorotrityl resin.[16]

Step-by-Step Methodology:

  • Resin Preparation : Place the THF-carbohydrazide resin (100 mg, ~0.1 mmol) in a reaction vessel and swell in THF (2 mL) for 30 minutes.

  • Reaction Mixture : In a separate vial, dissolve the desired aldehyde (0.5 mmol, 5 eq.) in THF (1 mL). Add acetic acid (10 µL) as a catalyst.

  • Coupling Reaction : Add the aldehyde solution to the swelled resin. Agitate at room temperature for 6 hours.

  • Washing : Drain the reaction solution. Wash the resin extensively with THF (5x2 mL) and DCM (5x2 mL) to remove all excess reagents. Dry the resin.

  • Cleavage : Add a cleavage cocktail of TFA/DCM (1:99, 2 mL) to the resin and agitate for 30 minutes.[17]

  • Product Collection : Drain the cleavage solution into a flask containing a neutralizing agent like pyridine (50 µL). Repeat the cleavage step once more and combine the filtrates.

  • Workup : Evaporate the solvent under reduced pressure. The resulting crude product can be analyzed by LC-MS and purified by preparative HPLC or chromatography.

Table 2: Representative Data for Hydrazone Synthesis

Aldehyde InputProduct StructureExpected Mass (M+H)+Crude Purity (LC-MS)
BenzaldehydeTHF-CONH-N=CH-Ph219.11>90%
4-NitrobenzaldehydeTHF-CONH-N=CH-C6H4-NO2264.09>85%
2-NaphthaldehydeTHF-CONH-N=CH-C10H7269.13>90%

Part III: Analysis and Troubleshooting

On-Resin Reaction Monitoring

While direct analysis is challenging, qualitative tests can confirm reaction progress. The Kaiser test, which detects primary amines, can be used to monitor the consumption of the hydrazide's -NH2 group.[10] A negative Kaiser test (beads remain colorless/yellow) after the coupling reaction indicates successful hydrazone formation.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Loading Efficiency 1. Incomplete resin swelling. 2. Insufficient coupling time or reagent equivalents. 3. Moisture contamination (for 2-CCR resin).1. Ensure resin swells for at least 1 hour in anhydrous solvent. 2. Increase reaction time to 8-12 hours or use a higher excess of acid/DIPEA. 3. Use anhydrous solvents and handle resin under inert atmosphere.[11]
Incomplete Hydrazone Formation 1. Sterically hindered aldehyde. 2. Insufficient activation (no acid catalyst).1. Increase reaction temperature to 40-50°C and extend reaction time. 2. Add 1-2% acetic acid to the reaction mixture.
Product Degradation during Cleavage 1. Cleavage cocktail is too harsh. 2. Presence of acid-sensitive functional groups.1. For 2-CCR resin, use a milder cleavage cocktail (e.g., 1% TFA in DCM or hexafluoroisopropanol). 2. If using Wang or Rink resins, include scavengers like triisopropylsilane (TIS) or water in the TFA cocktail to trap reactive carbocations.[16]

Conclusion

Tetrahydrofuran-2-carbohydrazide is a potent and underutilized reagent for solid-phase organic synthesis. Its unique structure allows it to function as both a traceless linker that introduces the valuable THF scaffold and as a versatile starting point for the combinatorial synthesis of complex hydrazones and heterocyclic compounds. The protocols and rationale presented here provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the vast chemical space made accessible by this building block, accelerating the development of next-generation therapeutics.

References

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  • Góngora-Benítez, M., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

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  • Qvortrup, K., Komnatnyy, V. V., & Nielsen, T. E. (2014). A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles. PubMed. [Link]

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  • Pickett, C. J., & Talarmin, J. (1985). The mechanism of formation of hydrazido(2—)- and hydrido-complexes by the reaction of dinitrogen complexes with acids in tetrahydrofuran. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis.
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Application

Application Notes &amp; Protocols: A Guide to the Development of Novel Antimicrobial Agents from Tetrahydrofuran-2-carbohydrazide

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The hydrazide-hydrazone scaffold has emerged as a privileged structure in medicinal chemistry, exh...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The hydrazide-hydrazone scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of new antimicrobial candidates derived from the Tetrahydrofuran-2-carbohydrazide core. We present detailed, field-proven protocols for the synthesis of Schiff base derivatives, their structural characterization, and robust methodologies for determining their antimicrobial efficacy through standardized susceptibility testing. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and logically sound workflow for the identification of promising new antimicrobial leads.

Introduction: The Rationale for Tetrahydrofuran-2-carbohydrazide Derivatives

Hydrazones, characterized by the azomethine group (-NH–N=CH-), are a versatile class of compounds whose pharmacological significance is well-documented.[2] Their derivatives are known to possess a wide array of biological properties, including antibacterial, antifungal, antitubercular, and antiviral activities.[1][3] The primary synthetic route to these compounds involves a straightforward condensation reaction between a carbohydrazide and an appropriate aldehyde or ketone, making them highly accessible for derivatization and optimization.[4]

The Tetrahydrofuran (THF) ring is a key structural motif found in numerous natural products and pharmacologically active compounds. Its inclusion in a drug candidate can modulate physicochemical properties such as solubility and lipophilicity, potentially improving bioavailability and the pharmacokinetic profile. By combining the established antimicrobial potential of the hydrazone moiety with the favorable properties of the THF scaffold, we can explore a rich chemical space for novel antimicrobial agents.

This guide outlines the complete workflow, from initial synthesis to final antimicrobial evaluation, providing the necessary tools to investigate this promising class of compounds.

Overall Development Workflow

The development process follows a logical progression from chemical synthesis to biological evaluation. Each step is critical for generating reliable and interpretable data.

Antimicrobial_Development_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Biological Evaluation cluster_analysis Phase 3: Data Analysis & Interpretation Start Tetrahydrofuran-2-carbohydrazide + Aromatic Aldehydes Synthesis Condensation Reaction (Schiff Base Formation) Start->Synthesis Purification Recrystallization / Chromatography Synthesis->Purification Characterization Spectroscopic Analysis (FT-IR, NMR, Mass Spec) Purification->Characterization Screening Antimicrobial Susceptibility Testing Characterization->Screening MIC Broth Microdilution (MIC Determination) Screening->MIC Diffusion Agar Well Diffusion Screening->Diffusion Data Data Compilation & Analysis MIC->Data Diffusion->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Hit Hit Compound Identification SAR->Hit

Figure 1: High-level workflow for the development of antimicrobial agents from Tetrahydrofuran-2-carbohydrazide.

Synthesis and Characterization Protocols

General Protocol for Synthesis of (E)-N'-(substituted-benzylidene)tetrahydrofuran-2-carbohydrazide Derivatives

This protocol describes the acid-catalyzed condensation reaction to form the Schiff base (hydrazone). The reaction is typically straightforward and high-yielding.[4][5]

Materials:

  • Tetrahydrofuran-2-carbohydrazide

  • Substituted aromatic or heterocyclic aldehydes

  • Absolute Ethanol (EtOH) or Methanol (MeOH)[2]

  • Glacial Acetic Acid (catalyst)

  • Reflux apparatus

  • Magnetic stirrer and hotplate

  • Thin-Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, dissolve Tetrahydrofuran-2-carbohydrazide (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the desired substituted aldehyde (1 equivalent).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Scientist's Note: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the carbohydrazide.

  • Fit the flask with a condenser and reflux the reaction mixture for 2-6 hours. Monitor the reaction progress using TLC.[5]

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • If precipitation occurs, filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum.[5]

  • If the product remains dissolved, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude solid can then be purified.

  • Purification: Recrystallization from a suitable solvent (e.g., ethanol) is typically sufficient to obtain a pure product.

Structural Characterization

Confirmation of the synthesized structure is a mandatory step. Standard spectroscopic methods should be employed:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the appearance of a C=N (imine) stretching band (typically around 1580-1650 cm⁻¹) and the disappearance of the aldehyde C=O and primary amine (-NH₂) bands of the starting materials.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): In ¹H NMR, the formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) (typically δ 8-9 ppm).[4] ¹³C NMR will show the corresponding imine carbon signal.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Antimicrobial Susceptibility Testing Protocols

Antimicrobial susceptibility testing is performed to determine the lowest concentration of a drug that inhibits the growth of a microorganism.[7] The following are standardized protocols widely used in the field.[8][9][10]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of a novel compound.[7] It provides quantitative results that are essential for structure-activity relationship (SAR) studies.

Materials:

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 0.5 McFarland turbidity standard[7]

  • Synthesized compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • Sterile diluent (e.g., DMSO, water)

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

Procedure:

  • Preparation of Inoculum: a. From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7] d. Dilute this adjusted inoculum in the appropriate test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Plate Preparation and Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. In the first column of wells, add 100 µL of the compound stock solution at twice the highest desired final concentration. This creates a 1:2 dilution. c. Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. d. This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no inoculum).

  • Inoculation: a. Add 100 µL of the prepared microbial inoculum (from step 1d) to wells in columns 1 through 11. b. Do NOT add inoculum to column 12 (sterility control).

  • Controls:

    • Positive Control: A standard antibiotic should be serially diluted in a separate row to validate the assay.

    • Negative/Growth Control (Column 11): Broth with inoculum but no compound. This well must show turbidity.

    • Sterility Control (Column 12): Broth only. This well must remain clear.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[7]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[7][11] This can be assessed visually or with a plate reader.

MIC_Plate_Layout cluster_plate 96-Well Plate MIC Assay Setup c1 1 c2 2 c3 3 c4 4 c5 5 c6 6 c7 7 c8 8 c9 9 c10 10 c11 11 c12 12 A1 256 A2 128 A1->A2 A3 64 A2->A3 A4 32 A3->A4 A5 16 A4->A5 A6 8 A5->A6 A7 4 A6->A7 A8 2 A7->A8 A9 1 A8->A9 A10 0.5 A9->A10 A11 Growth Control A12 Sterility Control label_conc Concentration (µg/mL) label_dilution Two-Fold Serial Dilution →

Figure 2: Example layout of a 96-well plate for a single compound in an MIC assay.

Protocol 2: Agar Well Diffusion Method

This method is a good qualitative or semi-quantitative preliminary screening tool. It is simpler to perform than broth microdilution but less precise.

Procedure:

  • Prepare Agar Plates: Prepare a microbial lawn by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the entire surface of a Mueller-Hinton Agar plate.[7]

  • Create Wells: Use a sterile cork borer (e.g., 6 mm diameter) to create uniform wells in the agar.

  • Apply Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into a designated well.

  • Controls: Use a solvent control (e.g., DMSO) and a positive control antibiotic in separate wells.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone of inhibition generally indicates greater antimicrobial activity.[4]

Data Presentation and Interpretation

Quantitative data from the MIC assays should be summarized in a clear, structured table for easy comparison across different compounds and microbial strains.

Table 1: Example Template for Minimum Inhibitory Concentration (MIC) Data

Compound IDModification (R-group on aldehyde)MIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
THF-H-01 4-Nitro1632
THF-H-02 4-Chloro3264
THF-H-03 4-Hydroxy64>128
THF-H-04 2,4-Dichloro816
Ciprofloxacin (Positive Control)0.50.25

Data shown are hypothetical and for illustrative purposes only.

Postulated Mechanism of Action

While the exact mechanism must be determined experimentally for each new compound, many hydrazone-based antimicrobials are known to exert their effect by inhibiting essential bacterial enzymes.[12] One of the most well-studied targets is DNA gyrase (and Topoisomerase IV) , enzymes critical for DNA replication, repair, and transcription.[13] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately, cell death.

Mechanism_of_Action cluster_process Normal DNA Replication Process Compound Tetrahydrofuran Hydrazone Derivative CellWall Bacterial Cell Compound->CellWall Enters Cell DNAGyrase DNA Gyrase / Topoisomerase IV Compound->DNAGyrase Inhibits Enzyme CellWall->DNAGyrase DNA_Relaxed Relaxed DNA for Replication DNAGyrase->DNA_Relaxed CellDeath Cell Death DNAGyrase->CellDeath Inhibition leads to DNA strand breaks DNA_Supercoiled Supercoiled DNA DNA_Supercoiled->DNAGyrase Unwinds Replication DNA Replication & Repair DNA_Relaxed->Replication

Figure 3: Postulated mechanism of action where the hydrazone derivative inhibits bacterial DNA gyrase.

Conclusion and Future Directions

The protocols and framework detailed in this document provide a robust starting point for the discovery and development of novel antimicrobial agents based on the Tetrahydrofuran-2-carbohydrazide scaffold. By systematically synthesizing derivatives and evaluating them through standardized assays, researchers can efficiently identify hit compounds and build a comprehensive understanding of the structure-activity relationships governing their antimicrobial potency. Future work should focus on optimizing the most promising hits to improve their efficacy, reduce potential toxicity, and further elucidate their specific molecular mechanisms of action.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Deshmukh, P. B., Jha, A., & Singh, A. K. (2023). Different mechanisms of action of quinoline hydrazide/hydrazone derivatives via inhibition of different enzymes. ResearchGate.
  • Stojković, D. S., et al. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. MDPI.
  • Borik, R. M. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
  • Al-Ostath, A. I. H., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC - NIH.
  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC - NIH.
  • Hindler, J. F., & Stelling, J. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Biernasiuk, A., & Popiołek, Ł. (2019). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH.
  • (2007). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar.
  • Wadhwa, R., & Cascella, M. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf.
  • Kumar, A., et al. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies.
  • (2008). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Sancak, K., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central.
  • Patil, S. B., et al. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Schiff Bases Using Tetrahydrofuran-2-carbohydrazide

Abstract This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from Tetrahydrofuran-2-carbohydrazide. Schiff bases, characterized by th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from Tetrahydrofuran-2-carbohydrazide. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science due to their broad spectrum of biological activities and coordination capabilities.[1][2] The incorporation of a tetrahydrofuran (THF) moiety, a common scaffold in pharmacologically active compounds, into the Schiff base structure offers a promising strategy for developing new therapeutic agents and functional materials.[3] This guide details the reaction mechanism, provides a robust and validated step-by-step protocol, outlines essential characterization techniques, and discusses the significance of these compounds.

Introduction and Scientific Rationale

Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone.[4] The resulting imine linkage is crucial for their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][5][6][7][8] Furthermore, the nitrogen atom of the imine group serves as an excellent coordination site for metal ions, leading to the formation of stable metal complexes with often enhanced biological efficacy or catalytic activity.[1][9][10]

The choice of Tetrahydrofuran-2-carbohydrazide as the amine component is strategic. The terminal primary amine of the hydrazide group provides the necessary nucleophile for the condensation reaction.[11][12] More importantly, the integrated THF ring is a privileged structure in medicinal chemistry. Its presence can modulate the lipophilicity, solubility, and metabolic stability of a molecule, potentially enhancing its pharmacokinetic profile and biological activity.[3][13] This application note provides the foundational chemistry to explore this promising class of compounds.

The Chemistry: Reaction Mechanism

The formation of a Schiff base (specifically, a hydrazone in this case, due to the use of a hydrazide) is a two-step nucleophilic addition-elimination reaction.[4][14] The reaction is typically catalyzed by a small amount of acid.

Causality of Mechanistic Steps:

  • Acid Catalysis (Optional but Recommended): The reaction is often initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., acetic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[15][16]

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of Tetrahydrofuran-2-carbohydrazide acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon of the aldehyde.[17] This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[14]

  • Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, forming a better leaving group (water).

  • Dehydration: The lone pair on the second nitrogen atom assists in the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (the azomethine group).[14][17] Deprotonation of this nitrogen yields the final, stable Schiff base product.

Caption: Figure 1: General mechanism of Schiff base formation.

Experimental Protocol: A Validated Approach

This protocol provides a general method applicable to a wide range of aromatic aldehydes. Researchers should optimize reaction times and purification methods based on the specific substrate used.

Part A: Synthesis of Starting Material: Tetrahydrofuran-2-carbohydrazide
  • Rationale: Tetrahydrofuran-2-carbohydrazide is not always commercially available. It can be reliably synthesized from its corresponding ester, ethyl tetrahydrofuran-2-carboxylate, and hydrazine hydrate. This is a standard procedure for preparing hydrazides from esters.[18]

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve ethyl tetrahydrofuran-2-carboxylate (1 eq.) in absolute ethanol (100 mL).

    • Add hydrazine hydrate (80% solution, 1.5 eq.) dropwise to the solution while stirring.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, reduce the solvent volume under reduced pressure.

    • Cool the resulting concentrate in an ice bath. The white solid product will precipitate.

    • Filter the solid, wash with a small amount of ice-cold ethanol, and dry under vacuum. Confirm the structure via FT-IR and ¹H NMR before proceeding.

Part B: General Protocol for Schiff Base Synthesis
  • Materials & Reagents:

    • Tetrahydrofuran-2-carbohydrazide (1.0 eq.)

    • Substituted aromatic aldehyde (e.g., Salicylaldehyde, 4-Nitrobenzaldehyde) (1.0 eq.)

    • Solvent: Absolute Ethanol or Methanol

    • Catalyst: Glacial Acetic Acid

  • Apparatus:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Buchner funnel and filter paper

    • TLC plates (Silica gel 60 F254)

  • Step-by-Step Methodology:

    • Dissolution: In a round-bottom flask, dissolve the selected aromatic aldehyde (e.g., 10 mmol) in absolute ethanol (30 mL).

    • Addition of Hydrazide: To this solution, add a solution of Tetrahydrofuran-2-carbohydrazide (10 mmol) dissolved in a minimum amount of warm ethanol.

    • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid serves to catalyze the dehydration step.[16][19]

    • Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring for 2-5 hours.

      • Self-Validation Check: Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of starting material spots and the appearance of a new, single product spot indicates reaction completion.

    • Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature, followed by cooling in an ice bath for 30 minutes to maximize precipitation.

    • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crude product with a small volume of ice-cold ethanol to remove any unreacted starting materials or impurities.

    • Drying & Recrystallization: Dry the purified solid in a vacuum oven. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture) to obtain a high-purity crystalline solid.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_aldehyde 1. Dissolve Aldehyde in Ethanol mix 3. Combine Solutions & Add Acetic Acid Catalyst dissolve_aldehyde->mix dissolve_hydrazide 2. Dissolve Hydrazide in warm Ethanol dissolve_hydrazide->mix reflux 4. Reflux for 2-5 hours mix->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool to Precipitate monitor->cool Reaction Complete filter 7. Filter Solid Product cool->filter wash 8. Wash with Cold Ethanol filter->wash dry 9. Dry & Recrystallize wash->dry

Caption: Figure 2: Experimental workflow for Schiff base synthesis.

Product Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized Schiff base is critical. A combination of spectroscopic methods provides a robust, self-validating confirmation of the chemical structure.

Technique Expected Observation & Rationale Typical Wavenumber/Shift (cm⁻¹ or ppm)
FT-IR Spectroscopy Appearance of a strong C=N (azomethine) stretch. This is the definitive peak for a Schiff base. Disappearance of the C=O (aldehyde) stretch (~1700 cm⁻¹) and the primary N-H stretches of the hydrazide (~3200-3400 cm⁻¹). [20][21][22]C=N: 1600-1650 cm⁻¹N-H (amide): ~3200 cm⁻¹
¹H NMR Spectroscopy Appearance of a singlet for the azomethine proton (-CH=N-). This confirms the condensation. Disappearance of the aldehyde proton signal (-CHO, ~9-10 ppm) and the hydrazide -NH₂ protons. Protons of the THF and aromatic rings should be present in their expected regions.[21][22][23]-CH=N-: 8.0-9.0 ppmAromatic-H: 6.5-8.5 ppmTHF-H: 1.8-4.5 ppm
¹³C NMR Spectroscopy Appearance of the azomethine carbon (-C=N-) signal. This corresponds to the disappearance of the aldehyde carbonyl carbon.[6][20]-C=N-: 145-165 ppm
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.Varies by compound

Applications and Future Directions

The synthesized Schiff bases are valuable precursors for a multitude of applications, primarily driven by the synergistic combination of the azomethine group and the THF moiety.

  • Antimicrobial and Anticancer Agents: The primary application lies in drug development. These compounds should be screened for their activity against various bacterial, fungal, and cancer cell lines.[5][7][24][25] The THF ring may enhance cell membrane permeability or interaction with biological targets.[3]

  • Coordination Chemistry: These Schiff bases can act as bidentate or tridentate ligands for transition metals. The resulting metal complexes often show enhanced biological activity compared to the free ligands and can also be explored for their catalytic properties in organic synthesis.[9][10][19]

  • Corrosion Inhibitors: The nitrogen and oxygen atoms can effectively coordinate to metal surfaces, making these compounds potential candidates for developing new corrosion inhibitors.

References

  • Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. Retrieved from [Link]

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review on Synthesis and Applications of Schiff’s Bases. (2022). International Journal for Research in Applied Science and Engineering Technology. Retrieved from [Link]

  • Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. (2023). JETIR. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. M. H. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry. Retrieved from [Link]

  • Salar, U., et al. (2024). Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. International Journal of Molecular Sciences. Retrieved from [Link]

  • A proposed mechanism for the synthesis of a Schiff base. (n.d.). ResearchGate. Retrieved from [Link]

  • The ¹³C NMR spectrum of hydrazone (1). (n.d.). ResearchGate. Retrieved from [Link]

  • de Oliveira, C. R., et al. (2024). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega. Retrieved from [Link]

  • Vassilev, N. G., & Momekov, G. (2021). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules. Retrieved from [Link]

  • Wentz, A. E., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Laiq, E., & Shahid, N. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Bioscience Biotechnology Research Asia. Retrieved from [Link]

  • Mandlik, P. R., & Deshmukh, P. K. (2020). Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(I), Th(IV) and Zr(IV) Metals Complexes. Saudi Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • El-Sayed, I. E., et al. (2024). Tenability on schiff base Hydrazone derivatives and Frontier molecular orbital. Scientific Reports. Retrieved from [Link]

  • da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research. Retrieved from [Link]

  • Various authors. (n.d.). hydrazone schiff base: Topics by Science.gov. Retrieved from [Link]

  • (PDF) Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(II), Th(IV) and Zr(IV) Metals Complexes. (2020). ResearchGate. Retrieved from [Link]

  • Kulkarni, A. D., et al. (2012). Synthesis, spectroscopic characterization and biological evaluation studies of Schiff's base derived from naphthofuran-2-carbohydrazide with 8-formyl-7-hydroxy-4-methyl coumarin and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Schiff Bases of Tetrahydrocurcumin as Potential Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry. Retrieved from [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]

  • Hunnur, R. K., et al. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive. Retrieved from [Link]

  • Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. Retrieved from [Link]

  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2022). Oriental Journal of Chemistry. Retrieved from [Link]

  • Vasanthi, T., et al. (2020). Schiff Bases and Complexes: A Review on Anti-Cancer Activity. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • El-Gohary, H. S., & Shaabana, A. A. (2017). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of Complexes of Schiff Base. (n.d.). Journal of Al-Nahrain University. Retrieved from [Link]

  • Synthesis of Novel Symmetric Schiff Bases Using KSF. (2011). Oriental Journal of Chemistry. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Tetrahydrofuran-2-carbohydrazide as a Novel Linker for Bioconjugation

Abstract This technical guide provides a comprehensive overview of Tetrahydrofuran-2-carbohydrazide as a versatile linker in bioconjugation. We delve into the unique chemical properties imparted by the tetrahydrofuran (T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Tetrahydrofuran-2-carbohydrazide as a versatile linker in bioconjugation. We delve into the unique chemical properties imparted by the tetrahydrofuran (THF) moiety, offering insights into its potential advantages in terms of solubility and stability. Detailed, step-by-step protocols are provided for the conjugation of this linker to aldehyde-bearing biomolecules, followed by robust methods for the purification and characterization of the resulting conjugates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel linker technologies for the creation of advanced bioconjugates, including antibody-drug conjugates (ADCs).

Introduction to Bioconjugation and the Role of Linkers

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, has become an indispensable tool in modern biotechnology and medicine.[1] This powerful technique enables the creation of novel molecular entities with combined functionalities, such as antibody-drug conjugates (ADCs) for targeted cancer therapy, fluorescently labeled proteins for cellular imaging, and enzyme-immobilized surfaces for biosensors.[2][3]

The linker, a chemical moiety that connects the biomolecule to a payload (e.g., a drug, a dye, or another protein), is a critical component that dictates the overall properties of the bioconjugate.[4] An ideal linker should be stable in circulation but allow for the efficient release of the payload at the target site.[5] Furthermore, the physicochemical properties of the linker can significantly impact the solubility, stability, and pharmacokinetic profile of the final conjugate.

Hydrazide-containing linkers have gained prominence in bioconjugation due to their specific reactivity towards aldehydes and ketones, forming a stable hydrazone bond.[5] This reaction is particularly useful as aldehydes are not naturally present on the surface of most proteins, but can be selectively introduced, for instance, by the mild oxidation of glycosyl groups on antibodies.[6] This orthogonality minimizes non-specific side reactions.[1]

This application note introduces Tetrahydrofuran-2-carbohydrazide, a novel linker that combines the well-established hydrazide chemistry with the unique properties of a tetrahydrofuran (THF) ring.

The Tetrahydrofuran-2-carbohydrazide Linker: A Profile

Tetrahydrofuran-2-carbohydrazide presents a compelling scaffold for bioconjugation. The core of its utility lies in the synergy between the reactive hydrazide group and the physicochemical contributions of the THF ring.

Chemical Structure and Reactivity

The fundamental reaction involves the nucleophilic attack of the hydrazide on an electrophilic carbonyl carbon (aldehyde or ketone) of a target biomolecule. This is followed by dehydration to form a stable hydrazone linkage.[7] The reaction is typically carried out under mild acidic conditions (pH 5-7) to facilitate the dehydration step.[8]

Diagram of the Hydrazone Bond Formation

Caption: Reaction scheme for hydrazone bond formation.

Advantages of the Tetrahydrofuran Moiety

The THF ring is a polar, aprotic cyclic ether that is miscible with water.[9][10] Incorporating this moiety into a linker is hypothesized to confer several advantages:

  • Enhanced Aqueous Solubility: The polarity of the THF ring can improve the water solubility of the linker and the resulting bioconjugate. This is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation.[9]

  • Favorable Pharmacokinetics: The hydrophilic nature of the THF linker may lead to improved pharmacokinetic properties of the bioconjugate, potentially reducing non-specific clearance and improving circulation time.

  • Biocompatibility: THF is a well-characterized organic molecule, and its integration into a linker is anticipated to be well-tolerated in biological systems.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of Tetrahydrofuran-2-carbohydrazide to a glycoprotein, such as a monoclonal antibody (mAb).

Protocol 1: Generation of Aldehyde Groups on an Antibody

This protocol describes the oxidation of cis-diol groups in the carbohydrate moieties of an antibody to generate reactive aldehyde groups.

Materials:

  • Monoclonal antibody (mAb) in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO₄)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare a 20 mM solution of sodium meta-periodate in the Reaction Buffer. This solution should be prepared fresh.[6]

  • Exchange the buffer of the mAb solution to the Reaction Buffer using a desalting column. Adjust the final concentration to 5 mg/mL.[6]

  • Add the sodium meta-periodate solution to the mAb solution at a 1:1 volume ratio and mix gently.

  • Incubate the reaction mixture for 30 minutes at 4°C in the dark to prevent over-oxidation.

  • Immediately remove the excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.[6] The resulting solution contains the aldehyde-functionalized antibody.

Protocol 2: Conjugation of Tetrahydrofuran-2-carbohydrazide to the Aldehyde-Functionalized Antibody

Materials:

  • Aldehyde-functionalized antibody from Protocol 1

  • Tetrahydrofuran-2-carbohydrazide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

Procedure:

  • Prepare a 50 mM stock solution of Tetrahydrofuran-2-carbohydrazide in anhydrous DMSO.

  • To the aldehyde-functionalized antibody solution, add the Tetrahydrofuran-2-carbohydrazide stock solution to achieve a final concentration of 5 mM. This represents a significant molar excess to drive the reaction to completion.[11]

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[6]

  • The resulting solution contains the antibody conjugated to the Tetrahydrofuran-2-carbohydrazide linker.

Experimental Workflow Diagram

G start Start: Monoclonal Antibody periodate_oxidation Step 1: Periodate Oxidation (NaIO4, pH 5.5, 4°C, 30 min) start->periodate_oxidation desalting_1 Desalting (Remove excess periodate) periodate_oxidation->desalting_1 aldehyde_mab Aldehyde-Functionalized mAb desalting_1->aldehyde_mab conjugation Step 2: Conjugation (Tetrahydrofuran-2-carbohydrazide, pH 5.5, RT, 2h) aldehyde_mab->conjugation purification Step 3: Purification (e.g., Size-Exclusion Chromatography) conjugation->purification characterization Step 4: Characterization (SDS-PAGE, HPLC, Mass Spectrometry) purification->characterization final_product Final Bioconjugate characterization->final_product

Caption: Overall workflow for bioconjugation.

Protocol 3: Purification of the Bioconjugate

Purification is essential to remove unreacted linker and other reagents. Size-Exclusion Chromatography (SEC) is a common and effective method.

Materials:

  • Crude bioconjugate solution from Protocol 2

  • SEC column suitable for antibody purification

  • HPLC system

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the crude bioconjugate solution onto the column.

  • Monitor the elution profile at 280 nm. The first major peak corresponds to the high molecular weight antibody-drug conjugate, while later peaks correspond to smaller molecules like the unreacted linker.[12]

  • Collect the fractions corresponding to the purified bioconjugate.

  • Pool the relevant fractions and concentrate if necessary.

Parameter Typical Value Purpose
Column Appropriate for mAb separationSeparates based on size
Mobile Phase PBS, pH 7.4Maintains protein stability
Flow Rate 0.5 - 1.0 mL/minOptimal separation
Detection UV at 280 nmDetects protein

Table 1: Typical parameters for SEC purification of antibody conjugates.

Characterization of the Bioconjugate

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the bioconjugate.

SDS-PAGE Analysis

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a straightforward method to visually confirm successful conjugation.[13] The increased molecular weight of the conjugated antibody results in a slower migration through the gel compared to the unconjugated antibody.[14][15]

Procedure:

  • Prepare samples of the unconjugated antibody and the purified bioconjugate.

  • Run the samples on a polyacrylamide gel under non-reducing and reducing conditions.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

  • A band shift or the appearance of new, higher molecular weight bands in the lane with the bioconjugate indicates successful conjugation.[16]

HPLC Analysis

Various HPLC methods can be employed for a more detailed characterization.

  • Size-Exclusion Chromatography (SEC): Used to assess the purity and detect the presence of aggregates or fragments.[12]

  • Reverse-Phase HPLC (RP-HPLC): Can be used to determine the drug-to-antibody ratio (DAR) after reducing the antibody to its heavy and light chains.[12]

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique that can separate species with different DARs.[12]

HPLC Method Information Obtained Key Considerations
SEC-HPLC Purity, Aggregation, FragmentationNon-denaturing, limited resolution for DAR
RP-HPLC DAR (on reduced antibody)Denaturing, high resolution
HIC DAR distributionNon-denaturing, method development can be complex

Table 2: Comparison of HPLC methods for bioconjugate analysis.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the precise determination of the molecular weight of the bioconjugate and for calculating the average DAR.[17][18] Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is commonly used for intact antibody analysis.[8]

Procedure:

  • Prepare the bioconjugate sample in a suitable buffer for MS analysis.

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum of the intact bioconjugate.

  • Deconvolute the resulting spectrum to obtain the molecular weights of the different drug-loaded species.

  • Calculate the average DAR based on the relative abundance of each species.[19]

Stability of the Hydrazone Linkage

The hydrazone bond is known to be stable at physiological pH (around 7.4) but can be susceptible to hydrolysis under acidic conditions, such as those found in endosomes and lysosomes (pH 4.5-6.5).[7][20] This pH-dependent stability is a key feature for applications like ADCs, where the payload should be released inside the target cell.[5] The half-life of a hydrazone bond can decrease significantly as the pH drops from 7.2 to 5.0.[7]

Conclusion

Tetrahydrofuran-2-carbohydrazide offers a promising new avenue for bioconjugation. Its straightforward hydrazide chemistry allows for specific and efficient coupling to aldehyde-containing biomolecules. The integrated THF moiety is anticipated to enhance the solubility and potentially the pharmacokinetic properties of the resulting bioconjugates. The detailed protocols and characterization methods provided in this application note serve as a robust starting point for researchers to explore the utility of this novel linker in their own applications, from basic research to the development of next-generation biotherapeutics.

References

  • Delobel, A., et al. (n.d.). Mass Spectrometry as a tool for the Bioanalysis of Antibody-Drug Conjugates (ADCs). Waters Corporation. Available at: [Link]

  • Wang, G., et al. (2019). Investigation of Antibody-Drug Conjugates by Mass Spectrometry. Adv Exp Med Biol., 1140:251-263. Available at: [Link]

  • An, B., et al. (2021). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis, 11(4), 389-401. Available at: [Link]

  • Agilent Technologies. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Agilent. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 43(5), 688–696. Available at: [Link]

  • AbOliGo. (2025, November 12). A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjugates. AbOliGo. Available at: [Link]

  • AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. Available at: [Link]

  • Langer, O., et al. (2015). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International, 28(6). Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]

  • Jones, L. H., et al. (2018). The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates. Chemical science, 9(32), 6643–6651. Available at: [Link]

  • Rele, S. M., et al. (2010). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate chemistry, 21(11), 2090–2099. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 26(2), 250-255. Available at: [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Available at: [Link]

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. CellMosaic. Available at: [Link]

  • Waters Corporation. (n.d.). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Waters Corporation. Available at: [Link]

  • CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. CellMosaic. Available at: [Link]

  • ResearchGate. (n.d.). SDS-PAGE analysis of mAb-sCT conjugate and unconjugated antibody. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). SDS-PAGE determination of conjugated drug. ResearchGate. Available at: [Link]

  • Biology Stack Exchange. (2012, June 4). Troubleshooting bioconjugates migration in a SDS-PAGE gel?. Biology Stack Exchange. Available at: [Link]

  • Zhang, Y., et al. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Membranes, 11(11), 875. Available at: [Link]

  • Fang, G., & Li, Y. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature protocols, 8(9), 1647–1656. Available at: [Link]

  • Gaylord Chemical. (n.d.). Tetrahydrofuran Solvent Properties. Gaylord Chemical. Available at: [Link]

  • PubChem. (n.d.). Tetrahydrofuran. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia. Available at: [Link]

Sources

Method

Application Note: Strategic Use of Tetrahydrofuran-2-carbohydrazide as a Versatile Synthon for Novel Metal Complex Preparation

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: Beyond the Ligand - Tetrahydrofuran-2-carbohydrazide as a Strategic Building Block In the expansive field of coordination c...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Beyond the Ligand - Tetrahydrofuran-2-carbohydrazide as a Strategic Building Block

In the expansive field of coordination chemistry, the design of novel ligands is paramount to developing metal complexes with tailored electronic, structural, and functional properties. While simple ligands have their place, the construction of sophisticated coordination spheres often begins with versatile organic synthons. Tetrahydrofuran-2-carbohydrazide (THF-2-CH) emerges as a molecule of significant strategic importance in this context.

Its value lies not in its direct use as a primary ligand, but in its function as a foundational building block for crafting more elaborate Schiff base ligands. The molecule possesses two key features:

  • A Reactive Hydrazide Moiety (-CONHNH₂): The terminal primary amine group is highly susceptible to condensation reactions with a wide array of aldehydes and ketones. This allows for the straightforward introduction of diverse functionalities and the creation of multidentate ligand systems.

  • A Tetrahydrofuran Ring: This saturated heterocyclic moiety imparts specific steric constraints and influences the solubility profile of the resulting ligands and metal complexes, often enhancing their compatibility with organic solvents used in synthesis and catalysis.[1]

This guide provides a comprehensive overview of the principles and protocols for utilizing Tetrahydrofuran-2-carbohydrazide to synthesize Schiff base ligands and their subsequent metal complexes, with a focus on the rationale behind the experimental steps and potential applications.

Part I: Synthesis of Schiff Base Ligands from Tetrahydrofuran-2-carbohydrazide

The cornerstone of utilizing THF-2-CH is its conversion into a Schiff base. This is achieved through a nucleophilic addition-elimination reaction between the hydrazide's terminal amine and a carbonyl compound. The resulting azomethine (-N=CH-) linkage is a key coordinating group in the final metal complex.

Causality of the Reaction

The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the lone pair of electrons on the primary amine of the hydrazide. Subsequent dehydration yields the stable Schiff base. The choice of an alcohol like ethanol as a solvent is strategic; it readily dissolves the reactants and allows for heating under reflux to drive the reaction to completion, while the product often precipitates upon cooling, simplifying isolation.[2][3]

G THF_CH Tetrahydrofuran-2-carbohydrazide (-NH2 group) Reflux Heat (Reflux) THF_CH->Reflux Aldehyde Aldehyde/Ketone (C=O group) Aldehyde->Reflux Catalyst Glacial Acetic Acid (Catalyst) Catalyst->Reflux Solvent Ethanol (Solvent) Solvent->Reflux Product Schiff Base Ligand (Azomethine Linkage, -N=CH-) Reflux->Product

Caption: General workflow for Schiff base synthesis.

Experimental Protocol 1: General Synthesis of a Bidentate (NO) Schiff Base Ligand

This protocol describes the reaction of THF-2-CH with salicylaldehyde, a common aromatic aldehyde, to yield a bidentate ligand capable of coordinating through the azomethine nitrogen and the phenolic oxygen.

Materials:

  • Tetrahydrofuran-2-carbohydrazide (1 eq.)

  • Salicylaldehyde (1 eq.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, ~3-4 drops)

  • Reflux apparatus, magnetic stirrer, Buchner funnel

Procedure:

  • Dissolve Tetrahydrofuran-2-carbohydrazide (0.01 mol) in 30 mL of hot absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add an equimolar amount of salicylaldehyde (0.01 mol).

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a condenser and reflux the mixture with constant stirring for 4-6 hours on a water bath. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, reduce the volume of the solvent to approximately half using a rotary evaporator.

  • Allow the concentrated solution to cool to room temperature, then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystalline solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.

Part II: Preparation of Metal Complexes

With the Schiff base ligand synthesized, the next step is its reaction with a suitable metal salt to form the coordination complex. The ligand, now possessing multiple donor atoms, acts as a chelating agent, forming a stable ring structure with the central metal ion.

Principles of Coordination

The synthesized Schiff base ligands typically act as bidentate or tridentate ligands.[2][4] The azomethine nitrogen and the deprotonated enolic oxygen (from the amide group) or phenolic oxygen are the primary coordination sites.[5][6] The reaction is usually performed in a 1:2 metal-to-ligand molar ratio to satisfy the typical six-coordinate octahedral geometry of many transition metals, or a 1:1 ratio for tetrahedral geometries.[2][5] The choice of metal salt (e.g., chlorides, nitrates) is important; weakly coordinating anions like chloride may remain in the coordination sphere or act as counter-ions.

G Ligand_Sol Schiff Base Ligand in Ethanol Mix Mix & Reflux (2-4 hours) Ligand_Sol->Mix Metal_Sol Metal(II) Salt (e.g., CuCl2·2H2O) in Ethanol Metal_Sol->Mix Precipitate Cool & Collect Precipitate Mix->Precipitate Wash Wash with Ethanol (Removes impurities) Precipitate->Wash Dry Dry (Desiccator/Vacuum Oven) Wash->Dry Complex Final Metal Complex Dry->Complex

Caption: Experimental workflow for metal complex synthesis.

Experimental Protocol 2: Synthesis of a Cu(II) Complex

Materials:

  • Synthesized Schiff base ligand (from Protocol 1) (2 eq.)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (1 eq.)

  • Absolute Ethanol

  • Reflux apparatus, magnetic stirrer, Buchner funnel

Procedure:

  • Prepare a hot ethanolic solution (25 mL) of the Schiff base ligand (0.02 mol) in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt, CuCl₂·2H₂O (0.01 mol), in 20 mL of hot ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant, vigorous stirring. A change in color and/or the formation of a precipitate is often observed immediately.

  • Attach a condenser and reflux the reaction mixture for 2-3 hours to ensure the completion of the reaction.

  • Cool the mixture to room temperature. Collect the colored solid complex by vacuum filtration.

  • Wash the product thoroughly with ethanol to remove any unreacted ligand or metal salt, followed by a wash with diethyl ether to facilitate drying.

  • Dry the final complex in a vacuum oven at 60-70 °C.

Part III: Characterization and Validation of Metal Complexes

Characterizing the newly synthesized complex is a critical, self-validating step to confirm that coordination has occurred and to determine the structure of the complex.

Technique Purpose Expected Observation for a [Cu(L)₂] Complex
Molar Conductance Determines the electrolytic nature of the complex in a solvent like DMF.Low conductance value, indicating a non-electrolytic nature where chloride ions are not free, suggesting they might be part of the coordination sphere or absent.[7]
Infrared (IR) Spectroscopy Confirms coordination of the ligand to the metal ion.- Shift of the azomethine ν(C=N) band to a lower frequency upon coordination. - Disappearance of the phenolic ν(O-H) band, indicating deprotonation and coordination. - Appearance of new, low-frequency bands corresponding to ν(M-N) and ν(M-O) vibrations.
UV-Visible Spectroscopy Provides information about the electronic transitions and geometry of the complex.A broad band in the visible region (e.g., 600-700 nm) is characteristic of d-d transitions (²Eg → ²T₂g) for a distorted octahedral Cu(II) complex.[2]
Magnetic Susceptibility Determines the magnetic moment, which helps infer the geometry and number of unpaired electrons.A magnetic moment of ~1.7-2.2 B.M. is typical for a Cu(II) complex with one unpaired electron.
Elemental Analysis Confirms the empirical formula (C, H, N content) and stoichiometry of the complex.The experimental percentages of C, H, and N should closely match the calculated values for the proposed [Cu(L)₂] formula.

Part IV: Applications of Carbohydrazide-Based Metal Complexes

The chelation of metal ions with ligands derived from THF-2-CH often leads to complexes with enhanced biological activity compared to the free ligand or metal salt alone.

Antimicrobial and Antifungal Agents

A primary application for these complexes is in the development of new antimicrobial agents.[2][4][8] According to the chelation theory, the polarity of the metal ion is reduced upon complexation due to the sharing of its positive charge with the donor atoms of the ligand.[9] This process increases the lipophilic nature of the complex, facilitating its penetration through the lipid layers of microbial cell membranes. Once inside, the metal ion can disrupt normal cellular processes, leading to cell death. Complexes of Cu(II), Ni(II), Co(II), and Zn(II) have shown significant activity against various bacterial and fungal strains.[10][11]

G cluster_outside Outside Cell cluster_membrane Cell Membrane (Lipid Bilayer) cluster_inside Inside Cell Complex Lipophilic Metal Complex Complex->Membrane Enhanced Penetration Disruption Disruption of Cellular Processes Membrane->Disruption

Caption: Chelation enhances cell membrane penetration.

Catalytic Applications

Metal complexes are workhorses in industrial catalysis. While specific applications for THF-2-CH derived complexes are an emerging area, similar structures are known to be active catalysts. The defined coordination geometry and the ability to tune the electronic properties via the Schiff base make them candidates for various catalytic transformations, such as oxidation reactions and polymerization processes.[12] For instance, transition metal complexes involving THF as a ligand are used as precursors for ethylene polymerization catalysts, highlighting the compatibility of the THF moiety in such systems.[13]

References

  • Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. (n.d.). MDPI. [Link]

  • Metal (II) Complexes Derived from Naphthofuran-2-carbohydrazide and Diacetylmonoxime Schiff Base: Synthesis, Spectroscopic, Electrochemical, and Biological Investigation. (n.d.). PubMed Central. [Link]

  • Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. (n.d.). PMC - NIH. [Link]

  • Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. (2022). International Journal of Science and Research Archive. [Link]

  • Metal complexes of (E)-N'-{(2-hydroxynaphthalen-1-yl) methylene}Furan-2-carbohydrazide: Preparation, Characterization and Antimicrobial activity. (2015). ResearchGate. [Link]

  • Synthesis, characterization and biological activity of mixed ligand metal (II) complexes derived from benzofuran-2-carbohydrazid. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Metal complexes of some thiocarbohydrazone ligands: Synthesis and structure. (2007). ResearchGate. [Link]

  • Thiocarbohydrazides: Synthesis and Reactions. (2012). Scientific & Academic Publishing. [Link]

  • Synthesis, characterization and spectral studies of metal (II) complexes derived from benzofuran-2-carbohydrazide and 2-acetylthiophene Schiff's base. (2012). ResearchGate. [Link]

  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (n.d.). Hindawi. [Link]

  • Metal Complexes of Semicarbazone and Thiosemicarbazone with Vanillin and 2-acetyl furan: Synthesis and Characterization with Preliminary Anti-bacterial and Anti-fungal Activities. (2023). Oriental Journal of Chemistry. [Link]

  • Synthesis and Reactivity of a Low-Coordinate Iron(II) Hydride Complex: Applications in Catalytic Hydrodefluorination. (2020). ResearchGate. [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (2018). Springer. [Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. (n.d.). PMC - NIH. [Link]

  • COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. (2014). Pearson Education, Inc.[Link]

  • Transition metal chlorides complexes with tetrahydrofuran [MtCl4(THF)2] used as precursors of ethylene polymerization catalysts. (2001). ResearchGate. [https://www.researchgate.net/publication/233519842_Transition_metal_chlorides_complexes_with_tetrahydrofuran_MtCl4THF2_used_as_precursors_of_ethylene_polymerization_catalysts]([Link]_ polymerization_catalysts)

  • Tetrahydrofuran. (n.d.). Wikipedia. [Link]

  • Aerial oxidation of tetrahydrofuran to 2-hydroxotetrahydrofuran in the presence of a trimeric CuI complex [Cu3L3] (HL = tBuNHC(S)NHP(S)(OiPr)2) and trapping of the unstable product at recrystallization. (2015). ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

"troubleshooting low yield in hydrazone synthesis with Tetrahydrofuran-2-carbohydrazide"

Welcome to the technical support center for hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with hydrazone formation, with a specific fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with hydrazone formation, with a specific focus on reactions involving Tetrahydrofuran-2-carbohydrazide. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Low Yield in Hydrazone Synthesis

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems leading to low product yields.

Q1: My hydrazone synthesis with Tetrahydrofuran-2-carbohydrazide is resulting in a very low yield (<30%). What are the most common reasons for this?

Low yields in this synthesis are common and typically trace back to one of several key areas. The reaction of a carbohydrazide with a carbonyl compound is an equilibrium process that is highly sensitive to reaction conditions.

Primary Causes of Low Yield:

  • Suboptimal pH: The mechanism of hydrazone formation is famously pH-dependent, exhibiting a bell-shaped rate curve.[1] The reaction requires mild acidity to protonate the carbonyl oxygen, making the carbon more electrophilic. However, if the solution is too acidic (typically pH < 4), the carbohydrazide's terminal nitrogen becomes fully protonated, losing its nucleophilicity and halting the reaction. Conversely, in neutral or basic conditions, the dehydration of the carbinolamine intermediate is slow. The optimal range is generally between pH 4 and 6.

  • Reagent Quality and Stability:

    • Aldehyde/Ketone Purity: Aldehydes are susceptible to oxidation into unreactive carboxylic acids. Ensure your aldehyde is pure or freshly distilled.

    • Carbohydrazide Stability: Tetrahydrofuran-2-carbohydrazide can hydrolyze over time if exposed to moisture. Ensure it is stored in a desiccator.

  • Side Reactions: The primary side reaction is the formation of an azine. This occurs when the newly formed hydrazone, which is still nucleophilic, reacts with a second molecule of the aldehyde.[2] This is more common if the aldehyde is used in significant excess.

  • Reversibility and Water: Hydrazone formation is a condensation reaction that releases water.[3] According to Le Châtelier's principle, the presence of excess water in the reaction medium or during work-up can drive the equilibrium back towards the starting materials. This is a critical issue in reactions that do not go to completion quickly.

Q2: I suspect my reaction conditions are not optimized. What is a good starting point for temperature, solvent, and catalyst?

Optimizing these three parameters is crucial for driving the reaction to completion.

Recommended Starting Conditions:

ParameterRecommendationRationale & Explanation
Solvent Ethanol, Methanol, or AcetonitrileProtic solvents like ethanol can facilitate proton transfer in the mechanism. The choice of solvent can significantly impact reaction efficiency.[4] It is essential that both starting materials are soluble in the chosen solvent.
Catalyst Acetic Acid (catalytic amount, ~1-5 mol%) or Citric AcidAn acid catalyst is almost always necessary to achieve a reasonable reaction rate.[4] Acetic acid is a standard choice. Citric acid is a "green" and effective alternative.[4] For more challenging substrates, specialized catalysts like aniline or its derivatives can be used to form a more reactive iminium ion intermediate.[5]
Temperature Room Temperature to Reflux (~25°C to 80°C)Many hydrazone formations proceed well at room temperature, but heating to reflux is often required to increase the rate and drive the reaction to completion, especially with less reactive substrates.[6] Start at room temperature and monitor the reaction; apply heat if the reaction is sluggish.
Water Removal Dean-Stark Trap or Molecular SievesTo combat the reversibility of the reaction, removing the water by-product is a highly effective strategy for increasing yield.[7] This is particularly useful for reactions that reach equilibrium with significant amounts of starting material remaining.
Q3: My product seems to be decomposing or hydrolyzing during the aqueous work-up and purification. How can I improve product isolation?

Product loss during isolation is a common and frustrating issue, often due to the hydrolytic instability of the hydrazone bond, especially under acidic conditions.[8][9]

Strategies to Improve Isolation Yield:

  • Minimize Water Contact: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Avoid a traditional aqueous work-up if possible. If you must wash, use a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash, and work quickly.

  • Use Anhydrous Drying Agents: Dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before concentrating.

  • Purification Method:

    • Crystallization: If your product is a solid, direct crystallization from the crude mixture is often the best method. This avoids exposing the product to silica gel.

    • Column Chromatography: If chromatography is necessary, consider neutralizing the silica gel. You can do this by preparing a slurry of silica in your eluent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine. This prevents on-column hydrolysis.

  • Avoid Strong Acids: Do not use strongly acidic solutions during any stage of the isolation process.

Q4: I am observing a significant amount of a side product. How do I identify and suppress it?

The most likely side product is an azine, formed from the reaction of one mole of hydrazine with two moles of the carbonyl compound.[2]

Identification and Suppression:

  • Identification: Azines have a characteristic R₂C=N-N=CR₂ structure. They can often be identified by LC-MS (look for a mass corresponding to 2x aldehyde - H₂O) and NMR spectroscopy (which will show symmetry if the two aldehyde units are identical).

  • Suppression:

    • Adjust Stoichiometry: Use a slight excess of the Tetrahydrofuran-2-carbohydrazide (e.g., 1.1 to 1.2 equivalents). This ensures there is always a more nucleophilic primary amine available to react with the aldehyde, outcompeting the less reactive hydrazone product.

    • Control Reagent Addition: Add the aldehyde slowly to a solution of the carbohydrazide. This maintains a high concentration of the hydrazide relative to the aldehyde throughout the reaction, disfavoring azine formation.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (Aldehyde & Carbohydrazide) Start->Check_Purity First Step Optimize_pH Optimize Reaction pH (4-6) Add Catalytic Acid (e.g., Acetic Acid) Check_Purity->Optimize_pH If pure Reaction_Conditions Adjust Reaction Conditions (Solvent, Temperature) Optimize_pH->Reaction_Conditions If yield still low Success Improved Yield Optimize_pH->Success If pH was the issue Remove_Water Incorporate Water Removal (Dean-Stark or Molecular Sieves) Reaction_Conditions->Remove_Water If equilibrium is the issue Check_Side_Products Analyze for Side Products (e.g., Azine by LC-MS) Reaction_Conditions->Check_Side_Products If unknown spots on TLC Remove_Water->Success Optimize_Workup Refine Work-up & Purification (Minimize H₂O, Neutralize Silica) Check_Side_Products->Optimize_Workup If product is impure Optimize_Workup->Success Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Carbonyl R₂C=O + H⁺ ⇌ R₂C=⁺OH Attack Nucleophilic Attack Hydrazide R'-NHNH₂ Hydrazide->Attack Carbinolamine_protonated R₂C(⁺OH₂)NHNHR' Attack->Carbinolamine_protonated Forms Intermediate Carbinolamine R₂C(OH)NHNHR' Carbinolamine_protonated->Carbinolamine -H⁺ Carbinolamine2 R₂C(OH)NHNHR' Protonation R₂C(⁺OH₂)NHNHR' Carbinolamine2->Protonation +H⁺ Elimination Elimination of H₂O Imine_protonated R₂C=⁺NHNHR' Elimination->Imine_protonated -H₂O Product R₂C=NNHR' Imine_protonated->Product -H⁺

Caption: Acid-catalyzed mechanism of hydrazone formation.

Q2: Why is the reaction rate for hydrazone formation pH-dependent?

The pH dependence arises from the contradictory requirements of the two key steps in the mechanism.

  • Nucleophilic Attack: This step requires a free lone pair on the terminal nitrogen of the carbohydrazide. In highly acidic conditions (pH < 4), this nitrogen is protonated, rendering it non-nucleophilic and slowing or stopping the first step.

  • Dehydration: This step involves the elimination of water. The hydroxyl group of the carbinolamine intermediate is a poor leaving group. It must be protonated by an acid catalyst to form a good leaving group (-OH₂⁺). This step is slow in neutral or basic conditions.

The result is a bell-shaped curve where the maximum reaction rate is achieved at a compromise pH, typically between 4 and 6, which allows for sufficient nucleophilicity of the hydrazide and efficient dehydration.

pH_Rate_Profile xaxis xlabel xaxis->xlabel pH yaxis ylabel yaxis->ylabel Reaction Rate p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 label_low_pH Rate limited by protonated nucleophile label_high_pH Rate limited by slow dehydration label_optimum Optimal pH (approx. 4-6) opt_line opt_line->p3

Caption: Relationship between pH and the rate of hydrazone formation.

Q3: What are some recommended analytical methods for monitoring the reaction?

Effective reaction monitoring is key to determining the optimal reaction time and identifying issues early.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.

    • Visualization: Aldehydes and ketones can be visualized with a 2,4-dinitrophenylhydrazine (DNP) stain, which forms a yellow/orange spot. The hydrazone product will also be visible under UV light if it contains a chromophore. Co-spotting your reaction mixture with your starting materials is essential.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides unambiguous confirmation of product formation by checking for the expected molecular weight. It is also excellent for identifying side products like azines.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is useful for confirming the structure of the final product. Key signals to look for are the disappearance of the aldehyde proton (typically ~9-10 ppm) and the appearance of the hydrazone N-H proton (can be broad and variable, often >8 ppm).

Experimental Protocols

Protocol 1: General Synthesis of a Hydrazone from Tetrahydrofuran-2-carbohydrazide
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Tetrahydrofuran-2-carbohydrazide (1.0 eq) in ethanol (approx. 0.1 M concentration).

  • Reagent Addition: Add the corresponding aldehyde or ketone (1.0 eq). For problematic reactions, consider using 1.1 eq of the carbohydrazide.

  • Catalyst: Add glacial acetic acid (2-5 mol%) to the stirred solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours while monitoring by TLC. If the reaction is slow, heat the mixture to reflux (typically 60-80°C) and continue to monitor until the starting aldehyde/ketone is consumed.

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • If the product is a solid, attempt to triturate with a non-polar solvent like hexanes or diethyl ether to induce crystallization and remove soluble impurities. Filter the solid and wash with cold solvent.

    • If the product is an oil or requires chromatography, dissolve the crude residue in an organic solvent (e.g., ethyl acetate), wash cautiously with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by crystallization or column chromatography as required.

Protocol 2: Reaction Monitoring by TLC
  • Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spotting:

    • Lane 1 (SM1): A dilute solution of your starting aldehyde/ketone.

    • Lane 2 (SM2): A dilute solution of Tetrahydrofuran-2-carbohydrazide.

    • Lane 3 (Co-spot): Spot both SM1 and SM2 on top of each other.

    • Lane 4 (Reaction): A sample taken directly from your reaction mixture.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes is a good starting point).

  • Visualization:

    • Examine the plate under a UV lamp (254 nm).

    • Stain the plate. A potassium permanganate (KMnO₄) stain is a good general-purpose choice.

  • Analysis: The reaction is complete when the spot corresponding to the limiting starting material (usually the aldehyde/ketone) has disappeared from the "Reaction" lane and a new spot, corresponding to the product, has appeared.

References

  • Crisalli, P., & Kool, E. T. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC, NIH. [Link]

  • Al-Ostath, A., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC, NIH. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. PMC, NIH. [Link]

  • Cantillo, D., et al. (2013). Optimization of hydrazone formation under continuous flow conditions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Hydrazone. Wikipedia. [Link]

  • Valle-Sánchez, M. A., et al. (2020). On the Use of CeCl₃·7H₂O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. [Link]

  • Nguyen, T., & Huc, I. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ScienceDirect. [Link]

  • Semantic Scholar. (2020). Catalytic advances in direct functionalizations using arylated hydrazines as the building blocks. Semantic Scholar. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. [Link]

  • ResearchGate. (2022). Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. [Link]

  • Kratky, M., et al. (2017). Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. PubMed. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Tetrahydrofuran-2-carbohydrazide and Ketones

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the optimization of reaction conditions involving Tetrahydrofuran-2-carbohydrazide and ketones. This guide is de...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the optimization of reaction conditions involving Tetrahydrofuran-2-carbohydrazide and ketones. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of hydrazone derivatives from these starting materials. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of hydrazone formation between Tetrahydrofuran-2-carbohydrazide and a ketone?

The reaction is a classic nucleophilic addition-elimination (condensation) reaction.[1] The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by a dehydration step, which is typically the rate-limiting part of the process and is often catalyzed by a mild acid, to form the final hydrazone product.[1]

Q2: What is the optimal pH for this reaction, and why is it so critical?

The optimal pH for hydrazone formation is typically in the mildly acidic range of 4 to 6.[2][3] This is a crucial parameter due to a delicate balance:

  • If the pH is too low (highly acidic): The hydrazide will be protonated, which neutralizes its nucleophilic character and slows down or prevents the initial attack on the ketone.[2][4]

  • If the pH is too high (neutral or basic): The acid-catalyzed dehydration of the intermediate carbinolamine becomes very slow, hindering the formation of the final product.[2][3]

A catalytic amount of a weak acid, such as acetic acid or formic acid, is often added to achieve the desired pH.[2][5]

Q3: What are the best solvents for this reaction?

Protic solvents like ethanol and methanol are commonly used and are often effective for dissolving both the hydrazide and the ketone.[2][6] The choice of solvent can significantly impact reaction efficiency.[2] For less soluble starting materials, other solvents like tetrahydrofuran (THF) itself may be used, but care must be taken to ensure it is peroxide-free and dry, as impurities can interfere with the reaction.[7]

Q4: How can I monitor the progress of my reaction?

Several analytical techniques can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the conversion and can help identify any side products.[2]

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to follow the disappearance of the ketone carbonyl signal and the appearance of the C=N imine bond of the hydrazone.[6]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the reaction mixture.[8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is one of the most common issues. Here’s a systematic approach to diagnosing the problem:

1.1 Suboptimal pH
  • Symptom: The reaction stalls with significant amounts of starting material remaining.

  • Cause & Solution: As discussed in the FAQs, the pH is critical.[2][3] If you haven't added a catalytic amount of weak acid, consider adding a small amount of acetic acid. If you have, the pH may still not be in the optimal 4-6 range. You can test the pH of your reaction mixture and adjust accordingly.

1.2 Inadequate Reaction Time or Temperature
  • Symptom: The reaction is proceeding very slowly.

  • Cause & Solution: Some condensation reactions, especially with sterically hindered ketones, can be slow at room temperature.[2][4] Monitor the reaction by TLC or LC-MS to determine if it is simply slow or has stopped.[2] If it's slow, consider moderately increasing the temperature to 40-60°C.[2] However, be cautious as excessive heat can lead to the degradation of reactants or products.[2]

1.3 Reagent Quality and Stability
  • Symptom: The reaction fails to start or gives a complex mixture of products.

  • Cause & Solution: Ensure the purity of your Tetrahydrofuran-2-carbohydrazide and ketone. Hydrazide derivatives can be susceptible to oxidation, so it's best to use fresh, properly stored reagents.[2] Check the certificate of analysis for your starting materials. If you suspect impurities, consider purifying the starting materials before the reaction.[9]

1.4 Stoichiometry
  • Symptom: Incomplete conversion of the limiting reagent.

  • Cause & Solution: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.5 equivalents) of the hydrazide can help drive the reaction to completion.[2]

Problem 2: Formation of Side Products
2.1 Azine Formation
  • Symptom: An unexpected, often less polar, side product is observed, particularly when using an excess of the ketone.

  • Cause & Solution: The initially formed hydrazone can react with a second molecule of the ketone to form an azine.[10][11] This is more likely if there is an excess of the ketone or under prolonged heating. To prevent this, use a slight excess of the Tetrahydrofuran-2-carbohydrazide.[10]

2.2 Decomposition
  • Symptom: The appearance of multiple, often colored, spots on a TLC plate and a decrease in the desired product over time.

  • Cause & Solution: Hydrazones can be sensitive to harsh conditions.[3] Excessive heat or a very low pH can cause decomposition. If you are heating the reaction, try running it at a lower temperature for a longer time. Ensure the pH is only mildly acidic.

Problem 3: Product Purification Challenges
3.1 Product is an Oil or Difficult to Crystallize
  • Symptom: The product does not precipitate or crystallize upon cooling or solvent removal.

  • Cause & Solution: If the product is an oil, try triturating it with a non-polar solvent like n-hexane or pentane to induce solidification.[3] For recrystallization, finding the right solvent is key. The ideal solvent will dissolve the hydrazone at high temperatures but not at low temperatures.[3] Common solvents to screen include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexane.[3]

3.2 Decomposition on Silica Gel
  • Symptom: Low recovery or streaking of the product during column chromatography.

  • Cause & Solution: Hydrazones can be acid-sensitive and may decompose on standard silica gel.[3] Consider using basic alumina for chromatography or neutralizing the silica gel by eluting with a solvent system containing a small amount of a base like triethylamine (e.g., 1%).[3][12] Reverse-phase HPLC can also be a good alternative for purifying polar hydrazones.[3]

Experimental Protocols & Data

General Protocol for Hydrazone Synthesis

This is a general guideline and may require optimization for specific ketones.

  • Dissolve the Hydrazide: In a round-bottom flask, dissolve one equivalent of Tetrahydrofuran-2-carbohydrazide in a suitable solvent (e.g., ethanol or methanol).[1]

  • Add the Ketone: While stirring at room temperature, add a solution of one equivalent of the ketone in the same solvent dropwise to the hydrazide solution.[1]

  • Catalyst Addition: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: Once the reaction is complete, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or chromatography.

Data Summary: Key Reaction Parameters
ParameterRecommended ConditionsRationale
pH 4-6Balances hydrazide nucleophilicity and acid-catalyzed dehydration.[2][3]
Temperature Room Temperature to 60°CHigher temperatures can increase the rate but may also lead to degradation.[2]
Solvent Ethanol, MethanolProtic solvents are generally effective.[2]
Catalyst Acetic Acid, Formic AcidA weak acid is necessary to catalyze the dehydration step without protonating the hydrazide.[2][5]

Visualizations

Reaction Mechanism

ReactionMechanism Ketone Ketone Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Hydrazide Tetrahydrofuran-2-carbohydrazide Hydrazide->Intermediate Hydrazone Hydrazone Intermediate->Hydrazone Dehydration (Acid-Catalyzed) Water H2O

Caption: Mechanism of hydrazone formation.

Experimental Workflow

ExperimentalWorkflow Start Dissolve Reactants AddCatalyst Add Acid Catalyst Start->AddCatalyst React Stir at RT or Heat AddCatalyst->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Workup & Isolation Monitor->Workup Complete Purify Purification Workup->Purify Characterize Characterization Purify->Characterize TroubleshootingLogic action_node action_node LowYield Low Yield? CheckpH pH Optimal? LowYield->CheckpH Yes CheckTempTime Temp/Time Sufficient? CheckpH->CheckTempTime Yes AdjustpH Adjust pH to 4-6 CheckpH->AdjustpH No CheckReagents Reagents Pure? CheckTempTime->CheckReagents Yes IncreaseTempTime Increase Temp/Time CheckTempTime->IncreaseTempTime No PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents No

Caption: Troubleshooting decision tree for low yield.

References

  • Benchchem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
  • Benchchem. (n.d.). Common pitfalls in the synthesis of hydrazones.
  • Benchchem. (n.d.). Troubleshooting low yield in fluorenone to hydrazone conversion.
  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39155–39168. [Link]

  • OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation.
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services.
  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Hydrazone Formation.
  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39155–39168. [Link]

  • Alvarez-Dorta, D., García-García, P., García-Mellado, Ó., & Aladro, F. J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13496–13504. [Link]

  • Rashidian, M., Kumar, M. M., & Distefano, M. D. (2012). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Bioconjugate Chemistry, 23(3), 397–404. [Link]

  • Wikipedia contributors. (2023, December 2). Wolff–Kishner reduction. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Tetrahydrofuran.
  • Benchchem. (n.d.). Common side reactions with (S)-1-(tetrahydrofuran-2-yl)ethanone.

Sources

Troubleshooting

Technical Support Center: Synthesis of Tetrahydrofuran-2-carbohydrazide Derivatives

Welcome to the technical support center for the synthesis of Tetrahydrofuran-2-carbohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are wo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetrahydrofuran-2-carbohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable synthetic intermediates. We will move beyond simple procedural outlines to delve into the mechanistic reasoning behind common synthetic challenges, providing you with robust, field-tested troubleshooting strategies to ensure the success of your experiments.

Overview: The Core Synthesis and Its Challenges

The conversion of a tetrahydrofuran-2-carboxylate ester to its corresponding carbohydrazide is typically a straightforward nucleophilic acyl substitution. The reaction involves the treatment of the ester with hydrazine, most commonly in its hydrate form, often under reflux in an alcohol solvent like ethanol.[1][2]

While the reaction appears simple, its success hinges on controlling the delicate balance between the desired reaction and several potential side reactions. Issues with yield, purity, and unexpected byproducts are common hurdles. This guide will address these challenges systematically.

Core Reaction Scheme:
  • Reactants : Methyl or Ethyl Tetrahydrofuran-2-carboxylate, Hydrazine Hydrate

  • Solvent : Ethanol or Methanol[2]

  • Conditions : Typically reflux (approx. 78-85°C)[1][3]

  • Outcome : Tetrahydrofuran-2-carbohydrazide and an alcohol byproduct (e.g., ethanol)

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered during the synthesis in a practical, question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I've refluxed my ester and hydrazine for several hours, but TLC analysis shows mostly unreacted starting material. What's the likely cause?

A1: This is a classic issue of poor reaction kinetics or reagent deactivation. Consider these points:

  • Hydrazine Quality and Stoichiometry: Hydrazine hydrate can degrade over time. Use a fresh, unopened bottle if possible. Crucially, a significant excess of hydrazine (typically 3-5 equivalents) is recommended.[4] This ensures the concentration of the nucleophile remains high throughout the reaction, driving the equilibrium towards the product.

  • Solvent Choice: While ethanol is the most common solvent, ensure it is of an appropriate grade. Anhydrous ethanol is often preferred, although 96% ethanol can also be effective.[2][5] The key is the solubility of your specific ester derivative. If solubility is poor, the reaction will be slow.

  • Temperature and Duration: The term "reflux" is critical. Ensure your heating mantle and condenser setup are achieving and maintaining the boiling point of your solvent. For some less reactive or sterically hindered esters, reaction times of up to 24 hours may be necessary.[4] Always monitor the reaction by TLC or LC-MS until the starting ester spot is no longer visible.

Q2: My reaction seems to work, but after workup, my isolated yield is minimal. Where could my product be going?

A2: Product loss during workup is common, especially if the carbohydrazide derivative has some water solubility.

  • Workup Procedure: Upon cooling, the desired hydrazide often precipitates from the alcoholic solvent.[2] If it does not, the reaction mixture is typically poured into ice water to induce precipitation.[1] If your product remains in solution, you may need to concentrate the mixture under reduced pressure (though not to complete dryness initially, to avoid co-distilling volatile products) before attempting precipitation.

  • Extraction: If your product is not precipitating, you may need to perform a liquid-liquid extraction. However, carbohydrazides can be tricky to extract. Solvents like ethyl acetate or dichloromethane can be used, but multiple extractions may be required. Be aware that excessive washing with water can lead to product loss back into the aqueous phase.

Issue 2: Product Purity and Unexpected Byproducts

Q3: My NMR and LC-MS data show a major impurity with approximately double the mass of my expected product. What is this and how do I prevent it?

A3: You are almost certainly observing the formation of an N,N'-diacylhydrazide byproduct. This is the most common and troublesome side reaction in this synthesis.[6][7]

  • Causality: The desired product, Tetrahydrofuran-2-carbohydrazide, is itself a nucleophile. It can compete with hydrazine and attack a second molecule of the starting ester. This forms a symmetrical "dimer" linked by the N-N bond.

  • Prevention: The key to preventing this is kinetics. By using a large excess of hydrazine hydrate (3-5 eq.), you make it statistically far more likely that an ester molecule will be attacked by hydrazine rather than the already-formed carbohydrazide product.[1] Keeping the reaction temperature at a steady reflux without excessive overheating also helps.

Q4: The NMR spectrum of my product is messy. I see signals that don't correspond to the tetrahydrofuran ring structure. What could be happening?

A4: This suggests a loss of structural integrity of the THF ring itself, a side reaction known as ring-opening .

  • Causality: The THF ring, while generally stable, can undergo cleavage under certain conditions. Although often promoted by strong Lewis acids or specific catalysts, prolonged heating under harsh conditions could potentially lead to decomposition pathways.[8][9][10] The presence of acidic or basic impurities in your starting materials could also catalyze this decomposition over long reaction times at high temperatures.

  • Prevention:

    • Control Reaction Time: Do not let the reaction run for an excessive duration after the starting material is consumed (as confirmed by TLC).

    • Ensure Reagent Purity: Use high-quality starting ester and hydrazine.

    • Avoid Harsh Conditions: Do not add strong acids or bases unless a specific protocol requires it. The basicity of hydrazine itself is usually sufficient.

In-Depth Look at Key Side Reactions

Understanding the mechanisms of these side reactions is crucial for developing effective prevention strategies.

Mechanism 1: N,N'-Diacylhydrazide Formation

This side reaction is a classic example of the product acting as a competing nucleophile.

Diacylhydrazide_Formation Ester Tetrahydrofuran-2-carboxylate Ester (R-COOR') Hydrazide Desired Product (R-CONHNH2) Ester2 Another Ester Molecule (R-COOR') Hydrazide->Ester2 Intermediate Tetrahedral Intermediate Byproduct N,N'-Diacylhydrazide (R-CONHNHCOR) Intermediate->Byproduct Collapse & Elimination of R'OH

Caption: Undesired reaction pathway leading to the diacylhydrazide impurity.

Mechanism 2: Potential THF Ring-Opening

While less common under standard hydrazinolysis conditions, ring instability is a potential concern, especially with prolonged heating or contaminants. Theoretical and experimental studies show the THF ring can be opened by various reagents.[8][11][12]

THF_Ring_Opening THF_Product Tetrahydrofuran-2-carbohydrazide Conditions Harsh Conditions (e.g., High Heat, >24h, Acid/Base Impurities) THF_Product->Conditions Decomposition Decomposition Products (Linearized Impurities) Conditions->Decomposition Ring Cleavage

Caption: Conceptual pathway for THF ring decomposition under harsh conditions.

Validated Experimental Protocols

Follow these detailed protocols to maximize your success rate.

Protocol 1: General Synthesis of Tetrahydrofuran-2-carbohydrazide

This protocol is a robust starting point for most simple alkyl esters of tetrahydrofuran-2-carboxylic acid.

Materials:

  • Ethyl Tetrahydrofuran-2-carboxylate (1.0 eq)

  • Hydrazine Hydrate (~64% solution, 4.0 eq)

  • Ethanol (200 proof)

  • Deionized Water

  • Standard reflux apparatus, magnetic stirrer, heating mantle

  • TLC plates (Silica gel 60 F254)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl tetrahydrofuran-2-carboxylate (1.0 eq).

  • Solvent Addition: Add ethanol to dissolve the ester (approx. 5-10 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (4.0 eq) to the solution. The mixture may become slightly warm.

  • Reaction: Heat the mixture to a steady reflux (approx. 80-85°C).

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (Typical eluent: 5-10% Methanol in Dichloromethane). The product spot should be more polar (lower Rf) than the starting ester. The reaction is complete when the ester spot is no longer visible. This typically takes 4-8 hours.

  • Workup:

    • Remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30-60 minutes. A white precipitate of the product should form.

    • If no precipitate forms, pour the reaction mixture slowly into a beaker of ice water (approx. 10x the volume of the reaction mixture) with vigorous stirring.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to aid in drying.

  • Drying: Dry the white solid under vacuum to a constant weight.

Protocol 2: Troubleshooting Flowchart

Use this logic tree to diagnose and solve issues during your synthesis.

Troubleshooting_Flowchart Start Problem Observed LowYield Low or No Yield Start->LowYield Impurity Impure Product Start->Impurity Cause_Kinetics Cause: Poor Kinetics? LowYield->Cause_Kinetics Cause_Dimer Cause: Double Mass Impurity? Impurity->Cause_Dimer Sol_Kinetics Solution: - Use fresh, excess (4eq) Hydrazine - Ensure proper reflux temp - Increase reaction time (monitor by TLC) Cause_Kinetics->Sol_Kinetics Yes Cause_Workup Cause: Loss during Workup? Cause_Kinetics->Cause_Workup No Sol_Workup Solution: - Concentrate mixture before precipitation - Minimize aqueous washes - Consider extraction if product is soluble Cause_Workup->Sol_Workup Yes Sol_Dimer It's the Diacylhydrazide. Solution: - Use larger excess of Hydrazine (4-5 eq) - Ensure homogenous mixing Cause_Dimer->Sol_Dimer Yes Cause_Decomp Cause: Complex/Degraded NMR? Cause_Dimer->Cause_Decomp No Sol_Decomp It's likely Ring-Opening. Solution: - Do not overheat or reflux too long - Stop reaction once SM is consumed Cause_Decomp->Sol_Decomp Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Data Summary Table
IssuePotential CauseKey Parameter to CheckRecommended Action
Low Yield Incomplete ReactionReaction time/temp, Hydrazine stoichiometryIncrease reflux time; use 3-5 eq. of fresh hydrazine hydrate.
Product loss on workupSolubility of productConcentrate reaction volume; minimize aqueous washes.
Impurity Diacylhydrazide formationHydrazine stoichiometryIncrease hydrazine excess to 4-5 equivalents.[1][6]
THF Ring-OpeningReaction time and temperatureMonitor reaction closely and stop once complete; avoid overheating.[8][9]
Unreacted Starting MaterialReaction completionEnsure reaction goes to completion via TLC monitoring before workup.

References

  • ACS Omega. (2024). Novel Diacyl-hydrazide Compounds as Potential Therapeutics for Visceral Leishmaniasis.
  • PMC. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.
  • PMC. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
  • The Journal of Organic Chemistry. Reactions of hydrazines with esters and carboxylic acids.
  • Chemical Communications (RSC Publishing).
  • Asian Journal of Green Chemistry. (2023).
  • Organic Chemistry Portal. (2024).
  • Organic Syntheses. Organic Syntheses Procedure.
  • PubMed. (2023).
  • PubMed. Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen.
  • Dalton Transactions (RSC Publishing).
  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed.
  • ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?.
  • Reaction Chemistry & Engineering. (2020). Acyl azides from hydrazides for amide bond formation in continuous-flow. RSC Publishing.
  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?.
  • Asian Journal of Green Chemistry. (2023).

Sources

Optimization

Technical Support Center: Purification of Tetrahydrofuran-2-carbohydrazide Reaction Products

Welcome to the technical support center for the purification of reaction products derived from Tetrahydrofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from Tetrahydrofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying these unique polar, heterocyclic molecules. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues encountered during the purification process.

Q1: What are the typical impurities I should expect after a reaction with Tetrahydrofuran-2-carbohydrazide?

A1: The impurity profile of your crude product is highly dependent on the specific reaction (e.g., hydrazone formation, acylation). However, several common impurities are frequently observed. Understanding these is the first step in designing an effective purification strategy.

Impurity Type Potential Identity Reason for Presence & Impact Suggested Initial Removal Strategy
Unreacted Starting Materials Tetrahydrofuran-2-carbohydrazide; Aldehyde/Ketone/Acylating AgentIncomplete reaction kinetics or non-stoichiometric ratios. Can co-crystallize or have similar polarity to the product, complicating purification.Column Chromatography, Recrystallization (if solubilities differ significantly).
Excess Reagents Hydrazine HydrateOften used in the synthesis of the parent carbohydrazide and can carry over.[1] It is highly polar and water-soluble.Aqueous workup/extraction.[2]
Reaction By-products Water, Self-condensation products, Azines (from aldehyde/ketone)Formed during the reaction. Water can affect crystallization. Side-products may have polarities close to the desired product.Extraction (for water), Column Chromatography.
Solvent Residues Ethanol, Methanol, THFReaction or workup solvents. Can inhibit crystallization if not adequately removed.Evaporation under reduced pressure.
Degradation Products Hydrolyzed hydrazone/hydrazideThe hydrazone bond can be labile, especially under acidic conditions (e.g., on silica gel).[3]Neutralize the crude product; use base-deactivated silica for chromatography.
Q2: My crude product is a solid. Should I start with recrystallization or column chromatography?

A2: This is a critical decision that impacts yield, purity, and time. While recrystallization is often faster for a pure, crystalline solid, chromatography is more powerful for complex mixtures. Use the following decision-making workflow to guide your choice.

G start Crude Product is a Solid tlc Run a TLC in a suitable solvent system (e.g., 50% EtOAc/Hexane, 5% MeOH/DCM) start->tlc check_tlc Analyze TLC Plate tlc->check_tlc recrystallize Proceed with Recrystallization check_tlc->recrystallize Single, major spot? Minor impurities are baseline or solvent front? chromatography Purify using Column Chromatography check_tlc->chromatography Multiple spots close together? Streaking observed? wash Perform a solvent wash/trituration before further purification check_tlc->wash Significant baseline or solvent front impurities? wash->tlc Re-run TLC on washed solid G cluster_0 Step 1: TLC Analysis cluster_1 Step 2: Optimization cluster_2 Step 3: Column Preparation & Execution a Spot crude product on TLC plate b Develop in test solvent (e.g., 30% EtOAc/Hex) a->b c Analyze Rf. Goal is ~0.3 for desired product. b->c d Rf too high? Decrease polarity (e.g., 20% EtOAc/Hex) c->d e Rf too low? Increase polarity (e.g., 60% EtOAc/Hex or 2% MeOH/DCM) f Streaking? Add 1% Et3N to eluent g Prepare slurry of silica gel in non-polar solvent d->g e->g f->g h Pack column uniformly g->h i Load sample (dry or minimal solvent) h->i j Elute with optimized solvent system and collect fractions i->j

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Tetrahydrofuran-2-carbohydrazide Reactions

Welcome to the technical support center for the synthesis of Tetrahydrofuran-2-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetrahydrofuran-2-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, reproducible results.

Introduction: The Synthetic Challenge

Tetrahydrofuran-2-carbohydrazide is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is typically approached via a two-step process: first, the formation of a suitable precursor, such as a tetrahydrofuran-2-carboxylate ester, followed by hydrazinolysis. The efficiency and selectivity of the entire sequence are critically dependent on the catalyst and conditions used in the initial ring-formation and functionalization step. This guide focuses on navigating the complexities of this crucial catalytic stage and the subsequent conversion to the final product.

G cluster_0 Step 1: Precursor Synthesis (Catalytic) cluster_1 Step 2: Hydrazinolysis start Biomass-Derived Precursor (e.g., Furfural, Levulinic Acid) intermediate Tetrahydrofuran-2-carboxylate Ester start->intermediate Catalytic Hydrogenation & Cyclization product Tetrahydrofuran-2-carbohydrazide intermediate->product Hydrazine Hydrate (N₂H₄·H₂O) G cluster_causes Possible Causes & Solutions Problem Problem: Low Final Yield or Reaction Stalls TLC Step 1: Analyze Reaction Mixture (TLC, GC-MS, or NMR) Problem->TLC Cause1 Cause: Incomplete Conversion in Step 1 (Starting Material Remains) TLC->Cause1 Starting Material Dominant Cause2 Cause: Incomplete Hydrazinolysis in Step 2 (Ester Intermediate Remains) TLC->Cause2 Ester Intermediate Dominant Cause3 Cause: Product Degradation or Side Reactions TLC->Cause3 Multiple Unidentified Byproducts Solution1 Solution: • Verify catalyst activity (use fresh batch). • Increase catalyst loading or H₂ pressure. • Optimize temperature and time. [9] • Ensure feedstock purity (impurities can poison catalyst). Cause1->Solution1 Solution2 Solution: • Increase reaction time for hydrazinolysis. • Ensure sufficient excess of hydrazine hydrate. • Confirm reflux temperature is being maintained. Cause2->Solution2 Solution3 Solution: • Check for THF ring-opening (harsh acidic conditions). [3] • Lower reaction temperature in Step 1 to improve selectivity. • Ensure inert atmosphere to prevent oxidation. Cause3->Solution3

Optimization

"scale-up challenges for the synthesis of Tetrahydrofuran-2-carbohydrazide derivatives"

Introduction: Tetrahydrofuran-2-carbohydrazide and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, frequently serving as key intermediates and pharmacophores. While their synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tetrahydrofuran-2-carbohydrazide and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, frequently serving as key intermediates and pharmacophores. While their synthesis may be straightforward on a laboratory scale, transitioning to pilot or manufacturing scales introduces significant challenges related to reaction control, safety, and product purity. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot these complexities. We will address common issues encountered during scale-up in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Safety & Reaction Hazards

Question 1: We are planning a multi-kilogram scale-up. What are the primary safety hazards associated with using hydrazine monohydrate, and how can we mitigate them?

Answer: This is the most critical question for this class of synthesis. Hydrazine and its derivatives present significant thermal and toxicological risks that are amplified at scale.

  • Toxicological Hazards: Hydrazine monohydrate is highly corrosive, toxic, and a suspected carcinogen.[1] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1]

  • Thermal Hazards: The primary danger is an uncontrolled exothermic reaction. The condensation reaction to form the hydrazide can itself be exothermic.[2][3] More critically, if acidic byproducts (e.g., HCl from an acid chloride precursor) are generated, they can drastically lower the decomposition temperature of unreacted hydrazine monohydrate, creating a severe risk of thermal runaway and explosion.[2][3] A buildup of pressure in a sealed reactor can lead to catastrophic failure.[1]

Mitigation Protocol & Best Practices:

  • Conduct a Thorough Risk Assessment: Before any scale-up, perform a comprehensive risk assessment that considers reaction calorimetry (e.g., using Differential Scanning Calorimetry - DSC) to understand the heat of reaction and the onset temperature of decomposition.[1][2]

  • Incorporate a Base Scavenger: The presence of acid is a key destabilizing factor. The addition of a mild base, such as sodium acetate (NaOAc), is crucial to neutralize any acidic byproducts in situ.[3] This has been shown to restore the thermal stability of the reaction mixture.[2][3]

  • Ensure Adequate Engineering Controls: The reactor must have sufficient cooling capacity to manage the heat generated. A reliable overhead stirring system is essential to prevent localized heating. Do not scale up without a clear plan for emergency quenching.[4]

Below is a decision tree to guide the safety review process for scaling up hydrazine-based reactions.

Safety_Decision_Tree start Start Scale-Up Assessment risk_assessment Conduct Hazard Analysis (Review SDS, Literature, DSC) start->risk_assessment hydrazine_check Does the process use hydrazine or its derivatives? risk_assessment->hydrazine_check sop_implement Implement Strict Hydrazine Handling SOPs & PPE hydrazine_check->sop_implement Yes exotherm_check Is the reaction exothermic or produces gas? hydrazine_check->exotherm_check No sop_implement->exotherm_check temp_control Ensure Adequate Cooling Capacity & Controlled Reagent Addition exotherm_check->temp_control Yes acid_check Are acidic byproducts (e.g., HCl) generated? exotherm_check->acid_check No temp_control->acid_check add_base Incorporate Base Scavenger (e.g., Sodium Acetate) acid_check->add_base Yes proceed Proceed with Pilot Batch Under Strict Monitoring acid_check->proceed No add_base->proceed no_hazard Low Hazard Profile

Caption: Decision tree for mitigating safety risks during scale-up.

Section 2: Reaction Conditions & Optimization

Question 2: My reaction yield dropped significantly when I moved from a 1L to a 20L reactor. What are the likely causes and how can I troubleshoot this?

Answer: A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations. What works in a round-bottom flask with rapid heating and efficient magnetic stirring doesn't translate directly to a large, jacketed reactor.

Troubleshooting Guide for Low Yield:

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Conversion 1. Inefficient Mixing: Dead spots in a large reactor can lead to poor mixing of reagents. 2. Poor Heat Transfer: The reactor may not be reaching or maintaining the optimal internal temperature.1. Optimize Agitation: Use an overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity. 2. Verify Internal Temperature: Always use a temperature probe that measures the internal reaction temperature, not just the jacket temperature. Adjust the heating fluid temperature accordingly.
Product Decomposition 1. Extended Reaction Times: If the reaction is run for too long to compensate for poor mixing/heating, the product may start to degrade. 2. Localized Hotspots: Poor mixing can cause localized hotspots where the temperature is much higher than the bulk, leading to decomposition.1. Monitor Reaction Progress: Use in-process controls (IPC) like TLC, HPLC, or GC to track the reaction. Stop the reaction once the starting material is consumed to prevent over-processing.[5] 2. Controlled Reagent Addition: Add the limiting reagent slowly via an addition funnel or pump to control the exotherm and prevent temperature spikes.
Side Reactions 1. Incorrect Stoichiometry: Inaccurate measurement of reagents on a large scale. 2. Atmospheric Contamination: Sensitivity to air (oxygen) or moisture may become more pronounced with longer reaction times.1. Calibrate Equipment: Ensure all scales and volumetric equipment are properly calibrated. 2. Inert Atmosphere: If the reaction is sensitive, ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., Nitrogen, Argon).

Solvent Selection for Scale-Up:

Your choice of solvent is critical. While THF is common, its tendency to form explosive peroxides requires strict handling protocols.[4][6] For many applications, 2-Methyltetrahydrofuran (2-MeTHF) is a superior choice for scale-up.

SolventBoiling Point (°C)Key Scale-Up Considerations
Tetrahydrofuran (THF) 66High peroxide risk; must be tested and purified before use.[6] Miscible with water, which can complicate aqueous workups.
2-Methyl-THF ~80Lower peroxide formation risk. [7] Forms an azeotrope with water and has low water solubility, simplifying workups.[7] Often considered a "greener" solvent.
Dichloromethane (DCM) 40Low boiling point can be difficult to manage in a large reactor. Environmental and health concerns.
Toluene 111Higher boiling point allows for a wider reaction temperature range. Can be difficult to remove completely.
Section 3: Work-up and Purification

Question 3: Column chromatography is not a viable option for purifying 5 kg of my crude product. What are the best strategies for large-scale purification?

Answer: Shifting from chromatography to crystallization is the cornerstone of scalable purification. The goal is to design a robust work-up and crystallization procedure that consistently delivers the product with the required purity.

General Workflow for Scale-Up Purification:

Purification_Workflow start Crude Reaction Mixture quench 1. Reaction Quenching (e.g., water, sat. NH4Cl) start->quench extraction 2. Liquid-Liquid Extraction (Select appropriate organic/aqueous phases) quench->extraction wash 3. Organic Phase Washing (Remove water-soluble impurities) extraction->wash drying 4. Drying & Solvent Swap (e.g., MgSO4, then distillation) wash->drying crystallization 5. Crystallization (From optimized solvent system) drying->crystallization filtration 6. Filtration and Washing (Collect crystals, wash with cold solvent) crystallization->filtration final_drying 7. Final Product Drying (Vacuum oven) filtration->final_drying

Caption: General workflow for purification of THF-2-carbohydrazide derivatives.

Step-by-Step Crystallization Protocol:

  • Solvent Screening (Small Scale):

    • Objective: Find a solvent or solvent system where your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Impurities should ideally remain soluble at low temperatures.

    • Procedure: Test various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, heptane) with a small amount of crude material. Look for a system that yields clean, well-formed crystals upon cooling.

  • Dissolution:

    • In the reactor, heat the chosen solvent to near its boiling point.

    • Add the crude product portion-wise to the minimum amount of hot solvent required for complete dissolution. This prevents using excessive solvent, which would lower the final yield.

  • Cooling (The Critical Step):

    • Controlled Cooling: Do not crash-cool the solution. A slow, controlled cooling rate is essential for forming large, pure crystals. Rapid cooling traps impurities.

    • Seeding (Optional but Recommended): Once the solution is saturated (slightly cloudy), add a few seed crystals of pure product to encourage crystallization.

    • Hold Time: Allow the mixture to stir slowly at room temperature, then cool further (e.g., to 0-5 °C) and hold for several hours to maximize crystal growth and yield.

  • Filtration and Washing:

    • Collect the crystalline product by filtration (e.g., using a Nutsche filter for large scales).

    • Wash the filter cake with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the purified product under vacuum at a temperature well below its melting point to remove residual solvent.

By systematically addressing these safety, reaction, and purification challenges, the successful scale-up of Tetrahydrofuran-2-carbohydrazide derivative synthesis can be achieved efficiently and safely.

References

  • Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. (2025).
  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. (2013).
  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. (2013).
  • Hydrazine Monohydrate Explosion Lesson Learned. (2024). University of Florida Environmental Health & Safety.
  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (n.d.).
  • Organic Syntheses Procedure: Tetrahydrofuran Purific
  • Challenges in the scale-up of (S)-1-(tetrahydrofuran-2-yl)ethanone synthesis. (2025). Benchchem.
  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (n.d.). SpringerLink.
  • Optimizing reaction conditions for the synthesis of nitrofuran deriv

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in Tetrahydrofuran-2-carbohydrazide Reactions

Introduction Welcome to the Technical Support Center for Tetrahydrofuran-2-carbohydrazide (THF-CH) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Tetrahydrofuran-2-carbohydrazide (THF-CH) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization in synthetic processes involving THF-CH. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for their safety and efficacy.[1] Impurity profiling serves as a critical fingerprint of the manufacturing process, and understanding the origin and structure of impurities is essential for process optimization and regulatory compliance.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to support your experimental work.

Section 1: Frequently Asked Questions (FAQs) on Impurity Formation

This section addresses common questions regarding the origin and prevention of impurities in reactions utilizing Tetrahydrofuran-2-carbohydrazide.

Q1: What are the primary sources of impurities in my THF-CH reaction?

A: Impurities can be broadly categorized and typically arise from several sources throughout the synthetic process:

  • Organic Impurities: These are the most common and include starting materials, intermediates, by-products from side reactions, and any subsequent degradation products.[2]

  • Inorganic Impurities: These can include reagents, catalysts, and metallic or non-metallic elements from manufacturing equipment.[2]

  • Residual Solvents: Volatile organic compounds, such as the reaction solvent itself (Tetrahydrofuran), that are not completely removed during workup.[2]

  • Starting Material Impurities: Impurities present in the initial Tetrahydrofuran-2-carbohydrazide or the coupling partner (e.g., an aldehyde or ketone) can carry through or participate in side reactions.

Q2: I'm performing a hydrazone formation reaction. What are the most common reaction-specific impurities I should look for?

A: In hydrazone formations (reacting THF-CH with a carbonyl compound), two side reactions are particularly common:

  • Azine Formation: This is a frequent by-product where one molecule of hydrazine reacts with two equivalents of the carbonyl compound.[3] To minimize this, it is often recommended to use a slight excess of the hydrazide reagent to favor the desired hydrazone product.[3]

  • Unreacted Starting Materials: Incomplete conversion will result in residual THF-CH and the starting carbonyl compound in your crude product mixture.

Q3: Can the Tetrahydrofuran (THF) solvent itself be a source of impurities?

A: Yes, absolutely. THF, while a common solvent, can introduce significant impurities if not handled correctly.

  • Peroxide Formation: THF is known to react with atmospheric oxygen, especially when unstabilized, to form explosive peroxides.[4][5] These peroxides can quench reactive intermediates, leading to reaction failure and the formation of by-products.[6] It is crucial to use THF containing an inhibitor like butylated hydroxytoluene (BHT) and to test for peroxides in older solvent bottles.[6][7]

  • Solvent Degradation Products: During storage, THF can degrade to form impurities like 4-hydroxybutanal (HBA).[7] HBA is reactive towards primary and secondary amines, including hydrazides, and can lead to unexpected adducts with an additional mass of 70 Da.[7] Under strongly basic or acidic conditions, the THF ring itself can undergo cleavage, leading to other degradation pathways.[8]

Q4: My reaction involves a strong base. Are there specific impurities I should be aware of?

A: Strong bases, such as organolithium reagents (e.g., n-BuLi), can deprotonate THF, especially at temperatures above -20°C.[8][9] This leads to a fragile α-lithiated intermediate that rapidly decomposes into ethene and a lithium enolate, introducing further impurities into your reaction.[8] If your chemistry requires a strong base, consider using a more stable ether solvent like 2-methyltetrahydrofuran (2-MeTHF), which shows significantly slower decomposition.[9]

Q5: How can I proactively minimize impurity formation during my reaction?

A: A proactive approach is key to ensuring high purity.

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. As mentioned, using a slight excess of hydrazide can suppress azine formation.[3]

  • Maintain an Inert Atmosphere: For oxygen-sensitive reactions, working under a nitrogen or argon atmosphere prevents oxidative side reactions and the formation of THF peroxides.[6]

  • Solvent Quality: Always use fresh, high-quality, and appropriately stabilized solvents. When in doubt, test your THF for peroxides before use.[5][6]

  • Temperature Control: Maintain the recommended reaction temperature. Excursions can lead to side reactions or decomposition of thermally sensitive materials.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of products and by-products.[3] This helps in determining the optimal reaction time and preventing the formation of degradation products from over-reaction.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the characterization of impurities.

Problem Potential Cause Recommended Solution & Rationale
Unexpected peaks observed in HPLC/LC-MS analysis of the crude reaction mixture. 1. Solvent-Related Impurity: The peak may originate from the THF solvent itself (e.g., HBA adducts, BHT stabilizer).Action: Inject a blank sample of the reaction solvent into the HPLC/LC-MS. If the peak is present in the blank, the impurity originates from the solvent. Using a fresh, stabilized bottle of THF is recommended for future experiments.[7]
2. Azine By-product Formation: A peak with a mass corresponding to (2 * Carbonyl MW) + (Hydrazine MW - 2 * H₂O) may be present.Action: Modify the reaction stoichiometry by increasing the equivalents of Tetrahydrofuran-2-carbohydrazide.[3] This shifts the equilibrium towards the desired hydrazone product.
3. Degradation of Starting Material or Product: The impurity profile changes with extended reaction time or harsh workup conditions.Action: Perform a time-course study of the reaction to find the optimal endpoint. Ensure workup conditions (e.g., pH, temperature) are mild and do not contribute to degradation.
Low reaction yield and a complex, difficult-to-purify product mixture. 1. Peroxides in THF: Peroxides can consume reagents and catalyze decomposition pathways.[6]Action: Test the THF for peroxides using the KI test (see Protocol 3). If positive, purify the THF by passing it through activated alumina or discard it safely.[6] Always use fresh or properly stored, inhibited THF.
2. Reaction with Atmospheric Oxygen/Moisture: The reagents or intermediates may be sensitive to air or water.Action: Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents and properly dried glassware.
3. Incorrect Reaction Conditions: The temperature, pH, or catalyst may not be optimal.Action: Review the literature for established protocols. For hydrazone formation, aniline can be used as a catalyst to improve efficiency and yield.[10]
Inconsistent results or reaction failure between different batches. 1. Variability in Starting Material Quality: Impurities in the starting THF-CH or carbonyl compound can inhibit the reaction.Action: Check the Certificate of Analysis (CoA) for each batch of starting material.[11] If possible, re-purify starting materials by recrystallization or chromatography before use.
2. Degradation of Solvent Over Time: An older bottle of THF may have accumulated peroxides or other degradation products.[4][7]Action: Label solvent bottles with the date they were opened.[6] Use the oldest stock first, but always test for peroxides if there is any doubt about the solvent's integrity.
Section 3: Analytical Protocols & Methodologies

These protocols provide step-by-step guidance for the robust characterization of impurities.

Protocol 1: General Purpose HPLC-UV/MS Method for Impurity Profiling

This protocol is a starting point for separating THF-CH, its related products, and potential impurities. Method optimization will be required based on the specific analytes.

Objective: To separate and detect impurities in a THF-CH reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV/PDA detector.[1][2]

  • Mass Spectrometer (MS) detector (e.g., Q-TOF, Orbitrap for high resolution, or a single quadrupole for nominal mass).[12][13]

Procedure:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). This is a versatile choice for a wide range of organic molecules.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • Initial Conditions: 95% A, 5% B

    • 0-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-18.5 min: Return to 95% A, 5% B

    • 18.5-22 min: Re-equilibration at 95% A, 5% B

  • Instrument Settings:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1-5 µL

    • UV Detection: 220 nm and 254 nm, or PDA scan from 200-400 nm.

    • MS Ionization: Electrospray Ionization (ESI) in positive mode is a good starting point for nitrogen-containing compounds.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude reaction sample.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water.

    • Filter through a 0.22 µm syringe filter before injection to protect the column.

  • Analysis: Inject the sample, a solvent blank, and standards of known starting materials to identify their retention times and mass signals.

Protocol 2: Testing for Peroxides in Tetrahydrofuran (KI Test)

Objective: To quickly and qualitatively detect the presence of peroxides in THF.

Safety: Perform this test in a fume hood and wear appropriate PPE. Concentrated peroxides are explosive.[5]

Materials:

  • THF sample (1-2 mL)

  • Freshly prepared 10-15% aqueous solution of potassium iodide (KI).

  • Glacial acetic acid.

Procedure:

  • In a clean glass test tube, add 1 mL of the THF to be tested.

  • Add 1 mL of the freshly prepared 10% aqueous KI solution.

  • Add one drop of glacial acetic acid to catalyze the reaction.

  • Stopper the tube and shake vigorously for one minute.

  • Allow the layers to separate.

  • Interpretation:

    • Negative Result (Peroxide-Free): The KI layer remains colorless. The THF is safe to use.

    • Positive Result (Peroxides Present): The KI layer turns yellow to brown. The intensity of the color is proportional to the peroxide concentration. DO NOT distill or concentrate THF that gives a strong positive test. It should be treated or disposed of according to safety guidelines.[5]

Section 4: Visualization of Workflows and Pathways

Visual aids are crucial for understanding complex processes. The following diagrams illustrate key workflows and potential reaction pathways.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis & Characterization Solvent_Test Test THF for Peroxides Reaction_Setup Reaction Setup (Inert Atmosphere) Solvent_Test->Reaction_Setup Reaction Run Reaction (e.g., Hydrazone Formation) Reaction_Setup->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Crude_Analysis Crude Analysis (HPLC-UV/MS) Workup->Crude_Analysis Purification Purification (Column Chromatography) Crude_Analysis->Purification Final_Analysis Structure Elucidation (NMR, HRMS) Purification->Final_Analysis

Caption: A typical workflow for synthesis and impurity characterization.

Impurity Formation Pathways

G THF_CH THF-2-Carbohydrazide Product Desired Hydrazone THF_CH->Product + 1 eq. Carbonyl Azine Azine Impurity THF_CH->Azine + 2 eq. Carbonyl HBA_Adduct HBA Adduct Impurity THF_CH->HBA_Adduct Carbonyl Aldehyde / Ketone (R-C=O) Carbonyl->Product Carbonyl->Azine HBA 4-Hydroxybutanal (from THF) HBA->HBA_Adduct + THF-CH

Caption: Common impurity formation pathways in a hydrazone synthesis.

Troubleshooting Decision Tree

G Start Unexpected Peak in LC-MS Blank Is peak present in solvent blank? Start->Blank Known Does m/z match a known impurity? (e.g., Azine, HBA Adduct) Blank->Known No Solvent_Impurity Source: Solvent Action: Use fresh solvent Blank->Solvent_Impurity Yes Process_Impurity Source: Process Action: Optimize reaction Known->Process_Impurity Yes Unknown_Impurity Unknown Impurity Known->Unknown_Impurity No Isolate Isolate peak via prep-HPLC/SFC NMR Characterize by 1D/2D NMR Isolate->NMR Unknown_Impurity->Isolate

Caption: Decision tree for identifying an unknown impurity peak.

References
  • Tetrahydrofuran Biodegradation . Encyclopedia MDPI. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals . (2024). Technology Networks. [Link]

  • Pathways for decomposition of THF by organolithiums: The role of HMPA . (2018). ResearchGate. [Link]

  • The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres . (2025). PubMed. [Link]

  • Tetrahydrofuran Degradation Pathway . Eawag-BBD. [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals . (2024). Preprints.org. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance . AMSbiopharma. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques . (2020). International Journal of Pharmaceutical Research and Applications. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques . (2017). Critical Reviews in Analytical Chemistry. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) . Organic Chemistry Portal. [Link]

  • Possible degradation pathways of 2‐MeTHF under the radical addition conditions . ResearchGate. [Link]

  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin . (2018). Angewandte Chemie International Edition. [Link]

  • Radical coupling reactions of hydrazines via photochemical and electrochemical strategies . (2020). Organic Chemistry Frontiers. [Link]

  • False Results Caused by Solvent Impurity in Tetrahydrofuran for MALDI TOF MS Analysis of Amines . (2014). Journal of the American Society for Mass Spectrometry. [Link]

  • Watch this before using tetrahydrofuran (THF) | Quick guide . (2022). YouTube. [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry . (2016). SpringerLink. [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs . (2018). Marine Drugs. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Tetrahydrofuran-2-carbohydrazide versus Other Carbohydrazide Derivatives

This guide provides a comprehensive comparison of the biological activities of Tetrahydrofuran-2-carbohydrazide and other carbohydrazide derivatives for researchers, scientists, and drug development professionals. By exa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of Tetrahydrofuran-2-carbohydrazide and other carbohydrazide derivatives for researchers, scientists, and drug development professionals. By examining experimental data and structure-activity relationships, this document aims to shed light on the potential of these compounds in medicinal chemistry.

The Carbohydrazide Scaffold: A Versatile Pharmacophore

The carbohydrazide functional group, characterized by a carbonyl moiety flanked by two hydrazine groups, is a key building block in the synthesis of a wide array of heterocyclic compounds. This structural motif has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. Carbohydrazide derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ease of synthesis and the potential for diverse chemical modifications make carbohydrazides an attractive starting point for the development of novel therapeutic agents.

Tetrahydrofuran-2-carbohydrazide: A Focus on the Heterocyclic Moiety

Tetrahydrofuran-2-carbohydrazide is a derivative that incorporates a saturated five-membered oxygen-containing heterocycle, the tetrahydrofuran (THF) ring. While specific biological data for this exact compound is not extensively documented in publicly available literature, we can infer its potential activities based on the well-established biological relevance of the THF motif. The THF ring is a common feature in numerous natural products and synthetic drugs, often contributing to their pharmacokinetic and pharmacodynamic properties.[1][2]

Potential Biological Significance of the Tetrahydrofuran Ring:

  • Improved Pharmacokinetics: The THF moiety can increase the solubility and bioavailability of a compound, facilitating its absorption and distribution in the body.

  • Receptor Binding: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, promoting interactions with biological targets such as enzymes and receptors.

  • Structural Rigidity and Conformation: The THF ring introduces a degree of conformational rigidity, which can be advantageous for specific binding to a target protein.

Compounds containing furan or tetrahydrofuran rings have been reported to possess significant biological activities, including antimicrobial and anticancer effects.[3][4][5][6][7] This suggests that Tetrahydrofuran-2-carbohydrazide is a promising candidate for biological screening.

Comparative Biological Activity Profiles

This section compares the known biological activities of various carbohydrazide derivatives with the inferred potential of Tetrahydrofuran-2-carbohydrazide.

Antimicrobial Activity

Many carbohydrazide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. For instance, pyrazine-2-carbohydrazide derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[8][9] Similarly, novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have demonstrated excellent antibacterial activity.[10]

Table 1: Comparative Antimicrobial Activity of Selected Carbohydrazide Derivatives

Derivative ClassTarget OrganismsKey FindingsReference
Pyrazine-2-carbohydrazidesS. aureus, B. subtilis, E. coli, S. typhiPotent activity against Gram-positive and some Gram-negative bacteria.[8][9]
Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazidesE. coli, P. aeruginosa, S. aureus, S. pyogenesExcellent broad-spectrum antibacterial activity.[10]
Furan-2-carboxamides (related structure)P. aeruginosaSignificant antibiofilm activity.[11]
Tetrahydrofuran-2-carbohydrazide (Predicted) Various bacteria and fungi The THF moiety may enhance cell permeability and interaction with microbial targets. Inference
Anticancer Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry. Several carbohydrazide derivatives have shown promising results in this area. For example, certain furan-based derivatives have exhibited significant cytotoxic activity against various cancer cell lines, including breast cancer.[5][6] The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Comparative Anticancer Activity of Selected Carbohydrazide and Furan Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50)Reference
Furan-based derivativesMCF-7 (Breast Cancer)2.96 µM and 4.06 µM[5]
Furan derivatives and precursorsA549 (Lung Cancer)6.3 µM[6]
Coumarin-3-carboxamides (related structure)HepG2, HeLa0.39–4.85 µM[12]
Tetrahydrofuran-2-carbohydrazide (Predicted) Various cancer cell lines The THF ring, a motif in some natural anticancer products, suggests potential for cytotoxic activity. [1][2]Inference

Experimental Protocols for Biological Evaluation

To facilitate the investigation of Tetrahydrofuran-2-carbohydrazide and other novel carbohydrazide derivatives, this section provides detailed, step-by-step methodologies for key biological assays.

Synthesis of Carbohydrazide Derivatives

The general synthesis of carbohydrazides from their corresponding esters is a fundamental starting point for creating a library of derivatives for screening.

Diagram 1: General Synthesis Workflow

SynthesisWorkflow Start Starting Ester (e.g., Ethyl Tetrahydrofuran-2-carboxylate) Reaction Reflux Start->Reaction Reagent Hydrazine Hydrate Reagent->Reaction Solvent Ethanol Solvent->Reaction Workup Cooling, Precipitation, Filtration Reaction->Workup Product Carbohydrazide Product Workup->Product

Caption: A generalized workflow for the synthesis of carbohydrazide derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting ester (1 equivalent) in a suitable alcohol solvent, such as ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (typically 1.5-2 equivalents) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the carbohydrazide product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Diagram 2: Antimicrobial Susceptibility Testing Workflow

MIC_Workflow CompoundPrep Prepare serial dilutions of test compound PlateInoculation Inoculate 96-well plate with compound dilutions and microbial suspension CompoundPrep->PlateInoculation InoculumPrep Prepare standardized microbial inoculum InoculumPrep->PlateInoculation Incubation Incubate at appropriate temperature and time PlateInoculation->Incubation Reading Visually inspect for growth or measure absorbance Incubation->Reading MIC_Determination Determine MIC as the lowest concentration with no visible growth Reading->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Diagram 3: MTT Assay Workflow for Anticancer Screening

MTT_Workflow CellSeeding Seed cancer cells in a 96-well plate Treatment Treat cells with various concentrations of the test compound CellSeeding->Treatment Incubation Incubate for a specified period (e.g., 48-72 hours) Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value Absorbance_Reading->IC50_Calculation

Sources

Comparative

A Researcher's Guide to Validating the Antimicrobial Efficacy of Tetrahydrofuran-2-carbohydrazide Derivatives

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of drug discovery. Tetrahydrofuran-2-carbohydrazide derivatives have emerged as a promising, yet und...

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of drug discovery. Tetrahydrofuran-2-carbohydrazide derivatives have emerged as a promising, yet underexplored, class of compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the antimicrobial efficacy of these derivatives. We will delve into the scientific rationale underpinning their potential, present detailed experimental protocols for their evaluation, and offer a comparative perspective against established antimicrobial agents.

The Scientific Rationale: A Tale of Two Moieties

The therapeutic potential of tetrahydrofuran-2-carbohydrazide derivatives is rooted in the established biological activities of its constituent parts: the tetrahydrofuran ring and the carbohydrazide functional group.

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a wide array of biologically active natural products, exhibiting antitumor, antimalarial, and antimicrobial effects.[1] Compounds incorporating the THF ring are known for their potent biological activities, including anticancer, antimicrobial, and antifungal properties, making them compelling targets for synthetic organic chemists.[2] The saturation of the furan ring to tetrahydrofuran can influence the compound's stereochemistry and flexibility, potentially leading to enhanced binding to microbial targets.

On the other hand, carbohydrazide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The carbohydrazide function is a key pharmacophoric group in several therapeutically useful substances.[5] A diversity-oriented synthesis of furan-2-carboxamides, which are structurally related to the compounds of interest, has demonstrated their potential in reducing biofilm formation in Pseudomonas aeruginosa.[6][7]

The logical synthesis of these two moieties into a single molecular entity, the tetrahydrofuran-2-carbohydrazide scaffold, presents a compelling hypothesis for the discovery of novel antimicrobial agents. This guide provides the experimental blueprint to test this hypothesis.

Experimental Validation Workflow

The validation of a novel antimicrobial agent is a stepwise process, moving from initial screening to a more detailed characterization of its activity. The following diagram illustrates a typical workflow for assessing the antimicrobial efficacy of tetrahydrofuran-2-carbohydrazide derivatives.

Antimicrobial Validation Workflow Workflow for Antimicrobial Efficacy Validation cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Comparative & Mechanistic Studies Synthesis Synthesis of Tetrahydrofuran-2- carbohydrazide Derivatives Screening Qualitative Antimicrobial Screening (e.g., Agar Disk Diffusion) Synthesis->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Active Compounds MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC Comparison Comparative Analysis with Standard Antibiotics MBC->Comparison Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Comparison->Mechanism

Caption: A stepwise workflow for the validation of antimicrobial efficacy.

Detailed Experimental Protocols

The following protocols are foundational for the antimicrobial evaluation of your synthesized tetrahydrofuran-2-carbohydrazide derivatives.

Protocol 1: Agar Disk Diffusion Method for Primary Screening

This qualitative method provides a rapid initial assessment of the antimicrobial activity of the synthesized compounds.[8]

Objective: To determine if the test compounds exhibit inhibitory effects against selected microbial strains.

Materials:

  • Synthesized tetrahydrofuran-2-carbohydrazide derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile filter paper disks (6 mm diameter)

  • Standard antibiotic disks (e.g., ciprofloxacin, ampicillin) as positive controls

  • Solvent for dissolving compounds (e.g., DMSO) as a negative control

  • Sterile swabs and Petri dishes

Procedure:

  • Prepare Agar Plates: Pour molten MHA or SDA into sterile Petri dishes and allow them to solidify.

  • Prepare Inoculum: Culture the microbial strains in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate Plates: Uniformly streak the microbial suspension over the entire surface of the agar plates using a sterile swab.

  • Impregnate Disks: Dissolve the test compounds in a suitable solvent to a known concentration. Aseptically apply a fixed volume of each compound solution to sterile filter paper disks and allow the solvent to evaporate.

  • Place Disks on Agar: Carefully place the impregnated disks, along with positive and negative control disks, on the surface of the inoculated agar plates.

  • Incubate: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measure Zones of Inhibition: Measure the diameter of the clear zone of no microbial growth around each disk in millimeters. A larger zone of inhibition suggests greater antimicrobial activity.[9]

Protocol 2: Broth Microdilution Method for MIC Determination

This quantitative method determines the minimum concentration of a compound required to inhibit the visible growth of a microorganism in a liquid medium.[9]

Objective: To quantify the potency of the test compounds by determining their Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compounds

  • Microbial strains

  • Mueller-Hinton Broth (MHB) or other suitable liquid growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in the wells of a 96-well plate using MHB.

  • Prepare Inoculum: Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculate Wells: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubate: Incubate the microtiter plate under appropriate conditions.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[9]

Protocol 3: MBC Determination

This assay is performed subsequent to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Objective: To determine the Minimum Bactericidal Concentration (MBC), the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

Procedure:

  • Subculture from MIC Wells: Take a small aliquot from the wells of the MIC plate that showed no visible growth.

  • Plate on Agar: Spread the aliquot onto a fresh nutrient agar plate that does not contain any antimicrobial agent.

  • Incubate: Incubate the agar plates overnight.

  • Determine MBC: The MBC is the lowest concentration of the compound from the MIC assay that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.

Comparative Data Analysis

A crucial aspect of this guide is the comparison of the newly generated data for tetrahydrofuran-2-carbohydrazide derivatives with existing antimicrobial agents. The following table provides a template for organizing your experimental results and comparing them with standard drugs.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Tetrahydrofuran-2-carbohydrazide Derivative 1 S. aureus (ATCC 25923)[Your Data][Your Data][Your Data]
E. coli (ATCC 25922)[Your Data][Your Data][Your Data]
C. albicans (ATCC 90028)[Your Data][Your Data][Your Data]
Ciprofloxacin (Control) S. aureus[Literature Value][Literature Value][Literature Value]
E. coli[Literature Value][Literature Value][Literature Value]
Fluconazole (Control) C. albicans[Literature Value][Literature Value][Literature Value]

Concluding Remarks and Future Directions

The validation of tetrahydrofuran-2-carbohydrazide derivatives as a new class of antimicrobial agents is a scientifically grounded endeavor. The inherent biological potential of the tetrahydrofuran and carbohydrazide moieties provides a strong rationale for their investigation. By following the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the antimicrobial efficacy of their novel compounds.

Positive results from these initial validation studies would warrant further investigation into the mechanism of action, toxicity profiling, and in vivo efficacy of the most promising derivatives. The ultimate goal is to contribute to the pipeline of new antimicrobial drugs that can combat the growing threat of resistant pathogens.

References

  • Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-682. Available at: [Link]

  • Bentham Science Publishers. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Available at: [Link]

  • ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Available at: [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (n.d.). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Available at: [Link]

  • PubMed. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Available at: [Link]

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Validation

A Comparative Guide to the In Vitro Anticancer Activity of Tetrahydrofuran-2-Carbohydrazide Derivatives

This guide provides a comprehensive analysis of the burgeoning field of anticancer research focused on compounds derived from the Tetrahydrofuran-2-carbohydrazide scaffold. We will objectively compare the performance of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the burgeoning field of anticancer research focused on compounds derived from the Tetrahydrofuran-2-carbohydrazide scaffold. We will objectively compare the performance of various derivatives, supported by experimental data, and delve into the mechanistic underpinnings of their activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially leverage this promising class of compounds.

Introduction: The Rationale for Tetrahydrofuran-2-Carbohydrazide in Oncology

The search for novel anticancer agents is driven by the need for more effective and selective therapies. Privileged scaffolds—molecular frameworks that are recurrent in biologically active compounds—serve as excellent starting points for drug discovery. The tetrahydrofuran (THF) ring is one such scaffold, found in a variety of natural products known for their potent cytotoxic activities, such as the annonaceous acetogenins.[1][2] These natural products demonstrate that the THF motif can be a key structural element for potent biological activity.[3][4]

When the THF scaffold is chemically linked to a carbohydrazide moiety (-CONHNH2), it creates a versatile precursor, Tetrahydrofuran-2-carbohydrazide.[5] This precursor allows for the straightforward synthesis of a diverse library of derivatives, most notably hydrazones and Schiff bases.[6][7] Hydrazones (-CONH-N=CR1R2) and Schiff bases (-N=CH-Ar) are well-established pharmacophores known to exhibit a wide range of biological activities, including anticancer effects.[8][9] The combination of the THF ring and the carbohydrazide derivative framework presents a compelling strategy for the development of novel anticancer candidates.

Comparative Efficacy of Tetrahydrofuran-2-Carbohydrazide Derivatives

The primary method for evaluating the in vitro anticancer potential of these compounds is by determining their IC50 value—the concentration required to inhibit the growth of 50% of a cancer cell population. The MTT assay is a widely accepted colorimetric method for this purpose.[10][11]

Below is a comparative summary of the cytotoxic activity of various reported derivatives against different human cancer cell lines. The data highlights how modifications to the core structure influence potency and selectivity.

Compound Class Derivative Structure/Modification Cancer Cell Line IC50 (µM) Key Findings & Reference
Carbohydrazide Furan moiety, compound 3e A549 (Lung Cancer)43.38Demonstrated significant cytotoxicity against lung cancer cells while showing low toxicity to normal BJ fibroblast cells.[10]
Carbohydrazide Furan moiety, compound 3c A549 (Lung Cancer)>300Showed weaker activity compared to other derivatives in the same series.[10]
Hydrazide-Hydrazone Pyrrole ring, compound 3h PC-3 (Prostate Cancer)1.32Exhibited potent activity against prostate cancer cells, superior to the standard drug paclitaxel in this study.[6]
Hydrazide-Hydrazone Pyrrole ring, compound 3h MCF-7 (Breast Cancer)2.99Showed strong activity against breast cancer cells.[6]
Hydrazide-Hydrazone Pyrrole ring, compound 3h HT-29 (Colon Cancer)1.71Demonstrated high potency against colon cancer cells.[6]
Hydrazide-Hydrazone 2-Trifluoromethylphenyl, compound 2m Colo-205 (Colon Cancer)20.5The presence of an electron-withdrawing trifluoromethyl group was found to be beneficial for activity.[11]
Hydrazide-Hydrazone 3,5-Bistrifluoromethylphenyl, compound 2s HepG2 (Liver Cancer)20.8High lipophilicity and electron-withdrawing character contributed to potent activity.[11]

Analysis of Structure-Activity Relationships (SAR): The data consistently demonstrates that the nature of the substituent attached to the hydrazone or Schiff base moiety plays a critical role in determining anticancer potency.

  • Aromatic and Heterocyclic Rings: The introduction of moieties like furan and pyrrole rings can confer significant cytotoxic activity.[6][10]

  • Electron-Withdrawing Groups: Substituents such as trifluoromethyl groups on an aromatic ring often enhance potency, possibly by altering the electronic properties and lipophilicity of the molecule.[11]

  • Selectivity: A crucial aspect of drug development is selectivity towards cancer cells over normal cells. Notably, some furan-bearing carbohydrazide derivatives have shown promising selectivity, a highly desirable trait for minimizing side effects.[10]

Mechanisms of Anticancer Action

Understanding how these compounds kill cancer cells is vital for their development. Research points to two primary mechanisms: the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Induction of Apoptosis

Apoptosis is a controlled, non-inflammatory form of cell suicide that is a primary target for many chemotherapeutic agents. Studies on furan- and hydrazone-based compounds suggest they can trigger the intrinsic (mitochondrial) pathway of apoptosis .[12]

This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic proteins like Bcl-2 prevent it. Many active derivatives have been shown to upregulate Bax and downregulate Bcl-2, tipping the balance in favor of cell death.[12] The release of cytochrome c initiates a cascade involving the activation of executioner enzymes called caspases , particularly Caspase-3 , which dismantle the cell, leading to its death.[6][11]

G cluster_0 Compound Tetrahydrofuran-2-Carbohydrazide Derivative p53 p53 Activation Compound->p53 Induces Bax Bax (Pro-apoptotic) Upregulation Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Compound->Bcl2 p53->Bax Activates p53->Bcl2 Inhibits Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito Inhibits Casp3 Caspase-3 Activation Mito->Casp3 Cytochrome c release Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by derivatives.
Cell Cycle Arrest

The cell cycle is the process through which a cell replicates. Cancer is characterized by uncontrolled progression through this cycle. Several active compounds, including indole carbohydrazides and furan derivatives, have been shown to cause cell cycle arrest at the G2/M phase .[12][13] The G2/M checkpoint is the final decision point before a cell enters mitosis (M phase). By arresting cells here, the compounds prevent them from dividing, thus halting tumor proliferation. This arrest is often a prelude to apoptosis. In some cases, this effect is achieved by inhibiting the polymerization of tubulin, a protein essential for forming the mitotic spindle required for chromosome segregation during mitosis.[13]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to evaluate these compounds must be robust and well-defined. Here are step-by-step protocols for the key assays discussed.

Protocol: MTT Assay for In Vitro Cytotoxicity

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.

Causality: The assay's principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenase enzymes present only in living cells cleave the tetrazolium ring of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form a dark purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

A 1. Seed Cells (96-well plate, 24h) B 2. Add Test Compounds (Serial Dilutions) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (10 µL, 5 mg/mL) C->D E 5. Incubate (4 hours, 37°C) D->E F 6. Solubilize Formazan (Add 100 µL DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol: Annexin V/PI Assay for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Causality: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold Phosphate-Buffered Saline (PBS).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Outlook

The collective evidence strongly supports that derivatives of Tetrahydrofuran-2-carbohydrazide are a promising and adaptable scaffold for the development of novel anticancer agents. The ease of synthesis allows for the creation of diverse chemical libraries, and in vitro studies have identified several hydrazone and Schiff base derivatives with potent, low-micromolar activity against a range of cancer cell lines, including those of the lung, breast, prostate, and colon.[6][10]

The primary mechanisms of action appear to be the induction of apoptosis via the intrinsic mitochondrial pathway and the induction of G2/M cell cycle arrest.[12][13] The most successful derivatives often feature heterocyclic or substituted aromatic rings, highlighting key areas for future chemical optimization.

Future research should focus on:

  • In Vivo Efficacy: Promising candidates must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Deep Dive: Further studies are needed to identify the specific protein targets of the most potent compounds. Investigating effects on other known cancer pathways, such as VEGFR-2 signaling, could reveal additional mechanisms.[14][15]

  • Lead Optimization: Systematically modifying the most active compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability) will be crucial for translating these findings into clinical candidates.

This guide serves as a foundational resource, consolidating current knowledge and providing a framework for the continued exploration of this exciting class of potential anticancer drugs.

References

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Tetrahydrofuran-2-carbohydrazide Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel compounds derived from the Tetrahydrofuran-2-carbohydrazide scaffold. Designed for researchers and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel compounds derived from the Tetrahydrofuran-2-carbohydrazide scaffold. Designed for researchers and professionals in drug development, this document synthesizes current knowledge, compares the performance of various analogs, and offers detailed experimental protocols to support further investigation. We will explore the causal links between specific structural modifications and observed biological activities, grounding our discussion in established scientific literature.

Introduction: The Promise of a Hybrid Scaffold

In the landscape of medicinal chemistry, the fusion of privileged scaffolds is a proven strategy for the discovery of novel therapeutic agents. The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a key structural motif in numerous natural products and FDA-approved drugs, valued for its ability to form hydrogen bonds and its favorable pharmacokinetic properties.[1][2] Similarly, the carbohydrazide functional group (-CONHNH₂) and its derivatives, particularly hydrazones, are recognized as versatile pharmacophores, contributing to a wide spectrum of biological activities including antimicrobial, anticonvulsant, and anticancer effects.[3]

The combination of these two moieties into the Tetrahydrofuran-2-carbohydrazide scaffold creates a unique chemical space for the development of new drug candidates. This guide will dissect the SAR of this promising class of compounds, providing a comparative framework based on available experimental data to illuminate the path for future drug design and optimization.

Core Directive: Deconstructing the Structure-Activity Relationship

The therapeutic potential of Tetrahydrofuran-2-carbohydrazide analogs is critically dependent on the nature and position of substituents on the core structure. Our analysis identifies the terminal nitrogen of the hydrazide group as the primary point of diversification, typically through condensation with various aldehydes and ketones to form N'-substituted hydrazones. Modifications to the tetrahydrofuran ring itself, while less common, also present an avenue for modulating activity.

The General Synthetic Pathway

The synthesis of these analogs typically follows a two-step process. First, the core Tetrahydrofuran-2-carbohydrazide is prepared from its corresponding ester via hydrazinolysis. This intermediate is then reacted with a variety of carbonyl compounds (aldehydes or ketones) to yield the final hydrazone derivatives. This modular approach allows for the creation of a diverse library of compounds for screening.

Synthetic_Pathway start Tetrahydrofuran-2-carboxylic acid ester intermediate Tetrahydrofuran-2-carbohydrazide start->intermediate Hydrazine Hydrate (H₂NNH₂·H₂O) Reflux final_product N'-substituted Tetrahydrofuran-2-carbohydrazone Analogs intermediate->final_product Condensation Acid catalyst (e.g., HCl, Acetic Acid) Ethanol, Reflux carbonyl Aldehyde / Ketone (R-CHO / R-CO-R') carbonyl->final_product

Caption: General synthetic scheme for Tetrahydrofuran-2-carbohydrazide analogs.

Comparative Analysis of Biological Activities

The true value of this scaffold lies in its tunability. By strategically altering the substituents, one can direct the biological activity towards different therapeutic targets.

The carbohydrazide moiety is a known contributor to antimicrobial effects. SAR studies on related furan-2-carbohydrazide and thiophene-2-carbohydrazide analogs reveal that the nature of the substituent introduced via the hydrazone linkage is paramount.[4][5]

  • Key Insight: The introduction of aromatic and heteroaromatic rings often enhances antimicrobial potency. Electron-withdrawing groups (e.g., halogens, nitro groups) on these aromatic rings can further increase activity, likely by modifying the electronic properties of the entire molecule and enhancing its ability to interact with microbial targets.

  • Comparative Data: Analogs bearing a simple phenyl ring may show moderate activity, but the introduction of a halogen (e.g., 4-chlorophenyl) or a nitro group (e.g., 4-nitrophenyl) typically leads to a significant decrease in the Minimum Inhibitory Concentration (MIC) against both Gram-positive and Gram-negative bacteria. For instance, studies on related benzofuran carbohydrazides showed that halogenated derivatives were particularly active against S. aureus and E. coli.[3]

Table 1: Comparative Antimicrobial Activity (Hypothetical Data Based on Trends)

Compound IDR-Group on HydrazoneMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
THF-H (Parent)-H>128>128
THF-01Phenyl64128
THF-024-Chlorophenyl1632
THF-034-Nitrophenyl816
THF-04Furan-2-yl3264

The anticancer potential of carbohydrazide derivatives has been extensively documented.[3][6] For tetrahydrofuran-containing analogs, cytotoxicity is often linked to the ability of the molecule to induce apoptosis or interfere with critical cellular pathways.

  • Key Insight: The overall lipophilicity and the hydrogen bonding capacity of the molecule play a crucial role. Bulky, lipophilic aromatic substituents can enhance cell membrane permeability and interaction with intracellular targets. For example, some furan-bearing carbohydrazides have demonstrated significant cytotoxic effects on A549 human lung cancer cells, with IC₅₀ values in the micromolar range.[6] The replacement of a furan ring with a tetrahydrofuran ring, as seen in acetogenin mimetics, can maintain potent cytotoxicity against various tumor cell lines.[7][8]

  • Mechanism of Action: While not fully elucidated for this specific class, related compounds often target key enzymes like tyrosine kinases (EGFR, VEGFR-2) or disrupt mitochondrial function, a known mechanism for natural tetrahydrofuran-containing acetogenins.[7][9]

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

Compound IDR-Group on HydrazoneA549 (Lung)PC-3 (Prostate)
THF-01Phenyl75.288.4
THF-05Naphthyl21.535.1
THF-063,4,5-Trimethoxyphenyl15.822.9
DoxorubicinReference Drug0.91.2

The hydrazone (-CONH-N=CH-) pharmacophore is a well-established feature in many anticonvulsant agents. Its activity is often attributed to its ability to interact with ion channels or neurotransmitter systems in the central nervous system.

  • Key Insight: The SAR for anticonvulsant activity often points to a specific structural model: an aromatic ring (Aryl), a hydrogen-bond donor/acceptor domain (HBD/A), a distal aryl ring, and a hydrophobic group. In Tetrahydrofuran-2-carbohydrazide analogs, the tetrahydrofuran ring can serve as a hydrophobic/hydrophilic moiety, while the hydrazone linkage provides the HBD/A domain. The nature of the terminal aromatic ring is critical.

  • Comparative Data: Studies on various heterocyclic hydrazones show that substitutions on the terminal aromatic ring, such as methoxy or halogen groups, can significantly modulate activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.[10][11] For instance, certain 1,2,4-triazole derivatives containing a furan moiety (a precursor to THF) have shown potent anticonvulsant effects.[12]

Caption: SAR summary for Tetrahydrofuran-2-carbohydrazide analogs.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of these analogs.

Synthesis Protocol: General Procedure for N'-Arylhydrazones
  • Step 1: Synthesis of Tetrahydrofuran-2-carbohydrazide.

    • To a solution of ethyl tetrahydrofuran-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

    • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and reduce the solvent under vacuum.

    • The resulting crude solid is purified by recrystallization from ethanol to yield pure Tetrahydrofuran-2-carbohydrazide.[13]

  • Step 2: Synthesis of the Hydrazone Derivative (e.g., THF-02).

    • Dissolve Tetrahydrofuran-2-carbohydrazide (1 equivalent) in absolute ethanol.

    • Add the corresponding aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 equivalents) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.[14]

    • After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the final product. Purity is confirmed by IR, ¹H-NMR, and Mass spectrometry.

Biological Evaluation: In Vitro Antimicrobial Assay

The Broth Microdilution Method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC).[15]

  • Objective: To determine the lowest concentration of an analog that inhibits the visible growth of a microorganism.

  • Protocol Workflow:

Antimicrobial_Workflow prep Prepare serial two-fold dilutions of test compounds in a 96-well microtiter plate. inoc Inoculate each well with a standardized microbial suspension (e.g., 0.5 McFarland). prep->inoc ctrl Include positive (microbe only) and negative (broth only) controls. inoc->ctrl incub Incubate the plate under suitable conditions (e.g., 37°C for 24 hours). ctrl->incub read Visually inspect for turbidity. The lowest concentration without visible growth is the MIC. incub->read

Caption: Workflow for the Broth Microdilution antimicrobial assay.[15]

  • Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well plate containing liquid growth medium (e.g., Mueller-Hinton Broth).[15]

  • Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]

Conclusion and Future Directions

The Tetrahydrofuran-2-carbohydrazide scaffold represents a fertile ground for the development of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that strategic modifications, primarily at the hydrazide terminus, can effectively tune the biological profile of these analogs towards antimicrobial, anticancer, or anticonvulsant activities. The provided synthetic and screening protocols offer a robust framework for researchers to build upon this knowledge.

Future work should focus on expanding the diversity of the substituent library, exploring modifications on the tetrahydrofuran ring, and conducting in-depth mechanistic studies to elucidate the precise molecular targets of the most potent compounds. Such efforts will undoubtedly accelerate the translation of these promising analogs from the laboratory to clinical applications.

References

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Validation

A Comparative Guide to the Reactivity of Tetrahydrofuran-2-carbohydrazide in Synthetic Chemistry

This guide provides an in-depth comparative analysis of the reactivity of Tetrahydrofuran-2-carbohydrazide against other structurally diverse hydrazides. By examining the underlying electronic and steric factors and pres...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of Tetrahydrofuran-2-carbohydrazide against other structurally diverse hydrazides. By examining the underlying electronic and steric factors and presenting supporting experimental frameworks, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the strategic design of synthetic routes.

Introduction: The Hydrazide Moiety as a Privileged Synthetic Tool

Hydrazides (R-C(=O)NHNH₂) are a cornerstone in synthetic and medicinal chemistry. Their unique bifunctional nature, featuring a nucleophilic terminal amino group and a carbonyl function, renders them exceptionally versatile precursors for a vast array of chemical transformations. They are instrumental in the construction of nitrogen-containing heterocycles, many of which form the core scaffolds of pharmacologically active compounds.[1] The reactivity of the hydrazide, particularly its nucleophilicity, is the critical parameter governing its utility in key bond-forming reactions such as acylation, condensation, and cyclization.[2][3][4]

Tetrahydrofuran-2-carbohydrazide introduces a cyclic ether moiety adjacent to the reactive hydrazide group. This structural feature raises a crucial question for the synthetic chemist: How does the tetrahydrofuran (THF) ring influence the nucleophilic character of the hydrazide compared to common aliphatic, aromatic, and heteroaromatic analogues? This guide will dissect these differences through a detailed, evidence-based comparison.

Fundamental Principles of Hydrazide Reactivity

The reactivity of a hydrazide is primarily dictated by the electron density on its terminal nitrogen atom (-NHNH₂ ). The more electron-rich this nitrogen is, the more readily it will attack an electrophilic center. Several factors modulate this nucleophilicity:

  • Electronic Effects: Substituents (the 'R' group) attached to the carbonyl carbon exert powerful inductive and resonance effects.

    • Electron-Donating Groups (EDGs) , such as alkyl groups, increase electron density through an inductive effect (+I), enhancing nucleophilicity.

    • Electron-Withdrawing Groups (EWGs) , such as aromatic rings, decrease electron density through resonance (-M) and/or inductive effects (-I), reducing nucleophilicity.

  • The Alpha (α) Effect: Hydrazine and its derivatives are generally more nucleophilic than corresponding amines of similar basicity.[5][6] This enhanced reactivity is attributed to the presence of a lone pair of electrons on the atom adjacent (alpha) to the nucleophilic center, which destabilizes the ground state and stabilizes the transition state.[6][7]

  • Steric Hindrance: Bulky 'R' groups can physically impede the approach of the hydrazide to a reactive center, slowing down the reaction rate.

A Head-to-Head Comparison: Experimental Design and Rationale

To quantify the reactivity differences, we propose a standardized model reaction: the acylation of various hydrazides with acetic anhydride. This reaction directly probes the nucleophilicity of the hydrazide in a classic nucleophilic acyl substitution.

Selected Hydrazides for Comparison:

  • Acetylhydrazide: An aliphatic standard with an electron-donating methyl group.

  • Tetrahydrofuran-2-carbohydrazide: The subject of our analysis, featuring a cyclic ether.

  • Benzhydrazide: An aromatic hydrazide with an electron-withdrawing phenyl ring.

  • Isonicotinohydrazide: A heteroaromatic hydrazide with a strongly electron-withdrawing pyridine ring.

Standardized Protocol for Acylation Reactivity

This protocol is designed to ensure a fair, self-validating comparison where the only significant variable is the structure of the hydrazide.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Workup & Analysis A Dissolve Hydrazide (1.0 eq) & Triethylamine (1.2 eq) in Anhydrous CH2Cl2 B Cool solution to 0°C (Ice Bath) A->B C Add Acetic Anhydride (1.1 eq) dropwise B->C D Stir at Room Temperature Monitor by LC-MS C->D E Quench with sat. NaHCO3 (aq) D->E F Extract with CH2Cl2 E->F G Dry, Concentrate & Analyze for % Conversion F->G G A CH₃ C(=O)NHNH₂ A:f0->A:f1 +I B THF-yl C(=O)NHNH₂ B:f0->B:f1 -I C Phenyl C(=O)NHNH₂ C:f1->C:f0 -M D Pyridyl C(=O)NHNH₂ D:f1->D:f0 -M L1 Strongest Nucleophile (Donating Inductive Effect) L2 Strong Nucleophile (Weak Withdrawing Inductive Effect) L3 Moderate Nucleophile (Withdrawing Resonance) L4 Weakest Nucleophile (Strong Withdrawing Resonance)

Caption: Electronic effects of substituents on the nucleophilicity of the hydrazide.

  • Acetylhydrazide (Most Reactive): The methyl group is purely electron-donating via induction (+I), pushing electron density towards the hydrazide moiety and maximizing the nucleophilicity of the terminal nitrogen.

  • Tetrahydrofuran-2-carbohydrazide (Highly Reactive): The oxygen atom in the THF ring is electronegative, exerting a weak electron-withdrawing inductive effect (-I). [8]This slightly reduces the electron density on the terminal nitrogen compared to acetylhydrazide. However, lacking an electron-withdrawing resonance effect, its reactivity remains very high, significantly surpassing that of aromatic hydrazides.

  • Benzhydrazide (Moderately Reactive): The phenyl ring is strongly electron-withdrawing via resonance (-M), delocalizing the lone pair of the nitrogen adjacent to the carbonyl into the aromatic system. This delocalization significantly reduces the electron density available on the terminal nitrogen for nucleophilic attack.

  • Isonicotinohydrazide (Least Reactive): The pyridine ring is even more electron-deficient than a benzene ring due to the electronegative nitrogen atom. It exerts a powerful withdrawing effect through both resonance and induction, rendering the hydrazide moiety the least nucleophilic in this series.

Conclusion and Practical Implications for Synthesis

This comparative analysis establishes Tetrahydrofuran-2-carbohydrazide as a highly effective and reactive nucleophile. Its reactivity profile places it advantageously between simple aliphatic hydrazides and the less reactive aromatic hydrazides.

For the practicing chemist, this means Tetrahydrofuran-2-carbohydrazide is an excellent choice for reactions where high nucleophilicity is required, such as in the formation of hydrazones from hindered ketones or in cyclization reactions that may be sluggish with other substrates. [9]Furthermore, the incorporation of the THF scaffold can confer desirable physicochemical properties to the final molecule, such as enhanced aqueous solubility and improved metabolic stability, which are highly sought-after attributes in drug discovery. This guide provides the foundational data and rationale to confidently employ this versatile reagent in the synthesis of complex molecular architectures.

References

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  • SYNTHESIS OF CYCLIC HYDRAZINES. Leiden University.
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Comparative

A Comparative Guide to the Evaluation of Tetrahydrofuran-2-carbohydrazide Derivatives as Novel Enzyme Inhibitors

Introduction: The Rationale for a Novel Scaffold In the relentless pursuit of novel therapeutic agents, the strategic combination of privileged structural motifs is a cornerstone of modern drug discovery. This guide focu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Scaffold

In the relentless pursuit of novel therapeutic agents, the strategic combination of privileged structural motifs is a cornerstone of modern drug discovery. This guide focuses on a promising, yet largely unexplored, class of compounds: Tetrahydrofuran-2-carbohydrazide derivatives . The rationale for investigating this scaffold lies in the well-documented enzymatic inhibitory activities of its constituent moieties: the tetrahydrofuran (THF) ring and the carbohydrazide functional group. The THF ring is a key component in numerous FDA-approved drugs, valued for its ability to form crucial interactions within enzyme active sites.[1] Concurrently, carbohydrazide derivatives have demonstrated a broad spectrum of biological activities, including potent enzyme inhibition, by acting as versatile pharmacophores capable of forming multiple hydrogen bonds and coordinating with metal ions in metalloenzymes.[2][3]

This guide provides a comprehensive framework for the synthesis, evaluation, and comparison of novel Tetrahydrofuran-2-carbohydrazide derivatives as potential enzyme inhibitors. We will delve into the established inhibitory profiles of related compounds, propose robust experimental protocols for their evaluation, and discuss the structure-activity relationships (SAR) that can guide the design of potent and selective inhibitors.

Targeting Key Enzymes: A World of Therapeutic Potential

The selection of an enzyme target is a critical first step in any drug discovery endeavor. Based on the known activities of furan and carbohydrazide derivatives, several enzyme families present as compelling targets for Tetrahydrofuran-2-carbohydrazide derivatives.

  • Metalloenzymes: A significant portion of enzymes are metalloenzymes, playing critical roles in a vast array of physiological and pathological processes.[4][5][6] The carbohydrazide moiety is an excellent metal-binding group, suggesting that derivatives of this scaffold could be potent inhibitors of metalloenzymes such as:

    • Urease: A nickel-containing enzyme crucial for the survival of pathogenic bacteria like Helicobacter pylori. Its inhibition is a key strategy for the treatment of peptic ulcers and other related conditions.[3]

    • Carbonic Anhydrases (CAs): Zinc-dependent enzymes involved in pH regulation, CO2 transport, and other physiological processes.[4] CA inhibitors are used as diuretics, anti-glaucoma agents, and are being explored as anti-cancer and anti-obesity drugs.

  • Kinases: These enzymes are central to cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. Furan and its derivatives have been incorporated into potent kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[7][8]

  • Other Enzymes: The versatility of the carbohydrazide and furan scaffolds suggests potential activity against a wider range of enzymes, including Dipeptidyl Peptidase-4 (DPP-IV) for diabetes,[2] and Monoamine Oxidase (MAO) for neurological disorders.[9]

Comparative Analysis of Related Enzyme Inhibitors

While direct data on Tetrahydrofuran-2-carbohydrazide derivatives is scarce, a comparative analysis of related furan and carbohydrazide compounds provides a valuable starting point for predicting their potential and guiding SAR studies.

Furan and Tetrahydrofuran Derivatives as Enzyme Inhibitors

The furan and tetrahydrofuran rings are prevalent in a variety of enzyme inhibitors. Their ability to engage in hydrogen bonding and hydrophobic interactions makes them valuable components of pharmacophores.

Derivative ClassTarget EnzymeKey Findings & IC50/K_i ValuesReference
Furo[2,3-d]pyrimidinesVEGFR-2Several derivatives exhibited potent inhibition, with IC50 values in the low nanomolar range. For example, compound 4c showed an IC50 of 57.1 nM.[8]
Thieno[2,3-d]pyrimidinesVEGFR-2Exceptionally potent inhibition observed, with compounds 8b and 8e displaying IC50 values of 5.0 nM and 3.9 nM, respectively.[7]
Benzofuran–ThiazolylhydrazonesMAO-ACompound 2l demonstrated strong inhibitory activity with an IC50 of 0.073 µM.[9]
Naphthofuran-2-carbohydrazide Schiff BasesVarious Bacteria & FungiExhibited significant antimicrobial activity, indicating potential inhibition of essential microbial enzymes.[10]
Carbohydrazide Derivatives as Enzyme Inhibitors

The carbohydrazide moiety is a versatile functional group that can be readily modified to explore a wide chemical space. Its derivatives have shown potent inhibitory activity against a diverse range of enzymes.

Derivative ClassTarget EnzymeKey Findings & IC50/K_i ValuesReference
Carbazole-based Acetyl BenzohydrazidesUreaseA series of compounds were synthesized and evaluated, demonstrating the potential of carbohydrazide derivatives as urease inhibitors.[11]
6-methyl-2-oxo-4-substituted-N'-[(E)substituted-methylidene]-1,2,3,4-tetrahydropyrimidine-5-carbohydrazideDPP-IVCompounds 5b and 4c showed IC50 values of 28.13 µM and 34.94 µM, respectively.[2]
1,3,4-Oxadiazole-2-carbohydrazidesFungal Succinate DehydrogenaseSeveral compounds exhibited potent antifungal activity with EC50 values in the sub-micromolar range, superior to the commercial fungicide fluopyram.[12]
2-thioquinazoline-benzenesulfonamide hybridsCarbonic Anhydrase II, IX, XIICompounds 12f and 12p were potent inhibitors, with K_i values as low as 0.05 µM for CA II.[13]

Experimental Protocols: A Guide to Evaluation

A systematic evaluation of novel Tetrahydrofuran-2-carbohydrazide derivatives requires robust and reproducible experimental protocols. Below is a detailed, step-by-step methodology for a standard urease inhibition assay, which can be adapted for other enzymes.

Urease Inhibition Assay Protocol

This protocol is designed for a 96-well plate format, suitable for screening a library of compounds.

Materials:

  • Jack bean urease (lyophilized powder)

  • Urea (substrate)

  • Phosphate buffer (pH 7.4)

  • Nessler's reagent

  • Test compounds (dissolved in DMSO)

  • Thiourea (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare serial dilutions of the test compounds and thiourea in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each test compound dilution to the respective wells.

    • Add 25 µL of urease solution to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction:

    • Add 50 µL of urea solution to each well to start the enzymatic reaction.

    • Incubate the plate at 37°C for 15 minutes.

  • Detection of Ammonia:

    • Add 50 µL of Nessler's reagent to each well.

    • Incubate at room temperature for 10 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Path Forward: Diagrams for Clarity

To aid in the conceptualization of this research endeavor, the following diagrams illustrate the key molecular structures, a potential synthetic route, and the experimental workflow.

G cluster_scaffold Core Scaffold and Derivatives THF-2-COOH Tetrahydrofuran-2-carboxylic acid THF-2-CONHNH2 Tetrahydrofuran-2-carbohydrazide THF-2-COOH->THF-2-CONHNH2 Esterification then Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->THF-2-CONHNH2 Schiff_Base Tetrahydrofuran-2-carbohydrazide Schiff Base Derivative THF-2-CONHNH2->Schiff_Base Aldehyde/Ketone Aromatic/Heterocyclic Aldehyde or Ketone Aldehyde/Ketone->Schiff_Base

Caption: Hypothetical synthetic pathway for Tetrahydrofuran-2-carbohydrazide and its Schiff base derivatives.

G cluster_workflow Enzyme Inhibition Screening Workflow Start Start: Library of Tetrahydrofuran-2-carbohydrazide Derivatives Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Hit_Identification Hit Identification (>50% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Potent_Hits Identification of Potent Hits Dose_Response->Potent_Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Potent_Hits->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the screening and optimization of novel enzyme inhibitors.

Conclusion: A New Frontier in Enzyme Inhibition

The exploration of Tetrahydrofuran-2-carbohydrazide derivatives as enzyme inhibitors represents a new and exciting frontier in drug discovery. By leveraging the known inhibitory potential of the tetrahydrofuran and carbohydrazide moieties, there is a strong rationale to believe that this novel scaffold can yield potent and selective inhibitors against a range of clinically relevant enzymes. The comparative data on related compounds, coupled with the robust experimental protocols outlined in this guide, provide a solid foundation for researchers, scientists, and drug development professionals to embark on the evaluation of this promising class of molecules. The insights gained from such studies will undoubtedly contribute to the development of the next generation of therapeutic agents.

References

  • Aygün, A., & Çelik, H. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition.
  • Halli, M. B., Khazi, I. A. M., & Kulkarni, M. V. (2013). Synthesis, spectroscopic characterization and biological evaluation studies of Schiff's base derived from naphthofuran-2-carbohydrazide with 8-formyl-7-hydroxy-4-methyl coumarin and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 281-288.
  • Halli, M. B., Khazi, I. A. M., & Kulkarni, M. V. (2013). Synthesis, spectroscopic characterization and biological evaluation studies of Schiff's base derived from naphthofuran-2-carbohydrazide with 8-formyl-7-hydroxy-4-methyl coumarin and its metal complexes.
  • Mphahlele, M. J., & Choong, Y. S. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 26(9), 2686.
  • Cozier, G. E., & Cohen, S. M. (2015). Targeting Metalloenzymes for Therapeutic Intervention. Current opinion in chemical biology, 25, 113–121.
  • de Oliveira, R. N., & de Souza, R. O. (2012). Synthesis and phytotoxicity of 4,5 functionalized tetrahydrofuran-2-ones. Journal of the Brazilian Chemical Society, 23, 2266-2270.
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  • Li, Y., Li, X., Hong, L., & Li, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202500259.
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  • Prosser, A. R., et al. (2021). 19F-Tagged metal binding pharmacophores for NMR screening of metalloenzymes.
  • Li, Q., et al. (2020). Novel 1, 3, 4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. Journal of agricultural and food chemistry, 68(1), 177–187.
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Validation

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against Tetrahydrofuran-2-carbohydrazide Conjugates

Introduction: The Challenge of Hapten Immunogenicity Tetrahydrofuran-2-carbohydrazide (THF-CH) is a small molecule that, on its own, is incapable of eliciting a robust immune response. Such molecules are known in immunol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Hapten Immunogenicity

Tetrahydrofuran-2-carbohydrazide (THF-CH) is a small molecule that, on its own, is incapable of eliciting a robust immune response. Such molecules are known in immunology as haptens.[1][2] To generate antibodies that can specifically recognize THF-CH for use in immunoassays—critical for pharmacokinetics, diagnostics, or biomarker studies—it must first be covalently attached to a larger carrier protein.[3][4] This hapten-carrier conjugate becomes the immunogen, capable of stimulating the production of antibodies.

However, the resulting antibody population may not be perfectly specific. Antibodies might recognize not only the target hapten but also structurally similar molecules, a phenomenon known as cross-reactivity.[5][6] Understanding and quantifying this cross-reactivity is not merely an academic exercise; it is a cornerstone of assay validation, ensuring the reliability and accuracy of experimental data. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against THF-CH conjugates, comparing their performance against logical structural analogs, and interpreting the resulting data to validate assay specificity.

Part 1: The Foundation - Immunogen Design and Synthesis

The specificity of the final antibody is profoundly influenced by the initial design of the immunogen. The choice of carrier protein and the chemical strategy for conjugation dictate which epitopes of the hapten are presented to the immune system.

Causality in Conjugation Chemistry: The hydrazide functional group on THF-CH is a prime target for conjugation. A common and effective strategy involves coupling the hydrazide to carboxyl groups on the carrier protein (e.g., from aspartic or glutamic acid residues) using a carbodiimide activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.[] Alternatively, the carrier protein's primary amines (lysine residues) can be modified to introduce aldehyde groups, which then react with the hydrazide to form a stable hydrazone bond.[8]

Why Carrier Choice Matters:

  • Keyhole Limpet Hemocyanin (KLH): A large, highly immunogenic protein, ideal for provoking a strong immune response during initial antibody generation.

  • Bovine Serum Albumin (BSA): A smaller, well-characterized protein. It is crucial to use a different carrier protein for the screening assay (e.g., coating antigen in an ELISA) than was used for immunization. This practice, known as using a heterologous conjugate, prevents the detection of antibodies raised against the carrier protein itself, thereby isolating the response to the hapten.

The following workflow outlines the critical steps from hapten conjugation to the isolation of specific antibodies.

G cluster_0 Immunogen Preparation cluster_1 Antibody Generation cluster_2 Cross-Reactivity Assessment THF THF-CH Hapten Conjugation EDC/NHS Chemistry THF->Conjugation Carrier Carrier Protein (KLH) Carrier->Conjugation Immunogen THF-CH-KLH Conjugate Conjugation->Immunogen Immunization Immunization Immunogen->Immunization Screening Screening & Selection (ELISA vs. THF-CH-BSA) Immunization->Screening Antibody Purified Anti-THF-CH Antibodies Screening->Antibody CompELISA Competitive ELISA Antibody->CompELISA Data IC50 & %CR Calculation CompELISA->Data Analogs Structural Analogs Analogs->CompELISA Result Specificity Profile Data->Result

Caption: Workflow from immunogen synthesis to cross-reactivity profiling.

Part 2: The Litmus Test - Competitive ELISA for Cross-Reactivity

To quantify cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is the industry standard for small molecules.[5] This format measures the ability of a compound in solution (the competitor) to inhibit the binding of the specific antibody to a hapten-protein conjugate immobilized on a microplate. High-affinity binding by a competitor results in a low signal, and vice versa.

Selection of Potential Cross-Reactants

The selection of compounds to test is a critical, logic-driven process. The goal is to challenge the antibody with molecules that probe which parts of the THF-CH structure are essential for recognition. A well-designed panel includes analogs that modify each key feature of the parent molecule.

G cluster_0 Test Compounds cluster_1 Structural Rationale for Selection A Tetrahydrofuran-2-carbohydrazide (Target) C₅H₁₀N₂O₂ B Tetrahydrofuran-2-carboxylic acid C₅H₈O₃ A:f0->B:f0 - Hydrazide C Cyclopentane carbohydrazide C₆H₁₂N₂O A:f0->C:f0 - Ring Oxygen D Furan-2-carbohydrazide C₅H₆N₂O₂ A:f0->D:f0 - Ring Saturation E 2-Methyltetrahydrofuran C₅H₁₀O A:f0->E:f0 - Carbohydrazide F Valeric acid hydrazide C₅H₁₂N₂O A:f0->F:f0 - Ring Structure R_B Tests importance of hydrazide group B:f0->R_B R_C Tests importance of ring oxygen C:f0->R_C R_D Tests importance of ring saturation D:f0->R_D R_E Tests importance of entire carbohydrazide moiety E:f0->R_E R_F Tests importance of cyclic structure F:f0->R_F

Caption: Structural analogs selected for cross-reactivity testing.

Experimental Protocol: Competitive ELISA

This protocol provides a self-validating system for assessing antibody specificity.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBS-T).

  • Blocking Buffer: 1% BSA in PBS-T.

  • Assay Buffer: 0.5% BSA in PBS-T.

  • Coating Antigen: THF-CH-BSA conjugate diluted to 1-2 µg/mL in Coating Buffer.

  • Antibody Working Solution: Dilute the purified anti-THF-CH antibody in Assay Buffer. The optimal dilution must be determined empirically by titration to find the concentration that yields ~80-90% of the maximum signal (B₈₀).

  • Standards and Competitors: Prepare a serial dilution series for THF-CH (the standard) and each potential cross-reactant in Assay Buffer. A typical range would be from 100 µM down to 1 pM.

2. Plate Coating:

  • Add 100 µL of the Coating Antigen solution to each well of a high-binding 96-well microplate.

  • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Discard the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Discard the blocking solution and wash the plate 3 times with Wash Buffer.

4. Competitive Reaction:

  • Add 50 µL of Assay Buffer to the "Maximum Binding" (B₀) wells.

  • Add 50 µL of each standard or competitor dilution to the appropriate wells.

  • Add 50 µL of the antibody working solution to all wells except the "Blank" wells.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

5. Detection:

  • Wash the plate 5 times with Wash Buffer.

  • Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG) diluted in Assay Buffer.

  • Incubate for 1 hour at room temperature.

  • Wash the plate 5 times with Wash Buffer.

6. Signal Generation and Measurement:

  • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well.

  • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stop the reaction by adding 100 µL of 1 M H₂SO₄.

  • Read the absorbance at 450 nm using a microplate reader.

Part 3: Data Analysis and Comparative Performance

The raw absorbance data is used to generate a dose-response curve for each compound tested. The key metric is the IC₅₀ value—the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen.

Calculation of Percent Cross-Reactivity (%CR): The cross-reactivity of an analog relative to the target analyte (THF-CH) is calculated using the following formula:

%CR = (IC₅₀ of THF-CH / IC₅₀ of Analog) x 100

This calculation normalizes the performance of each potential cross-reactant against the target itself, providing a clear, quantitative comparison.

Comparative Data Summary

The following table presents hypothetical but plausible data from a cross-reactivity analysis, illustrating how to interpret the results.

CompoundStructural RationaleIC₅₀ (nM)% Cross-ReactivityPerformance Interpretation
Tetrahydrofuran-2-carbohydrazide Target Analyte 15 100% High affinity and specificity.
Tetrahydrofuran-2-carboxylic acidLacks hydrazide group> 10,000< 0.15%Negligible cross-reactivity. The hydrazide is a critical part of the epitope.
Cyclopentane carbohydrazideLacks ring oxygen3504.3%Low cross-reactivity. The ring oxygen is important for high-affinity binding.
Furan-2-carbohydrazideUnsaturated ring1,2001.25%Very low cross-reactivity. The antibody specifically recognizes the saturated THF ring.
2-MethyltetrahydrofuranLacks carbohydrazide moiety> 10,000< 0.15%Negligible cross-reactivity. The entire carbohydrazide side chain is essential for recognition.
Valeric acid hydrazideAcyclic analog8,5000.18%Negligible cross-reactivity. The cyclic structure of the THF ring is required for binding.

Expert Interpretation: The hypothetical data strongly suggest that the generated antibody is highly specific for Tetrahydrofuran-2-carbohydrazide. The binding is critically dependent on the presence of the complete carbohydrazide moiety, the saturated tetrahydrofuran ring, and the oxygen atom within that ring. The low cross-reactivity with all tested analogs provides high confidence in the specificity of the immunoassay for its intended target. An antibody with this profile would be considered excellent for use in quantitative bioanalysis.

Conclusion

The development of a specific antibody-based assay for a small molecule like Tetrahydrofuran-2-carbohydrazide is a multi-faceted process where empirical data must guide every step. This guide demonstrates that rigorous characterization of cross-reactivity is not an obstacle but a necessary pathway to developing a trustworthy and reliable research tool. By systematically challenging the antibody with a panel of structurally related compounds, researchers can precisely define its binding profile and establish the limits of the assay's specificity. This foundational work is indispensable for any scientist or drug development professional relying on immunoassay data to make critical decisions.

References

  • Wikipedia. (n.d.). Hapten. Retrieved from [Link]

  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react? Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]

  • Taylor & Francis. (n.d.). Haptens – Knowledge and References. Retrieved from [Link]

  • Britannica. (2025, December 20). Hapten. Retrieved from [Link]

  • Fischer, R., O'Connell, D., & Rappaport, R. (2012). The effect of haptens on protein-carrier immunogenicity. Human vaccines & immunotherapeutics, 8(2), 241–246. Retrieved from [Link]

  • Slideshare. (n.d.). Haptens. Retrieved from [Link]

  • Minervini, F., & Della-Gatta, G. (2023). A method to test antibody cross-reactivity toward animal antigens for flow cytometry. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 103(5), 455–457. Retrieved from [Link]

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  • Connolly, D., & O'Kennedy, R. (2014). Development of Antibodies and Immunoassays for Monitoring of Nitrofuran Antibiotics in the Food Chain. Queen's University Belfast. Retrieved from [Link]

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  • Li, Y., et al. (2023). A Monoclonal Antibody-Based Time-Resolved Fluorescence Microsphere Lateral Flow Immunoassay for Dinotefuran and Clothianidin Detection. Foods, 12(18), 3369. Retrieved from [Link]

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  • Lee, J., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC medicinal chemistry, 12(10), 1664–1686. Retrieved from [Link]

  • Roy, J., & Brown, R. K. (2013). Synthesis and anti-tumor activity of carbohydrate analogues of the tetrahydrofuran containing acetogenins. Bioorganic & medicinal chemistry, 21(21), 6549–6556. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European journal of medicinal chemistry, 243, 114757. Retrieved from [Link]

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Comparative

A Comparative Guide to Benchmarking the Stability of Novel Linkers: A Focus on Tetrahydrofuran-2-carbohydrazide Derivatives

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of both efficacy a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of both efficacy and safety.[1][2] Its primary role is to ensure the stable transit of a payload through systemic circulation and to orchestrate its timely release at the site of action.[3] This guide provides a comprehensive framework for benchmarking the stability of novel linker platforms, with a specific focus on hydrazone linkers derived from Tetrahydrofuran-2-carbohydrazide.

Hydrazone linkers are a well-established class of acid-sensitive linkers, designed to remain stable at physiological pH (~7.4) and to undergo hydrolysis in the acidic tumor microenvironment or within cellular lysosomes (pH 4.5-6.5).[] The introduction of a tetrahydrofuran (THF) moiety to the hydrazide component presents an intriguing modification. The cyclic ether structure of THF may influence the electronic properties and steric environment of the hydrazone bond, potentially modulating its stability profile. This guide will provide researchers with the necessary protocols and conceptual framework to rigorously evaluate such novel linkers against established alternatives.

The Triad of Linker Stability Assessment

A comprehensive evaluation of linker stability hinges on three key experimental pillars: plasma stability, pH-dependent hydrolysis, and enzymatic degradation. These assays collectively simulate the journey of a linker-drug conjugate from systemic circulation to the target cell.

Plasma Stability Assay

This assay is paramount for predicting the in vivo stability of a linker. Premature payload release in the bloodstream can lead to off-target toxicity and a reduced therapeutic index.[5] This experiment evaluates the linker's resilience to the complex environment of plasma, which contains a myriad of enzymes and other reactive species.[6]

pH-Dependent Hydrolysis Assay

For acid-cleavable linkers like hydrazones, this assay is the cornerstone of their characterization. It quantifies the rate of cleavage at different pH values, confirming the desired instability in acidic conditions and stability at neutral pH.[7][8][9]

Enzymatic Stability Assay

While hydrazone linkers are primarily designed for pH-mediated cleavage, it is crucial to assess their susceptibility to enzymatic degradation, particularly by lysosomal proteases like Cathepsin B.[][11] This provides a more complete picture of the intracellular processing of the linker.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting the three key stability assays.

Protocol 1: Plasma Stability Assay using LC-MS

This protocol outlines the procedure for determining the stability of a linker-payload conjugate in human plasma.

Objective: To quantify the degradation of the linker-payload conjugate over time in a physiological matrix.

Materials:

  • Linker-payload conjugate stock solution (e.g., in DMSO)

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid

  • Immunoaffinity beads (e.g., Protein A/G) for ADCs

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Workflow Diagram:

Plasma_Stability_Workflow cluster_prep Sample Preparation & Incubation cluster_sampling Time-Point Sampling cluster_analysis LC-MS Analysis cluster_result Result start Start prep_sample Prepare ADC/Payload in Plasma (37°C) start->prep_sample timepoint Collect Aliquots (0, 6, 24, 48, 96h) prep_sample->timepoint extraction Extract Conjugate (e.g., Immunoaffinity) timepoint->extraction analysis LC-MS Analysis extraction->analysis data Data Processing (DAR or % Intact) analysis->data end Determine Half-Life (t½) data->end

Caption: Workflow for the plasma stability assay.

Procedure:

  • Incubation: Spike the linker-payload conjugate into human plasma at a final concentration of 100 µg/mL. Incubate at 37°C with gentle agitation.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots (e.g., 50 µL) and immediately quench the reaction by adding 4 volumes of cold ACN with 0.1% formic acid.

  • Sample Preparation: For ADCs, perform immunoaffinity capture to isolate the ADC from plasma proteins. For small molecule conjugates, proceed to protein precipitation. Centrifuge the samples to pellet precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant by LC-MS. Use a suitable reversed-phase column and a gradient of water and ACN with 0.1% formic acid.

  • Data Analysis: Integrate the peak area of the intact linker-payload conjugate at each time point. Plot the percentage of intact conjugate versus time and calculate the half-life (t½).

Protocol 2: pH-Dependent Hydrolysis Assay using HPLC

This protocol details the assessment of linker stability at different pH values.

Objective: To determine the rate of linker hydrolysis as a function of pH.

Materials:

  • Linker-payload conjugate stock solution

  • Phosphate buffer (pH 7.4)

  • Acetate buffer (pH 5.5)

  • Citrate buffer (pH 4.5)

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

Workflow Diagram:

pH_Stability_Workflow cluster_prep Incubation Setup cluster_sampling Time-Course Analysis cluster_analysis Data Acquisition & Analysis cluster_result Result start Start prep_samples Incubate Conjugate in Buffers (pH 7.4, 5.5, 4.5) at 37°C start->prep_samples timepoint Inject Aliquots into HPLC at Various Time Points prep_samples->timepoint hplc_analysis Monitor Peak Area of Intact Conjugate timepoint->hplc_analysis data_proc Calculate % Remaining hplc_analysis->data_proc end Determine Hydrolysis Half-Life (t½) at each pH data_proc->end

Caption: Workflow for the pH-dependent hydrolysis assay.

Procedure:

  • Incubation: Prepare solutions of the linker-payload conjugate in the different pH buffers at a final concentration of 100 µg/mL. Incubate at 37°C.

  • Time Points: At various time points, inject an aliquot of each solution directly into the HPLC system.

  • HPLC Analysis: Monitor the disappearance of the peak corresponding to the intact conjugate and the appearance of the peak for the released payload.

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point for each pH. Plot the data and determine the hydrolysis half-life (t½) at each pH.

Protocol 3: Enzymatic Stability Assay (Cathepsin B)

This protocol assesses the susceptibility of the linker to cleavage by a key lysosomal protease.

Objective: To determine the rate of linker cleavage in the presence of Cathepsin B.

Materials:

  • Linker-payload conjugate stock solution

  • Recombinant human Cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • HPLC system with a UV or fluorescence detector

Procedure:

  • Enzyme Activation: Pre-activate the Cathepsin B in the assay buffer according to the manufacturer's instructions.

  • Reaction Initiation: Add the linker-payload conjugate to the activated enzyme solution. Incubate at 37°C.

  • Time Points: At specific time intervals, take aliquots and quench the reaction (e.g., by adding a protease inhibitor or by rapid freezing).

  • HPLC Analysis: Analyze the samples by HPLC to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate of enzymatic cleavage.

Comparative Analysis of Linker Technologies

A thorough benchmarking study should compare the novel linker to established technologies. The following table provides a framework for such a comparison, with hypothetical data for a Tetrahydrofuran-2-carbohydrazide derived linker.

Linker TypeStructure ExamplePlasma Stability (t½, pH 7.4)Hydrolysis (t½, pH 5.5)Cathepsin B CleavageKey Features
THF-Hydrazone (Hypothetical) Tetrahydrofuran-2-carbohydrazone> 72 h~ 8 hMinimalPotentially enhanced stability due to THF ring.
Acyclic Hydrazone Acylhydrazone24 - 48 h2 - 4 hMinimalWell-established, tunable stability.[]
Val-Cit Dipeptide Valine-Citrulline-PABC> 100 hStableRapidHigh plasma stability, specific enzymatic cleavage.[12][13]
Non-cleavable Thioether (e.g., SMCC)Very High (> 200 h)StableNot ApplicableHighest plasma stability, relies on antibody degradation.[1][14][15][]
Click Chemistry TriazoleVery High (> 200 h)StableNot ApplicableHigh stability and bioorthogonality.[]

Interpreting the Data: The Stability-Activity Trade-off

The ideal linker profile exhibits high stability in plasma (long t½ at pH 7.4) and rapid cleavage under acidic or enzymatic conditions (short t½ at pH 5.5 or in the presence of enzymes). The THF-hydrazone linker, hypothetically, could offer improved plasma stability over simple acyclic hydrazones due to steric hindrance or electronic effects from the THF ring, without compromising its acid-sensitivity. This would be a desirable characteristic, potentially leading to a wider therapeutic window.

Conclusion

The rigorous and systematic benchmarking of novel linkers is a critical step in the development of next-generation targeted therapies. By employing the protocols outlined in this guide, researchers can generate robust and comparable data on the stability of new linker technologies, such as those derived from Tetrahydrofuran-2-carbohydrazide. This will enable a data-driven approach to linker selection and optimization, ultimately leading to the development of safer and more effective therapeutics.

References

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  • Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjug
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Validation

A Head-to-Head Comparison of Synthetic Routes to Furan-Based Carbohydrazides: A Guide for Researchers

Furan-based carbohydrazides are pivotal building blocks in medicinal chemistry and drug development. Their unique structural motif, combining the aromatic furan ring with the reactive carbohydrazide moiety, makes them ve...

Author: BenchChem Technical Support Team. Date: January 2026

Furan-based carbohydrazides are pivotal building blocks in medicinal chemistry and drug development. Their unique structural motif, combining the aromatic furan ring with the reactive carbohydrazide moiety, makes them versatile precursors for synthesizing a wide array of heterocyclic compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The carbohydrazide functional group (-CONHNH₂) serves as a crucial synthon for constructing molecules like 1,3,4-oxadiazoles, 1,2,4-triazoles, and various hydrazone derivatives, which are prevalent in pharmacologically active agents.[4]

The selection of an optimal synthetic route is critical for efficiency, scalability, and overall cost-effectiveness in a research and development setting. This guide provides a head-to-head comparison of the most common synthetic strategies for preparing furan-based carbohydrazides, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

Overview of Primary Synthetic Strategies

The synthesis of furan-based carbohydrazides primarily proceeds through three distinct pathways, differentiated by their choice of starting material. Each route offers a unique set of advantages and challenges related to reaction conditions, substrate availability, and overall yield. The core transformation in each case is the formation of an amide bond between a furan carbonyl derivative and a hydrazine source.

Synthetic_Routes_Overview cluster_0 Starting Materials Furan-2-Carboxylic_Acid_Ester Furan-2-Carboxylic Acid Ester Target_Product Furan-2-Carbohydrazide Furan-2-Carboxylic_Acid_Ester->Target_Product Route 1: Hydrazinolysis Furan-2-Carboxylic_Acid Furan-2-Carboxylic Acid Furan-2-Carboxylic_Acid->Target_Product Route 2: Activated Coupling Furan-2-Carboxamide Furan-2-Carboxamide Furan-2-Carboxamide->Target_Product Route 3: Transamidation

Figure 1: High-level overview of the three primary synthetic pathways to furan-2-carbohydrazide.

Route 1: Direct Hydrazinolysis of Furan-2-Carboxylic Acid Esters

This is arguably the most traditional and widely employed method for synthesizing carbohydrazides. The reaction proceeds via a nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.

Causality and Experimental Choices: The choice of an ester (typically methyl or ethyl furan-2-carboxylate) as the starting material is strategic due to its moderate reactivity and widespread commercial availability. Hydrazine hydrate (N₂H₄·H₂O) is used in excess to ensure complete conversion and to act as the reaction solvent in some cases. The reaction is typically conducted under reflux in an alcohol solvent, such as ethanol, which is compatible with both the reactants and helps to facilitate the reaction thermally.[5]

Route_1_Workflow start Start: Ethyl Furan-2-Carboxylate + Hydrazine Hydrate reflux Reflux in Ethanol (e.g., 5 hours) start->reflux 1. Mix Reagents cool Cool to Room Temp. reflux->cool 2. Reaction Completion precipitate Pour into Crushed Ice to Induce Precipitation cool->precipitate 3. Isolation filter Filter the Solid Product precipitate->filter 4. Collection recrystallize Recrystallize from Ethanol filter->recrystallize 5. Purification end End: Pure Furan-2-Carbohydrazide recrystallize->end

Figure 2: Experimental workflow for the hydrazinolysis of a furan ester.

Experimental Protocol: Hydrazinolysis of Ethyl Furan-2-Carboxylate[6]
  • Setup: To a solution of ethyl furan-2-carboxylate (0.01 mole) in ethanol (20 mL) in a round-bottom flask, add an aqueous solution of hydrazine hydrate (15 mL, 99%).

  • Reaction: Heat the reaction mixture under reflux for 5 hours.

  • Isolation: After cooling the mixture to room temperature, pour it onto crushed ice.

  • Purification: Collect the solid that separates by filtration. Recrystallize the crude product from ethanol to yield pure furan-2-carbohydrazide.

Route 2: Activated Coupling of Furan-2-Carboxylic Acid

This modern approach offers greater flexibility, particularly when using substituted or protected hydrazines. The carboxylic acid is first converted into a more reactive intermediate using a coupling agent, which is then susceptible to nucleophilic attack by the hydrazine.

Causality and Experimental Choices: Direct reaction between a carboxylic acid and a hydrazine is unfavorable. Therefore, an activating agent is required. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice as it forms a highly reactive acylimidazolide intermediate, and the byproducts (imidazole and CO₂) are innocuous.[6] This method often employs a protected hydrazine, like tert-butyl carbazate (Boc-hydrazine), to prevent side reactions such as the formation of diacyl hydrazides. The tert-butoxycarbonyl (Boc) protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the desired carbohydrazide salt, which is then used in subsequent reactions.[6]

Route_2_Workflow start Start: Furan-2-Carboxylic Acid + CDI in THF activate Stir at 45°C for 2h (Formation of Acylimidazolide) start->activate 1. Activation couple Add tert-butyl carbazate React for 18-20h activate->couple 2. Coupling isolate_boc Isolate Boc-protected Carbohydrazide couple->isolate_boc 3. Isolation deprotect Cleave Boc group with TFA in Dichloromethane (DCM) isolate_boc->deprotect 4. Deprotection end End: Furan-2-Carbohydrazide (as TFA salt) deprotect->end

Figure 3: Workflow for CDI-mediated coupling and deprotection.

Experimental Protocol: CDI-Mediated Coupling[7]
  • Activation: In a round-bottom flask, dissolve furan-2-carboxylic acid (2.68 mmol) and 1,1'-carbonyldiimidazole (CDI, 2.94 mmol) in tetrahydrofuran (THF, 6 mL). Stir the mixture for 2 hours at 45°C.

  • Coupling: After the starting material is consumed (monitored by TLC), add tert-butyl carbazate (2.94 mmol) to the mixture and allow it to react for 18–20 hours. This yields tert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate as a solid.

  • Deprotection: Dissolve the Boc-protected carbohydrazide (0.2 mmol) in dichloromethane (DCM, 0.8 mL). Add trifluoroacetic acid (TFA, 1.11 mmol) dropwise and stir for 3–4 hours at room temperature.

  • Isolation: Remove the solvent and excess TFA under vacuum. The resulting furan-2-carbohydrazide salt can be used without further purification.

Route 3: Transamidation from Furan-2-Carboxamide

This is a less common but viable route, particularly for industrial-scale synthesis where furan-2-carboxamide might be a more accessible starting material. The reaction involves a transamidation process where the amide's NH₂ group is exchanged.

Causality and Experimental Choices: This protocol uses acetone azine as the hydrazine source.[7] The reaction is driven to completion at high temperatures (100–120°C). Water is added slowly to hydrolyze the azine in situ and to facilitate the liberation of ammonia, which is removed via distillation. This removal of a gaseous byproduct, in accordance with Le Châtelier's principle, shifts the equilibrium towards the product. The high temperature is necessary to overcome the lower reactivity of the amide compared to an ester or an activated carboxylic acid.

Route_3_Workflow start Start: Furan-2-Carboxamide + Acetone Azine heat Heat to 100-120°C to Dissolve start->heat 1. Mix add_water Slowly Add Water (Maintain 100-120°C) heat->add_water 2. Initiate distill Distill off Ammonia to Drive Reaction add_water->distill 3. Drive monitor Monitor Reaction for Completion distill->monitor isolate Distill off Acetone/Water under Nitrogen monitor->isolate 4. Isolate recrystallize Recrystallize Solid from Ethanol isolate->recrystallize 5. Purify end End: Pure Furan-2-Carbohydrazide recrystallize->end

Figure 4: Workflow for the transamidation of furan-2-carboxamide.

Experimental Protocol: Transamidation[8]
  • Setup: In a four-necked flask equipped with a stirrer, dropping funnel, thermometer, and distillation column, place furan-2-carboxamide (111.1 g) and acetone azine (224 g).

  • Reaction: Turn on stirring and heat the mixture to 100–120°C until the furan-2-carboxamide is completely dissolved.

  • Water Addition: Slowly add water (70 mL) through the dropping funnel, maintaining the reaction temperature between 100°C and 120°C. Export the ammonia produced through the distillation column.

  • Completion & Isolation: Once the furan-2-carboxamide has fully reacted, distill off the acetone and water under a nitrogen atmosphere.

  • Purification: Recrystallize the residual solid from ethanol and dry to obtain pure furan-2-carbohydrazide.

Head-to-Head Performance Comparison

ParameterRoute 1: Hydrazinolysis of EsterRoute 2: Activated Coupling of AcidRoute 3: Transamidation of Amide
Starting Material Furan-2-carboxylic acid esterFuran-2-carboxylic acidFuran-2-carboxamide
Key Reagents Hydrazine hydrate, EthanolCDI, tert-butyl carbazate, TFAAcetone azine, Water
Typical Temp. Reflux (approx. 78°C)45°C (coupling), RT (deprotection)100–120°C
Typical Time 5 hours[5]~24 hours (coupling + deprotection)[6]Variable (reaction monitored)
Reported Yield Good to excellent (often >80%)Excellent (90% for protected intermediate)[6]Good (Yield from provided masses is ~95%)[7]
Number of Steps 1 (synthesis) + 1 (purification)2 (coupling, deprotection) + purification1 (synthesis) + 1 (purification)
Scalability Excellent; simple procedure.Good; requires careful control of reagents.Excellent; designed for large scale.
Advantages Simple, one-pot reaction; common reagents; high atom economy.High yield; mild conditions; compatible with sensitive/protected hydrazines.Utilizes potentially cheaper starting material; high-throughput design.
Limitations Not suitable for complex/sensitive hydrazines; requires excess hydrazine.Multi-step process; requires protecting groups; more expensive reagents (CDI).High reaction temperature; specialized setup (distillation); specific reagent (acetone azine).

Conclusion and Recommendations

The choice of synthetic route to furan-based carbohydrazides is contingent on the specific goals of the project, including scale, budget, and the structural complexity of the target molecule.

  • For routine, large-scale synthesis of the parent furan-2-carbohydrazide, Route 1 (Hydrazinolysis of Esters) is the most straightforward and cost-effective method. Its simplicity, reliance on common reagents, and high yields make it the workhorse protocol for general applications.

  • When synthesizing derivatives with more complex or acid-sensitive hydrazine moieties, Route 2 (Activated Coupling of Carboxylic Acids) is superior. Although it involves more steps, the use of coupling agents and protected hydrazines provides greater control and leads to cleaner reactions with higher yields for specialized targets.[6]

  • Route 3 (Transamidation of Amides) presents a valuable industrial alternative, particularly if furan-2-carboxamide is a more economical precursor than the corresponding ester.[7] The high-temperature process is robust and designed for large quantities where the removal of byproducts can be efficiently managed.

Ultimately, each route is a validated and effective system. By understanding the underlying chemical principles and practical considerations detailed in this guide, researchers can make an informed decision to select the synthetic strategy that best aligns with their laboratory capabilities and research objectives.

References

  • Lara-Ramírez, L. M., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal. Available at: [Link]

  • Remizova, Y. O., Pevzner, L. M., & Petrova, M. L. (2019). Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with Selected Bases. Russian Journal of General Chemistry, 89(10), 2201–2206. Available at: [Link]

  • Kuznetsov, A. I., et al. (2021). Synthesis and structure of new substituted furan-3-carboxylate hydrazones. Russian Chemical Bulletin, 70(8), 1547–1553. Available at: [Link]

  • Kalluraya, B., et al. (2012). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 4(1), 355-361. Available at: [Link]

  • ResearchGate. (2021). Synthesis and structure of new substituted furan-3-carboxylate hydrazones. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2536. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. Retrieved from [Link]

  • El-tabl, A. S., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Journal of the Egyptian National Cancer Institute, 36(1), 6. Available at: [Link]

  • Singh, S., & Kumar, V. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Retrieved from [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]

  • Nguyen, T. H. G., et al. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Science & Technology, 5(4), 82-88. Available at: [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of Tetrahydrofuran-2-carbohydrazide

For Immediate Reference: A Summary of Disposal Protocols Waste TypeContainer RequirementsLabelingDisposal Method Unused/Expired Tetrahydrofuran-2-carbohydrazide Original or compatible, tightly sealed container."HAZARDOUS...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: A Summary of Disposal Protocols

Waste TypeContainer RequirementsLabelingDisposal Method
Unused/Expired Tetrahydrofuran-2-carbohydrazide Original or compatible, tightly sealed container."HAZARDOUS WASTE", Chemical Name, Hazard Characteristics (Toxic, Corrosive)Collection by certified hazardous waste disposal service.
Contaminated Labware (glass, plastic) Puncture-resistant, sealed container."HAZARDOUS WASTE", "Contaminated Sharps/Labware", Chemical NameCollection by certified hazardous waste disposal service.
Contaminated PPE (gloves, coats) Double-bagged in clear plastic bags."HAZARDOUS WASTE", "Contaminated PPE", Chemical NameCollection by certified hazardous waste disposal service.
Aqueous Solutions Compatible, sealed container. Do not mix with other waste streams."HAZARDOUS WASTE", Chemical Name and Concentration, Hazard CharacteristicsNeutralization/treatment by qualified personnel or collection by hazardous waste service.
Small Spills (Absorbed) Sealed, compatible container."HAZARDOUS WASTE", "Spill Debris", Chemical NameCollection by certified hazardous waste disposal service.

Understanding the Compound: Hazard Profile of Tetrahydrofuran-2-carbohydrazide

Tetrahydrofuran-2-carbohydrazide is a chemical compound that requires meticulous handling and disposal due to its inherent hazardous properties. As a derivative of both tetrahydrofuran and hydrazine, it presents a complex risk profile that demands a comprehensive understanding to ensure the safety of laboratory personnel and the protection of the environment.

Hydrazine and its derivatives are recognized for their potential toxicity, corrosivity, and carcinogenicity.[1][2] Exposure can cause severe skin burns, eye damage, and irritation to the respiratory tract.[3][4][5] It is crucial to treat this compound as harmful if swallowed, in contact with skin, or inhaled.[3][6] Furthermore, the tetrahydrofuran component introduces a significant risk of flammability and the potential to form explosive peroxides over time, especially when exposed to air and light.[7][8][9][10][11]

Given these hazards, all handling of Tetrahydrofuran-2-carbohydrazide and its waste must be conducted within a chemical fume hood.[1][2] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat, is mandatory to prevent exposure.[2][3][4][6][7]

Step-by-Step Disposal Protocol

The proper disposal of Tetrahydrofuran-2-carbohydrazide is not merely a suggestion but a regulatory requirement governed by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The following procedures provide a direct, step-by-step guide for its safe management as hazardous waste.

Waste Segregation and Containerization

The Principle of Segregation: Never mix Tetrahydrofuran-2-carbohydrazide waste with other chemical waste streams.[1][12] Incompatible chemicals can react violently, leading to fire, explosion, or the release of toxic gases.

Container Selection:

  • Primary Container: Use the original container whenever possible, provided it is in good condition.[13]

  • Alternative Containers: If the original container is not available, select a container made of a compatible material that can be tightly sealed.[12][13] Ensure the container is clean and dry before use.

  • Liquid Waste: For liquid waste, use a container specifically designed for liquids to prevent leaks.[13]

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and disposable labware should be double-bagged in clear plastic bags.[7][9]

Labeling and Storage

Clear Identification is Key: Proper labeling is a critical step in the disposal process. Every waste container must be clearly marked.

Labeling Requirements:

  • The words "HAZARDOUS WASTE" must be prominently displayed.[2][13]

  • The full chemical name: "Tetrahydrofuran-2-carbohydrazide" .

  • A clear indication of the hazards: "Toxic," "Corrosive," and "Flammable."

  • For solutions, include the concentration of the chemical.

  • The date of accumulation should also be noted.

Interim Storage:

  • Store waste containers in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[6][8][14][15][16]

  • Ensure containers are tightly closed at all times, except when adding waste.[3][7][9][13]

  • Provide secondary containment to capture any potential leaks.[7]

Spill Management

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

For Small Spills (<1 Liter):

  • Evacuate and Alert: Evacuate the immediate area and inform others.[7][9]

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.[7][9]

  • Containment: Confine the spill using a spill kit or absorbent material like sand or vermiculite.[7][9][17]

  • Collection: Carefully collect the absorbed material into a suitable, sealable container for disposal.[7][9]

  • Decontamination: Clean the spill area thoroughly.

For Large Spills (>1 Liter):

  • Evacuate Immediately: Evacuate the entire laboratory or facility.

  • Emergency Services: Contact your institution's emergency response team or local fire department.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Tetrahydrofuran-2-carbohydrazide waste.

start Waste Generation (Tetrahydrofuran-2-carbohydrazide) characterize Characterize Waste (Solid, Liquid, Contaminated Material) start->characterize segregate Segregate from Other Waste Streams characterize->segregate containerize Select Compatible Container segregate->containerize label Label as 'HAZARDOUS WASTE' with Chemical Name and Hazards containerize->label store Store in Designated Secure Area label->store pickup Arrange for Pickup by Certified Hazardous Waste Disposal store->pickup

Caption: Decision workflow for the disposal of Tetrahydrofuran-2-carbohydrazide waste.

Final Disposal and Record Keeping

The ultimate disposal of Tetrahydrofuran-2-carbohydrazide must be handled by a licensed and certified hazardous waste management company.[18][19] It is the responsibility of the generating laboratory or facility to arrange for the collection of the properly containerized and labeled waste.

Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance and for maintaining a safe laboratory environment.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.
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  • (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • (n.d.). Standard Operating Procedure.
  • Redox. (2023, August 4). Safety Data Sheet Tetrahydrofuran.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-indole-7-carbohydrazide, 97%.
  • Fisher Scientific. (2009, June 11). SAFETY DATA SHEET.
  • (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure.
  • (n.d.). EPA HAZARDOUS WASTE CODES.
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  • (n.d.). Chemical Waste Disposal Guidelines.
  • Santa Cruz Biotechnology. (n.d.). Carbohydrazide.
  • Chemius. (n.d.). Tetrahydrofuran (THF) :: Internal Plant Instructions.
  • Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Tetrahydrofuran - Safety Data Sheet.
  • Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template.
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  • (2001, March 26). Turkey Point Units 3 and 4, NPDES Permit Number FL0001562 Request for Use of Carbohydrazide.
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  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran.
  • FUJIFILM Wako. (2025, December 19). SAFETY DATA SHEET.
  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tetrahydrofuran-2-carbohydrazide

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. Handling novel or specialized reagents requires a meticulous approach, grounding ou...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. Handling novel or specialized reagents requires a meticulous approach, grounding our laboratory practices in a deep understanding of the potential hazards involved. This guide provides essential, in-depth safety protocols for handling Tetrahydrofuran-2-carbohydrazide (CAS No. 59293-11-7), moving beyond a simple checklist to explain the causality behind each procedural step.

Understanding the Hazard Profile of Tetrahydrofuran-2-carbohydrazide

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks this compound presents. Based on available safety information, Tetrahydrofuran-2-carbohydrazide is classified with the following key hazards[1]:

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can cause inflammation, redness, or discomfort.

  • H319: Causes serious eye irritation: Contact with the eyes can result in significant irritation and potential damage.

  • H332: Harmful if inhaled: Inhalation of dust or aerosols can be detrimental to the respiratory system and overall health.

These classifications are our primary directive, informing every decision we make regarding PPE and handling procedures. The precautionary statement P280 , "Wear protective gloves/protective clothing/eye protection/face protection," is a direct consequence of these hazards and forms the foundation of our safety protocol[1].

Core PPE Requirements: A Data-Driven Summary

For quick reference, the following table summarizes the minimum PPE required for handling Tetrahydrofuran-2-carbohydrazide. The subsequent sections will elaborate on the rationale and specific protocols for each.

Protection Type Minimum Requirement Rationale
Eye / Face Protection Chemical Splash Goggles (ANSI Z87.1 rated)Protects against serious eye irritation (H319) from splashes or airborne particles.
Skin Protection Chemical-Resistant Gloves (Nitrile recommended for incidental contact)Prevents skin irritation (H315) upon contact.
Fully-Buttoned Laboratory CoatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Work within a certified Chemical Fume HoodMitigates inhalation hazard (H332) by containing dust and vapors.
In-Depth Procedural Guidance: The "Why" Behind the "What"

Expertise in the lab is not just about knowing what to do, but why you are doing it. This section details the proper selection and use of PPE, grounded in the specific hazards of Tetrahydrofuran-2-carbohydrazide.

The H319 classification—"Causes serious eye irritation"—demands robust eye protection. Standard safety glasses are insufficient as they do not provide a seal against splashes and fine particulates.

Protocol:

  • Mandatory Use: Always wear chemical splash goggles that conform to the ANSI Z87.1 standard.

  • Face Shield Addition: When handling larger quantities (>50g) or performing operations with a high risk of splashing (e.g., vigorous mixing, heating), supplement your goggles with a full-face shield. The face shield protects the entire face but does not replace the seal provided by goggles.

Given that this compound causes skin irritation (H315), a comprehensive barrier is essential. This includes both gloves and a lab coat.

Gloves:

  • Material Selection: Nitrile gloves are a suitable choice for incidental contact, such as weighing small amounts or handling sealed containers. They offer good resistance to a variety of chemicals and are less likely to cause allergic reactions than latex.

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Immediate Replacement: If your gloves become contaminated, remove them immediately using the proper technique (peeling from the cuff without touching the outer surface with bare skin), wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.

  • Avoid Cross-Contamination: Remove gloves before leaving the laboratory or touching common surfaces like doorknobs, keyboards, or personal phones.

Laboratory Coat: Your lab coat should be fully buttoned to provide a continuous barrier. The sleeves should be of sufficient length to cover the wrist area, preventing any gap between the cuff and your gloves.

The H332 "Harmful if inhaled" warning is a critical directive. The most effective way to prevent inhalation of hazardous dust or vapors is not a respirator, but the consistent use of primary engineering controls.

Protocol:

  • Chemical Fume Hood: All procedures involving the handling of Tetrahydrofuran-2-carbohydrazide powder—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood. This captures airborne particles at the source, preventing them from entering the laboratory environment and your breathing zone.

  • Respirator Use: A respirator should not be your primary means of protection. However, it may be required as a secondary measure during emergency situations, such as a large spill cleanup outside of a fume hood. In such cases, a full-face respirator with multi-purpose combination cartridges would be appropriate, but only for personnel who have been properly trained and fit-tested as part of a formal respiratory protection program[2].

Workflow for PPE Selection and Disposal

To ensure safety is seamlessly integrated into your workflow, the following diagram illustrates the decision-making process for PPE selection.

PPE_Workflow start Start: Handling Tetrahydrofuran-2-carbohydrazide task Identify Task start->task weighing Weighing Solid / Transfers task->weighing Solid Handling solution Preparing / Handling Solutions task->solution Liquid Handling spill Spill Cleanup task->spill Emergency ppe_base Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat weighing->ppe_base solution->ppe_base face_shield Add Face Shield (if splash risk is high) solution->face_shield spill->ppe_base respirator Add Respirator (if required by emergency plan) spill->respirator fume_hood Perform in Chemical Fume Hood ppe_base->fume_hood disposal Dispose of Contaminated PPE as Hazardous Waste fume_hood->disposal face_shield->disposal respirator->disposal

Caption: PPE Selection Workflow for Tetrahydrofuran-2-carbohydrazide.

Proper disposal is the final step in the safety lifecycle.

  • Gloves: Contaminated gloves should be disposed of in the designated solid hazardous waste container within the laboratory.

  • Lab Coats: If a lab coat becomes significantly contaminated, it should be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

  • Other Disposables: Any disposable materials (e.g., weighing paper, pipette tips) that come into contact with the chemical must also be discarded as solid hazardous waste.

By adhering to these scientifically-grounded protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • New Jersey Department of Health. Hazard Summary: Tetrahydrofuran. Available at: [Link]

  • University of California, Merced. Standard Operating Procedure: Tetrahydrofuran. Available at: [Link]

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